Amethopterin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82334-40-5 | |
| Record name | Methotrexate polyglutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82334-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40859034 | |
| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-53-6, 51865-79-3, 59-05-2 | |
| Record name | DL-Amethopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Methotrexate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Amethopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Amethopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and History of Amethopterin
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Amethopterin, now widely known as Methotrexate, stands as a landmark achievement in the history of medicine, heralding the age of chemotherapy. This technical guide provides a comprehensive overview of the seminal research that led to its development, detailing the scientific rationale, experimental protocols, and clinical outcomes that established this compound as a cornerstone in the fight against cancer. We will explore the pivotal moments and key figures that transformed a dire prognosis for leukemia patients into one of hope and, eventually, cure.
The Genesis of Antifolate Therapy: From Observation to Hypothesis
The story of this compound begins not with a discovery, but with a crucial observation. In the 1940s, folic acid, a vitamin known to be essential for cell proliferation, was administered to children with acute leukemia. Contrary to expectations, the treatment accelerated the progression of the disease.[1] This critical finding led Dr. Sidney Farber to a revolutionary hypothesis: if folic acid fueled the growth of leukemic cells, then a compound that antagonized its action could potentially arrest the disease.
This hypothesis laid the groundwork for the development of antifolate agents. In collaboration with Dr. Yellapragada Subbarow and researchers at Lederle Laboratories, a series of folic acid antagonists were synthesized.[2] Among these, Aminopterin (B17811), a potent inhibitor of dihydrofolate reductase, was selected for initial clinical investigation.[2][3]
The Landmark 1948 Clinical Trial of Aminopterin
In 1947, Dr. Farber initiated a clinical trial at the Children's Hospital in Boston, administering Aminopterin to children with acute lymphoblastic leukemia.[1] The results, published in the New England Journal of Medicine in 1948, were unprecedented and marked the first instance of a chemical agent inducing remission in a systemic cancer.[1][4]
Experimental Protocol: Farber's 1948 Pediatric Leukemia Trial
While the complete, detailed protocol from the original 1948 publication is not fully available in modern databases, a reconstruction of the methodology based on summaries and subsequent reports is as follows:
-
Patient Population: The study enrolled 16 children in advanced stages of acute leukemia.[4]
-
Treatment Administration: Aminopterin was administered daily via intramuscular injection. The dosage was determined based on the patient's age and weight, typically ranging from 0.25 to 0.5 mg for infants and 0.5 to 1.0 mg for older children.[4]
-
Monitoring: Patients were closely monitored for clinical and hematological changes. This included regular physical examinations, complete blood counts, and bone marrow aspirations to assess the percentage of blast cells.
-
Toxicity Management: The administration of Aminopterin was associated with significant toxicity. Dosing was adjusted or temporarily halted based on the severity of side effects, which included stomatitis (oral ulcers), gastrointestinal disturbances, and bone marrow suppression.[4]
Quantitative Data from Early Clinical Trials
The initial results of Farber's work with antifolates demonstrated a remarkable, albeit temporary, effect on pediatric leukemia.
| Farber's 1948 Aminopterin Trial | |
| Total Patients | 16 |
| Patients Achieving Remission | 10 |
| Patients with No Remission | 2 |
| Early Fatalities | 4 |
| Longest Complete Remission (off therapy) | 47 days[4] |
A follow-up study in 1949 expanded on these findings, including patients treated with this compound (Methotrexate).
| Farber's 1949 Follow-up Study | |
| Total Patients | ~60 |
| Patients Achieving Remission | >50% |
These early trials, while not offering a cure, were a monumental step forward, proving that chemical agents could induce remission in leukemia.
The Advent of this compound (Methotrexate)
Following the initial success with Aminopterin, research continued to identify less toxic and more effective antifolates. This compound, a derivative of Aminopterin, was synthesized and found to have a better therapeutic index in animal studies.[5] By the early 1950s, this compound had largely replaced Aminopterin in clinical practice due to its more manageable side-effect profile.[5]
Experimental Protocol: Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following is a generalized protocol based on described methods:
-
Preparation of 2,4-diamino-6-(bromomethyl)pteridine: This key intermediate is synthesized from a pteridine (B1203161) precursor. One common method involves the bromination of 2,4-diamino-6-methylpteridine.
-
Synthesis of p-(N-methylamino)benzoyl-L-glutamic acid: This moiety is prepared separately.
-
Condensation Reaction: The 2,4-diamino-6-(bromomethyl)pteridine is then condensed with p-(N-methylamino)benzoyl-L-glutamic acid in a suitable solvent to form this compound.
-
Purification: The final product is purified through recrystallization or other chromatographic techniques to yield the pharmaceutical-grade compound.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its cytotoxic effects by acting as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By binding to DHFR with high affinity, this compound depletes the intracellular pool of THF, thereby inhibiting DNA and RNA synthesis and leading to the death of rapidly dividing cells, such as cancer cells.[4]
Visualizing the Core Concepts
To further elucidate the key aspects of this compound's discovery and mechanism, the following diagrams are provided.
Caption: Historical timeline of this compound's discovery.
Caption: Mechanism of action of this compound.
Caption: Simplified workflow for this compound synthesis.
Conclusion: A Paradigm Shift in Cancer Treatment
The discovery and development of this compound fundamentally altered the landscape of cancer treatment. Sidney Farber's pioneering work, built upon a keen observation and a bold hypothesis, demonstrated for the first time that a systemic malignancy could be temporarily reversed with a chemical agent. This breakthrough not only provided a new therapeutic option for a previously fatal disease but also established a new paradigm for cancer research. The principles of targeting metabolic pathways and the use of antimetabolites, born from the study of this compound, continue to be a cornerstone of modern chemotherapy, saving countless lives and inspiring the development of new generations of anti-cancer drugs.
References
- 1. bloodcancer.org.uk [bloodcancer.org.uk]
- 2. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid. | Semantic Scholar [semanticscholar.org]
- 3. jameslindlibrary.org [jameslindlibrary.org]
- 4. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate - Wikipedia [en.wikipedia.org]
- 6. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Methotrexate as a DHFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of methotrexate (B535133) (MTX) as a potent inhibitor of dihydrofolate reductase (DHFR). It includes a detailed examination of the folate pathway, quantitative data on enzyme inhibition, and explicit protocols for key experimental assays.
Core Mechanism of Action: Competitive Inhibition of DHFR
Methotrexate is a folate antagonist that functions as a powerful competitive inhibitor of dihydrofolate reductase.[1][2] As a structural analog of dihydrofolate (DHF), methotrexate binds to the active site of the DHFR enzyme.[3] This binding is characterized by an affinity approximately 1,000 times greater than that of the natural substrate, DHF.[4] This high-affinity, tight binding effectively obstructs the enzyme's catalytic function, preventing the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[5]
THF is an essential cofactor that acts as a carrier of one-carbon units required for the de novo synthesis of purine (B94841) nucleotides and thymidylate.[5][6] By inhibiting DHFR, methotrexate leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, thereby arresting cellular replication.[2][5] This cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells, which have a high demand for nucleotide biosynthesis, making DHFR an effective target for cancer chemotherapy.[5][7]
Within cells, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated forms of methotrexate are retained within the cell for longer periods and exhibit increased inhibitory activity not only against DHFR but also against other enzymes in the folate pathway, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase.[1][8]
Quantitative Data on DHFR Inhibition by Methotrexate
The inhibitory potency of methotrexate against DHFR is quantified by various kinetic parameters, including the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the dissociation constant (Kᴅ). These values can vary depending on the species from which the enzyme is derived and the specific experimental conditions.
| Parameter | Species/Enzyme Source | Value | Reference(s) |
| Kᵢ | Human (recombinant) | 3.4 pM | [4] |
| Neisseria gonorrhoeae | 13 pM | [9] | |
| IC₅₀ | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM | [10] |
| E. coli DHFR | ~148 nM | [3] | |
| Kᴅ | Human (modified) | 9.5 nM | [11] |
| kₒₙ | Human (recombinant) | 1.0 x 10⁸ M⁻¹s⁻¹ | [4] |
| kₒff | Human (recombinant) | koff/kon = 210 pM | [4] |
| Neisseria gonorrhoeae | 0.56 min⁻¹ (at 30°C) | [9] |
Signaling Pathways and Metabolic Consequences
The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate metabolic cycle, which is central to nucleotide biosynthesis.
The Folate Metabolic Pathway
The folate pathway is crucial for the synthesis of precursors for DNA and RNA. DHFR plays a pivotal role in regenerating THF from DHF, a product of the thymidylate synthesis cycle.
Disruption of Nucleotide Synthesis
The depletion of THF directly impacts two critical pathways:
-
Thymidylate Synthesis: THF is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. dTMP is a crucial precursor for the synthesis of thymidine (B127349) triphosphate (dTTP), one of the four nucleobases in DNA.[6][12]
-
Purine Synthesis: Derivatives of THF, such as 10-formyl-THF, are essential for two steps in the de novo purine synthesis pathway, which leads to the formation of adenosine (B11128) and guanosine (B1672433) nucleotides, the building blocks of both DNA and RNA.[12][13]
The inhibition of these pathways leads to an arrest of DNA synthesis, repair, and cellular replication, ultimately triggering apoptosis in rapidly dividing cells.
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Methotrexate (or other inhibitors)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in cold assay buffer.
-
Prepare stock solutions of DHF, NADPH, and methotrexate.
-
Create a serial dilution of methotrexate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the methotrexate dilutions or vehicle control to the respective wells.
-
Add the DHFR enzyme solution to all wells except for the "no enzyme" control wells.
-
Add the NADPH solution to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each methotrexate concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assaygenie.com [assaygenie.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Amethopterin: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Amethopterin, also known as Methotrexate. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the effective use of this compound in a research setting.
Physicochemical Properties of this compound
This compound is a yellow to orange-brown crystalline powder.[1] It is an antimetabolite and antifolate agent that plays a crucial role in cancer treatment and as an immunosuppressant.[2] A thorough understanding of its physicochemical properties is fundamental for its application in research and pharmaceutical development.
Chemical Structure and Identity
This compound, chemically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid, is a structural analog of folic acid.[1][3] Its structure is composed of a pteridine (B1203161) ring, p-aminobenzoic acid, and glutamic acid.[3]
Molecular Formula: C₂₀H₂₂N₈O₅[1]
Molecular Weight: 454.44 g/mol [4]
CAS Number: 59-05-2[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 454.44 g/mol | [4] |
| Melting Point | 185-204 °C (monohydrate) | [5] |
| 195 °C | [1] | |
| pKa | pKa1: 3.8, pKa2: 4.8, pKa3: 5.5 | |
| Solubility | ||
| In Water | Practically insoluble | [1] |
| In Alcohol | Practically insoluble | [1] |
| In Chloroform | Insoluble | [1] |
| In Ether | Insoluble | [1] |
| In Dilute HCl | Slightly soluble | [1] |
| In Dilute Alkali Hydroxides and Carbonates | Soluble | [1] |
| In DMSO | Soluble (up to 100 mM) | [4][6] |
| In Acetone | Soluble | [6] |
| In DMF | Soluble | [6] |
| Appearance | Yellow to orange-brown crystalline powder | [1] |
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Solubility by Saturation Shake-Flask Method
This method determines the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess solid should be visible.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease shaking and allow the vials to stand for a sufficient time for the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to remove any remaining suspended solid particles.
-
Accurately dilute the clear supernatant with the appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (carbonate-free)
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is an issue, but this will affect the apparent pKa.
-
Add KCl to the solution to maintain a constant ionic strength.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution at a constant, gentle rate.
-
Record the initial pH of the solution.
-
Add the titrant (NaOH solution for the acidic protons of the carboxylic acid groups, and HCl for the basic protons of the pteridine ring) in small, known increments.
-
After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first or second derivative of the titration curve.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol)
-
Forced degradation reagents (e.g., HCl, NaOH, hydrogen peroxide)
-
Temperature and light-controlled chambers
Procedure:
-
Method Development and Validation: Develop and validate an HPLC method that can separate this compound from its potential degradation products. The method should be specific, linear, accurate, precise, and robust.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treat the this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the samples before analysis.
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the this compound solution to UV light.
-
-
Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Determine the degradation kinetics and the stability of this compound under each stress condition.
-
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[7]
Cellular Uptake and Polyglutamation
This compound enters the cell primarily through the reduced folate carrier (RFC). Once inside, it is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation enhances its intracellular retention and inhibitory activity.
Caption: Cellular uptake and polyglutamation of this compound.
Inhibition of Folate Metabolism
Polyglutamated this compound is a potent inhibitor of dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis.
Caption: Inhibition of folate metabolism by this compound.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound using HPLC is outlined below.
Caption: Experimental workflow for this compound stability testing.
Stability and Storage
This compound is sensitive to light and should be protected from it.[8] Vials of this compound injection are typically stored at room temperature (15°C to 25°C) and protected from light and freezing.[8] Once a multi-dose vial is punctured, it is recommended to be stored at 2°C to 8°C for a maximum of four weeks.[8] Stability studies have shown that this compound in 0.9% sodium chloride injection is stable for 28 days at 25°C when protected from light.[9] However, in 5% dextrose injection, its stability is concentration-dependent, with lower concentrations being less stable.[9] Punctured vials of Methotrexate Accord® have been found to be physicochemically stable for 56 days at room temperature without light protection.[10]
This technical guide provides essential information for the handling and use of this compound in a research environment. Adherence to these guidelines and protocols will ensure the integrity and reliability of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone therapeutic agent in the treatment of various cancers and autoimmune diseases. Its efficacy is critically dependent on its transport across the cell membrane, intracellular accumulation, and subsequent metabolic activation. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and efflux of MTX. We delve into the roles of the primary influx transporters—the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)—and the contribution of folate receptors (FRs). Furthermore, we explore the crucial role of ATP-binding cassette (ABC) transporters in mediating MTX efflux, a key mechanism of drug resistance. This guide presents quantitative kinetic data, detailed experimental protocols for studying MTX transport, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this field.
Introduction
Methotrexate's therapeutic action is initiated by its entry into the cell, where it inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids. Consequently, understanding the mechanisms that control the intracellular concentration of MTX is paramount for optimizing its clinical use and overcoming resistance. The cellular transport of MTX is a complex process involving a sophisticated interplay of influx and efflux transporters, as well as intracellular metabolic pathways that trap the drug within the cell.
Influx Mechanisms of Methotrexate
The cellular uptake of MTX is primarily mediated by two major solute carrier (SLC) transporters: the reduced folate carrier (SLC19A1) and the proton-coupled folate transporter (SLC46A1). Folate receptors also contribute to MTX internalization, particularly in certain cancer types.
Reduced Folate Carrier (RFC/SLC19A1)
The reduced folate carrier is the principal transporter of MTX into mammalian cells at physiological pH.[1][2] It functions as an anion exchanger, facilitating the uptake of folates and antifolates in exchange for intracellular organic phosphates.[3] The expression and activity of RFC are critical determinants of MTX sensitivity, and decreased RFC function is a well-established mechanism of MTX resistance.[2]
Proton-Coupled Folate Transporter (PCFT/SLC46A1)
The proton-coupled folate transporter is highly expressed in the proximal small intestine and plays a key role in the intestinal absorption of dietary folates and orally administered MTX.[4][5] PCFT-mediated transport is optimal at an acidic pH (around 5.5), which is characteristic of the microenvironment of solid tumors, making it a potential target for tumor-selective drug delivery.[4][6]
Folate Receptors (FRs)
Folate receptors, particularly FRα, are high-affinity, membrane-bound proteins that internalize folates and MTX via receptor-mediated endocytosis.[7][8] While FRs have a lower affinity for MTX compared to RFC, their overexpression in certain cancers, such as ovarian and lung cancer, can contribute significantly to MTX uptake.[7]
Intracellular Metabolism: Polyglutamylation
Once inside the cell, MTX is metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form methotrexate polyglutamates (MTX-PGs). This process involves the sequential addition of glutamate (B1630785) residues, which traps the drug intracellularly and enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[9] The polyglutamated forms are generally poorer substrates for efflux transporters.[[“]] The reverse reaction is catalyzed by gamma-glutamyl hydrolase (GGH), which removes glutamate residues, facilitating MTX efflux.
Efflux Mechanisms of Methotrexate
The net intracellular accumulation of MTX is significantly influenced by the activity of efflux transporters, which actively pump the drug out of the cell. These transporters belong to the ATP-binding cassette (ABC) superfamily.
ATP-Binding Cassette (ABC) Transporters
Several members of the ABC transporter family have been implicated in MTX efflux and the development of multidrug resistance. Key transporters include:
-
Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRP1 (ABCC1), MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4) are known to transport MTX and its polyglutamated forms.[[“]]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important transporter that contributes to MTX resistance by mediating its efflux.[[“]]
Overexpression of these ABC transporters is a common mechanism of acquired resistance to MTX in cancer cells.[[“]]
Quantitative Data on Methotrexate Transport
The following tables summarize the kinetic parameters for MTX transport by its primary transporters. These values can vary depending on the cell type and experimental conditions.
| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell Line/System | Reference |
| RFC (SLC19A1) | Methotrexate | 4.3 | Not specified | Not specified | [7] |
| PCFT (SLC46A1) | Methotrexate | ~2.3 (at pH 5.0) | Normalized Vmax ~2-fold > wild-type (for S318A mutant) | HeLa cells | [12] |
| PCFT (SLC46A1) | Methotrexate | ≥ 100 (at neutral pH) | Not specified | Not specified | [13] |
| Folate Receptor α | Methotrexate | ~20-100 nM (KD) | Not applicable (endocytosis) | Not specified | [7] |
| Folic Acid Transporter | Folic Acid | 1.21 x 10⁻⁶ M | 4.63 x 10⁻⁷ M/min | Rat small intestine | [14] |
| DHFR | Methotrexate | 3.4 pM (Ki) | Not applicable (inhibition constant) | Recombinant human DHFR | [15] |
Experimental Protocols
Radiolabeled Methotrexate Uptake Assay
This protocol describes a common method for measuring the cellular uptake of MTX using a radiolabeled form of the drug.
Materials:
-
Cancer cell line of interest
-
24-well cell culture plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
[³H]-Methotrexate
-
Unlabeled ("cold") Methotrexate
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and vials
-
Scintillation counter
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well). Incubate overnight at 37°C and 5% CO₂.[1]
-
Preparation of Uptake Solutions: Prepare working solutions of [³H]-MTX in serum-free medium at the desired concentration (e.g., 1 µM). For kinetic studies, prepare a series of solutions with a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.[1]
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-MTX-containing medium to each well to start the uptake.[1] Incubate for various time points (e.g., 2, 5, 10, 20 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS to remove extracellular [³H]-MTX.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.[1]
-
Data Analysis: Express the uptake of [³H]-MTX as pmol per mg of protein. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis (Km and Vmax), plot the initial uptake rates against the concentration of unlabeled MTX and fit the data to the Michaelis-Menten equation.[1]
Quantification of Methotrexate Polyglutamates by LC-MS/MS
This protocol outlines a method for the extraction and quantification of intracellular MTX and its polyglutamated forms using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell pellets from MTX-treated cells
-
Ammonium (B1175870) bicarbonate buffer (e.g., 10 mM, pH 10)
-
Stable-isotope-labeled internal standards for MTX and MTX-PGs
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Collect cell pellets and store them at -80°C until analysis.
-
Resuspend the cell pellet in a known volume of cold PBS.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Add stable-isotope-labeled internal standards to the cell lysate.
-
Precipitate proteins by adding cold methanol and centrifuge to pellet the debris.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.[16][17]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of ammonium bicarbonate and methanol.[16][17]
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify each MTX polyglutamate species based on their specific precursor-to-product ion transitions.[18]
-
-
Data Analysis:
-
Construct calibration curves for each MTX-PG using the internal standards.
-
Quantify the concentration of each MTX-PG in the samples by comparing their peak areas to the calibration curves.
-
Express the results as pmol per 10⁷ cells or per mg of protein.
-
Signaling Pathways and Regulation
The expression and activity of MTX transporters are tightly regulated by various signaling pathways, which can be altered in cancer, leading to drug resistance.
Regulation of ABC Transporters
The overexpression of ABC transporters is a key mechanism of MTX resistance.[[“]] Several signaling pathways are known to regulate their expression, including:
-
PI3K/Akt Pathway: Activation of this pathway can lead to the upregulation of ABCB1, ABCC1, and ABCG2.[19]
-
NF-κB Pathway: Pro-inflammatory signals that activate NF-κB can increase the transcription of ABCB1.[19]
-
Hypoxia-Inducible Factor (HIF-1): Hypoxic conditions in tumors can stabilize HIF-1, which in turn can upregulate ABC transporter expression.[19]
Regulation of SLC19A1 (RFC)
The regulation of RFC expression is complex and can be influenced by various factors, including:
-
cGAS/STING Pathway: SLC19A1 has been identified as a transporter of cyclic dinucleotides, which are second messengers in the cGAS/STING pathway of the innate immune system. This links RFC to immune signaling.[20]
-
Gene Amplification: In some cancer cells, increased copy number of the SLC19A1 gene can lead to higher RFC expression.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and metabolism of Methotrexate.
Caption: Experimental workflow for a radiolabeled MTX uptake assay.
Caption: Signaling pathways regulating ABC transporter expression.
Conclusion
The cellular transport of Methotrexate is a multifaceted process that is central to its therapeutic efficacy and the development of drug resistance. A thorough understanding of the roles of influx transporters (RFC, PCFT, and FRs), the intracellular process of polyglutamylation, and the function of efflux transporters (ABC family) is essential for the rational design of new therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to optimize MTX therapy and develop novel approaches to overcome resistance, ultimately improving patient outcomes in cancer and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. Functional role of serine 318 of the proton-coupled folate transporter in methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. benchchem.com [benchchem.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. SLC19A1 transports immunoreactive cyclic dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Metabolism of Amethopterin to Polyglutamates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolism of Amethopterin, more commonly known as Methotrexate (B535133) (MTX), into its polyglutamated derivatives (MTX-PGs). This process is critical to the therapeutic efficacy and toxicity of MTX in the treatment of cancer and autoimmune diseases. This document details the enzymatic pathways, experimental protocols for analysis, quantitative data on kinetics and cellular concentrations, and visual representations of the key processes.
Core Concepts of this compound Polyglutamylation
This compound, a folate antagonist, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA replication and cell division.[1][2] However, the parent drug, MTX (MTX-Glu1), is readily effluxed from cells. The key to its sustained intracellular action lies in its conversion to methotrexate polyglutamates (MTX-PGs).[3]
This metabolic process, known as polyglutamylation, is the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of MTX, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[3][4] This reaction is reversed by gamma-glutamyl hydrolase (GGH) , which removes glutamate residues.[5][6]
The addition of multiple glutamate moieties (typically 2 to 7) results in longer-chain MTX-PGs (e.g., MTX-Glu2, MTX-Glu3, etc.) that are:
-
Better retained intracellularly: The increased negative charge of the polyglutamated forms prevents their efflux through ATP-binding cassette (ABC) transporters.[1]
-
More potent inhibitors: MTX-PGs exhibit enhanced inhibitory activity against not only DHFR but also other key enzymes in folate metabolism, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC).[1][7]
The balance between the activities of FPGS and GGH is a critical determinant of the intracellular concentration and chain length of MTX-PGs, and consequently, the therapeutic response to MTX.[6]
Signaling Pathways and Mechanisms
The intracellular metabolism and action of this compound is a multi-step process involving cellular uptake, enzymatic conversion, and inhibition of target enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
- 3. Capillary electrophoresis of methotrexate polyglutamates and its application in evaluation of gamma-glutamyl hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-Glutamyl hydrolase and folylpolyglutamate synthetase activities predict polyglutamylation of methotrexate in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, retention, and biological activity of methotrexate polyglutamates in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Methotrexate Binding to Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular interactions governing the binding of the potent chemotherapeutic agent Methotrexate (B535133) (MTX) to its target enzyme, dihydrofolate reductase (DHFR). A comprehensive understanding of this interaction is pivotal for the rational design of novel antifolate drugs and for overcoming mechanisms of drug resistance. This document provides a detailed overview of the binding mechanism, quantitative interaction data, experimental methodologies, and the downstream cellular consequences of DHFR inhibition by Methotrexate.
Core Mechanism of Action: Competitive Inhibition
Methotrexate is a structural analog of dihydrofolate (DHF), the natural substrate of DHFR.[1][2] It functions as a potent competitive inhibitor by binding to the active site of DHFR with an affinity that is approximately 1,000 times greater than that of DHF.[1][3] This high-affinity binding effectively blocks the enzyme's catalytic function, which is the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[5][6][7] By inhibiting DHFR, Methotrexate leads to a depletion of the intracellular THF pool, thereby halting nucleotide synthesis and arresting cell replication, particularly in rapidly proliferating cells like cancer cells.[1][7]
The binding of Methotrexate to DHFR is a complex process that can involve multiple conformational changes in the enzyme.[8][9] For instance, a loop region (residues 9-24) in E. coli DHFR closes over the bound Methotrexate.[8] The pteridine (B1203161) ring of Methotrexate is a key feature for its binding, and it has been shown to be protonated when bound to the enzyme.[10] The interaction is further stabilized by the presence of the cofactor NADPH.[11]
Quantitative Inhibition Data
The potency of Methotrexate as a DHFR inhibitor has been characterized by various kinetic and thermodynamic parameters. The following tables summarize key quantitative data from different studies.
| Parameter | Value | Organism/Conditions | Reference |
| Kd (Dissociation Constant) | |||
| 9.5 nM | Modified DHFR, fluorescence studies | [8][9] | |
| 2.6 x 10-11 M (with NADPH) | DHFR, tritium-labeled MTX binding | [11] | |
| 3.7 x 10-9 M (with NADH) | DHFR, tritium-labeled MTX binding | [11] | |
| 138.2 ± 9.9 nM | wtDHFR, fluorescence polarization | [12] | |
| 194.5 ± 16.0 nM | rDHFR-1, fluorescence polarization | [12] | |
| Ki (Inhibition Constant) | |||
| 13 pM | Neisseria gonorrhoeae DHFR | [13] | |
| 3.4 pM | Recombinant human DHFR with NADPH, after isomerization | [14] | |
| 8.9 nM (for 7-HydroxyMTX) | Recombinant human DHFR | [14] | |
| kon (Association Rate Constant) | |||
| 1.0 x 108 M-1s-1 | Recombinant human DHFR with NADPH | [14] | |
| koff (Dissociation Rate Constant) | |||
| 0.56 min-1 | Neisseria gonorrhoeae DHFR at 30°C | [13] | |
| 0.04 min-1 | Neisseria gonorrhoeae DHFR at 9°C | [13] | |
| IC50 (Half-maximal Inhibitory Concentration) | |||
| 16.5 µM | Bacillus anthracis DHFR | [15] | |
| 74 µM | Bacillus anthracis DHFR | [15] |
Signaling and Metabolic Pathway
The inhibition of DHFR by Methotrexate has profound effects on cellular metabolism, primarily by disrupting the folate pathway, which is essential for nucleotide biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism of resistance to methotrexate. NADPH but not NADH stimulation of methotrexate binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray structure of the ternary MTX•NADPH complex of the anthrax dihydrofolate reductase: a pharmacophore for dual-site inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Amethopterin (Methotrexate) for Autoimmune Diseases: An In-depth Technical Guide
Amethopterin, more commonly known as methotrexate (B535133) (MTX), stands as a cornerstone in the therapeutic arsenal (B13267) against a spectrum of autoimmune diseases.[1][2] Initially conceived as a chemotherapy agent, its evolution into a first-line disease-modifying antirheumatic drug (DMARD) is a compelling narrative of serendipitous clinical observations, rigorous scientific inquiry, and an ever-deepening understanding of immunomodulation. This technical guide offers a comprehensive exploration of the historical development of methotrexate for autoimmune applications, tailored for researchers, scientists, and drug development professionals.
From Anticancer Agent to a New Frontier in Autoimmune Treatment
The journey of this compound began in the late 1940s in the quest for cancer treatments.[3][4] Dr. Sidney Farber's research on folic acid's role in leukemia led to the discovery that folic acid antagonists could induce temporary remissions in children with acute lymphoblastic leukemia.[3][5] This pivotal work led to the synthesis of aminopterin (B17811) and subsequently a more stable and easier-to-synthesize analog, this compound (methotrexate), in 1948.[2][3][5][6]
While initially employed in oncology, astute clinical observations in the 1950s hinted at its broader therapeutic potential. It was noted that patients with psoriasis, an autoimmune skin condition, experienced improvement while being treated with antifolates for other medical reasons.[3][4] This serendipitous discovery opened the door for investigating methotrexate's role in inflammatory and autoimmune disorders.[3] The U.S. Food and Drug Administration (FDA) approved methotrexate for the treatment of severe psoriasis in 1972.[2][4][7]
Pivotal Trials in Rheumatoid Arthritis: Establishing a "Golden Standard"
The 1980s marked a significant turning point for methotrexate, particularly in the treatment of rheumatoid arthritis (RA).[4][8] A series of landmark clinical trials firmly established its efficacy and safety profile, leading to its FDA approval for RA in 1988 and its status as a "golden standard" therapy.[2][3]
Table 1: Key Early Clinical Trials of Methotrexate in Rheumatoid Arthritis
| Trial/Study (Year) | Number of Patients | Dosage Regimen | Key Findings |
| Weinblatt et al. (1984) [3] | 35 | 7.5 mg/week, increased to 15 mg/week | Significant improvement in tender and swollen joint counts as early as 3 weeks.[3] |
| Weinblatt et al. (1985) [3] | Not Specified | 7.5 mg to 15 mg per week | A randomized, placebo-controlled, 24-week crossover study that demonstrated significant improvement in all standard parameters of RA activity compared to placebo.[3] |
| Williams et al. (1985) [3] | Not Specified | 7.5 mg to 25 mg per week | One of four pivotal randomized trials that confirmed the efficacy and acceptable safety of weekly low-dose methotrexate, contributing to its FDA approval.[3] |
These foundational studies were instrumental in shifting the perception of methotrexate from a high-dose, toxic chemotherapeutic agent to a low-dose, effective immunomodulator for chronic autoimmune diseases.[2]
Unraveling the Multifaceted Mechanism of Action
For many years, the therapeutic effects of methotrexate in autoimmune diseases were primarily attributed to its inhibition of dihydrofolate reductase (DHFR).[9][10][11] This enzyme is critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9][10] By inhibiting DHFR, methotrexate disrupts the proliferation of rapidly dividing cells, including immune cells.[9][12]
However, the low doses used in rheumatology suggested that other mechanisms were at play.[11] Subsequent research has revealed a more complex and multifaceted mechanism of action.
Key Immunomodulatory Effects of Methotrexate:
-
Inhibition of T-cell Activation: Methotrexate can suppress T-cell activation and induce programmed cell death (apoptosis) in activated T-cells.[1][9]
-
Modulation of Cytokine Production: It can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, and may promote anti-inflammatory pathways.
-
Adenosine (B11128) Release: A significant discovery was methotrexate's ability to increase the release of adenosine. Adenosine has potent anti-inflammatory effects by binding to its receptors on immune cells.[9][10][13]
-
Inhibition of AICAR Transformylase: Methotrexate also inhibits the enzyme AICAR transformylase, leading to an accumulation of AICAR, which contributes to the increase in adenosine levels.[1][9][13]
Caption: Signaling pathway of this compound in autoimmune diseases.
Standardized Experimental Protocols in Clinical Trials
The success of early methotrexate trials was built on robust and standardized experimental protocols to assess disease activity and therapeutic efficacy.
Experimental Protocol: A Generalized Workflow for Early Rheumatoid Arthritis Clinical Trials
-
Patient Selection: Enrollment of patients with a confirmed diagnosis of rheumatoid arthritis, often with active disease despite previous treatments.
-
Randomization: Patients were randomly assigned to receive either weekly low-dose methotrexate or a placebo in a double-blind manner, where neither the patient nor the investigator knew the treatment assignment.
-
Treatment Regimen: The methotrexate group typically started on a low weekly oral dose (e.g., 7.5 mg), with the possibility of dose escalation based on clinical response and tolerability.
-
Outcome Measures: A comprehensive set of clinical and laboratory parameters were assessed at baseline and at regular intervals throughout the trial. These included:
-
Tender and swollen joint counts
-
Patient and physician global assessments of disease activity
-
Pain scores
-
Duration of morning stiffness
-
Inflammatory markers such as Erythrocyte Sedimentation Rate (ESR)
-
-
Data Analysis: Statistical analysis was performed to compare the changes in outcome measures from baseline between the methotrexate and placebo groups.
Caption: A generalized experimental workflow for early methotrexate trials.
Expansion to Other Autoimmune Diseases
The remarkable success of methotrexate in rheumatoid arthritis and psoriasis paved the way for its investigation in other autoimmune and inflammatory conditions.
Table 2: Application of Methotrexate in Various Autoimmune Diseases
| Disease | Typical Dosage Range (mg/week) | Key Therapeutic Applications |
| Psoriatic Arthritis (PsA) | 15 - 25[7] | Used as a first-line treatment for moderate to severe PsA, often in combination with biologic drugs.[7][14] |
| Systemic Lupus Erythematosus (SLE) | 7.5 - 15[15] | Effective in managing cutaneous and articular manifestations, and as a corticosteroid-sparing agent.[16][17][18][19] |
| Inflammatory Bowel Disease (IBD) | 15 - 25 (often intramuscularly)[20][21] | Used for inducing and maintaining remission in steroid-dependent Crohn's disease.[20][21][22] |
Conclusion and Future Perspectives
From its origins as a derivative of folic acid research for cancer, this compound has evolved into an indispensable tool in the management of a wide array of autoimmune diseases. Its historical trajectory underscores the critical role of astute clinical observation, the necessity of rigorous, placebo-controlled trials, and the ongoing pursuit of a deeper understanding of its complex mechanisms of action.
Future research is likely to focus on personalized medicine approaches to identify patients who will respond best to methotrexate and to minimize adverse effects. Furthermore, optimizing its use in combination with newer biologic and targeted synthetic DMARDs will continue to be an area of active investigation. The story of this compound is a powerful testament to the enduring value of drug repositioning and the continuous evolution of our understanding of autoimmune disease pathogenesis.
References
- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 3. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]
- 5. discover.nci.nih.gov [discover.nci.nih.gov]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
- 7. Methotrexate for Psoriatic Arthritis: What to Know [healthline.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 13. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 14. Methotrexate for psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methotrexate use in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. [Methotrexate use in patients with systemic lupus erythematosus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate therapy in systemic lupus erythematosus [repositorio.unifesp.br]
- 20. karger.com [karger.com]
- 21. The Current Role of Methotrexate in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of methotrexate in the treatment of inflammatory bowel diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Amethopterin Cytotoxicity In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethopterin, more commonly known as Methotrexate (B535133) (MTX), is a potent folate antagonist that has been a cornerstone of chemotherapy for various cancers and a therapeutic agent for autoimmune diseases for decades.[1][2] Its efficacy lies in its ability to induce cytotoxicity in rapidly proliferating cells. This in-depth technical guide explores the molecular underpinnings of this compound's cytotoxic effects in vitro, providing a detailed overview of its mechanisms of action, quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways involved.
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][3] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[2] By disrupting this pathway, this compound effectively halts cellular replication and induces cell death.[3] Beyond its direct impact on nucleotide synthesis, this compound also triggers complex signaling cascades that lead to apoptosis and cell cycle arrest, further contributing to its cytotoxic profile.[4][5]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic efficacy of this compound varies across different cancer cell lines, a factor influenced by the cells' metabolic activity, expression levels of DHFR, and the efficiency of drug transport mechanisms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 24 | 13.27 ± 2.6 µM | [6] |
| MCF-7 | Breast Cancer | 48 | 1.76 ± 0.39 µM | [6] |
| MCF-7 | Breast Cancer | 72 | 33 µg/ml | [7] |
| MCF-7 | Breast Cancer | 72 | 0.8 µM | [3] |
| SH-SY5Y | Neuroblastoma | 72 | 0.8 µM | [1] |
| A549 | Lung Cancer | 48 | 0.10 mM | [8] |
| A549 | Lung Cancer | - | 14 ± 2.42 nM | [9] |
| HCT-116 | Colorectal Cancer | 12 | 2.3 mM | [10] |
| HCT-116 | Colorectal Cancer | 24 | 0.37 mM | [10] |
| HCT-116 | Colorectal Cancer | 48 | 0.15 mM | [10] |
| HeLa | Cervical Cancer | 96 | 3.20 ± 0.48 µM | [11] |
| Jurkat | T-cell Leukemia | - | 78 nM (median) | [5] |
| CCRF-CEM | T-cell Leukemia | - | 0.025 µM | [3] |
| Saos-2 | Osteosarcoma | 144 | 3.5 x 10⁻² µM | |
| Daoy | Medulloblastoma | 144 | 9.5 x 10⁻² µM |
Experimental Protocols
Accurate and reproducible in vitro assessment of this compound's cytotoxicity is crucial for both basic research and drug development. The following are detailed protocols for key experiments used to evaluate its effects on cancer cells.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (Methotrexate)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways affected by this compound and a typical experimental workflow for studying its in vitro cytotoxicity.
Figure 1: Core mechanism of this compound via DHFR inhibition.
Figure 2: this compound-induced apoptosis signaling pathways.
Figure 3: A typical experimental workflow for in vitro studies.
Conclusion
This compound remains a critical tool in the arsenal (B13267) against cancer. Its cytotoxic effects are multifaceted, stemming from the primary inhibition of DHFR and the subsequent disruption of DNA and RNA synthesis, which leads to the induction of apoptosis and cell cycle arrest. The in vitro methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced molecular mechanisms of this compound and to explore novel therapeutic strategies to enhance its efficacy and overcome resistance. A thorough understanding of its in vitro cytotoxicity is paramount for its continued successful application in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmcmed.org [ijmcmed.org]
- 7. researchgate.net [researchgate.net]
- 8. Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. researchgate.net [researchgate.net]
The Chemical Synthesis of Research-Grade Methotrexate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of research-grade methotrexate (B535133), a cornerstone antifolate agent in chemotherapy and autoimmune disease treatment. The synthesis of this complex molecule, chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, demands precise control over reaction conditions to ensure high purity and yield. This document outlines the prevalent synthetic routes, details experimental protocols, and presents quantitative data to guide researchers in the production and purification of methotrexate for laboratory and developmental use.
Core Synthetic Strategies
The synthesis of methotrexate is a multi-step process that has been refined over the years. The most common and industrially significant approach involves the condensation of a pteridine (B1203161) precursor with a substituted benzoyl glutamic acid derivative.[1] Variations in this core strategy exist, primarily in the methods used to prepare the key intermediates and the conditions for the final coupling reaction.
Two main routes for the synthesis of the pteridine moiety, specifically 2,4-diamino-6-bromomethylpteridine, have been established:
-
Route A: From 2,4,5,6-Tetraaminopyrimidine (B94255): This classic method involves the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde or a similar three-carbon electrophile to form the pteridine ring system.[2] The resulting 2,4-diamino-6-hydroxymethylpteridine is then halogenated to yield the more reactive 2,4-diamino-6-bromomethylpteridine.[3]
-
Route B: Via Pyrazine (B50134) Intermediates: An alternative pathway proceeds through a pyrazine derivative. This method involves the synthesis of 2-amino-3-cyano-5-chloromethylpyrazine, which is then condensed with the p-(N-methyl)-aminobenzoyl-L-glutamic acid side chain, followed by a cyclization reaction with guanidine (B92328) to form the pteridine ring.[2]
The side chain, N-(4-(methylamino)benzoyl)-L-glutamic acid, is typically synthesized by the reaction of p-aminobenzoic acid with L-glutamic acid, followed by N-methylation.
Data Presentation: A Comparative Summary of Synthetic Steps
The following tables summarize quantitative data associated with key steps in the synthesis of methotrexate, providing a comparative overview of reported yields and conditions.
| Table 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine | ||||
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 2,4,5,6-Tetraaminopyrimidine Hydrochloride | 1,3-Dihydroxyacetone (B48652), Acidic 4A molecular sieve, O₂ | Methanol (B129727)/Water | - | 73 |
| 2,4,5,6-Tetraaminopyrimidine Sulfite | Dihydroxyacetone | Water | - | 62 |
| Table 2: Bromination of 2,4-diamino-6-hydroxymethylpteridine | ||||
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 2,4-diamino-6-hydroxymethylpteridine | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Carbon Tetrachloride | Overnight | 96 |
| 2,4-diamino-6-hydroxymethylpteridine | Phosphorus Tribromide (PBr₃) | Anhydrous Dichloromethane | 4 hours | 92 |
| Table 3: Condensation and Final Product Formation | ||||
| Reactants | Solvent | Reaction Time | Purity (%) | Overall Yield (%) |
| 2,4-diamino-6-bromomethylpteridine HBr, Barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid | Water | 48 hours | >95 | ~54 |
| 2,4-diamino-6-chloromethylpteridine HCl, Diethyl N-[4-(methylamino)benzoyl]glutamate | Dimethylsulfoxide | 40 hours | >98 | 87 |
| One-pot synthesis: 2,4,5,6-tetraaminopyrimidine sulfate, 1,1,3-tribromoacetone, p-methylaminobenzoyl glutamate | Water/Ethanol | 3-5 hours | >98 | 17.8[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the synthesis of research-grade methotrexate.
Protocol 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This protocol is adapted from the synthesis of the structurally related 2,4-diamino-6-hydroxymethylpteridine.[5]
Materials:
-
2,4,5,6-Tetraaminopyrimidine hydrochloride
-
1,3-Dihydroxyacetone
-
Methanol
-
Deionized water
-
Acidic 4A molecular sieves
-
Oxygen source
Procedure:
-
In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a 1:1 (v/v) mixture of methanol and water.
-
Add acidic 4A molecular sieves to the solution.
-
While stirring vigorously, bubble oxygen through the mixture.
-
Slowly add a solution of 1,3-dihydroxyacetone in water to the reaction mixture.
-
Continue stirring at ambient temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 2,4-diamino-6-bromomethylpteridine
This protocol details the bromination of the hydroxymethylpteridine intermediate.[6]
Materials:
-
2,4-diamino-6-hydroxymethylpteridine
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a 500mL four-necked flask, add 26g of triphenylphosphine, 18g of NBS, and 200mL of carbon tetrachloride.
-
Stir the mixture vigorously and cool to 0°C.
-
Add 10g of 2,4-diamino-6-hydroxymethylpteridine in batches, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction overnight, allowing it to warm to room temperature.
-
Filter the reaction mixture to obtain the crude product.
-
Recrystallize the crude product from a mixed solvent of 100 mL of water and DMF to yield 12.8g (96%) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals.[6]
Protocol 3: Condensation to form Methotrexate
This protocol describes the final coupling step to synthesize methotrexate.[2]
Materials:
-
2,4-diamino-6-bromomethylpteridine hydrobromide
-
Barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid
-
Dimethylformamide (DMF)
-
Water
-
Diluted Hydrochloric Acid (HCl)
Procedure:
-
Stir 3.4g (0.009 mole) of 2,4-diamino-6-bromomethylpteridine hydrobromide with 4.5g (0.01 mole) of the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid in 100 ml of a 1:1 (v/v) mixture of DMF and water overnight at ambient temperature.[2]
-
Adjust the pH of the solution to 4 using diluted HCl.[2]
-
Evaporate the mixture to dryness under vacuum.[2]
-
Take up the residue in 100 ml of water.
-
Stir the mixture for 15 minutes at ambient temperature and then filter.
-
Dry the filtration residue at 100°C under vacuum to yield methotrexate.[2]
Protocol 4: Purification of Methotrexate
High-purity methotrexate is crucial for research applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for both purification and purity analysis.[7]
HPLC Parameters for Purity Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of phosphate (B84403) buffer and acetonitrile
-
Detector: UV detector at a specific wavelength
-
Purity Determination: Comparison of the peak area of methotrexate to the total peak area of all components in the chromatogram.
Recrystallization and precipitation of the zinc salt are also effective purification methods.[8]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the context of methotrexate.
References
- 1. researchgate.net [researchgate.net]
- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 3. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
Amethopterin's Disruption of One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amethopterin, also known as methotrexate (B535133), is a cornerstone of chemotherapy and immunosuppressive therapy. Its efficacy is primarily derived from its potent inhibition of one-carbon metabolism, a critical network of pathways essential for the biosynthesis of nucleotides and certain amino acids. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects, with a focus on its interaction with dihydrofolate reductase (DHFR) and the subsequent cascade of metabolic disruptions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Central Role of One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various biological processes. These pathways are fundamental for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are essential building blocks for DNA and RNA.[1][2][3] Additionally, one-carbon metabolism is crucial for the synthesis and interconversion of several amino acids, including serine, glycine, and methionine.[2][3] The central carrier of these one-carbon units is tetrahydrofolate (THF), a derivative of folate (vitamin B9).[1][2][4] Given its critical role in cell proliferation, one-carbon metabolism is a key target for therapeutic intervention, particularly in oncology and immunology.[2]
Mechanism of Action of this compound
This compound is a structural analog of folic acid and functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][5][6] DHFR is the enzyme responsible for the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF).[2][4][6]
Inhibition of Dihydrofolate Reductase (DHFR)
This compound binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of its natural substrate, DHF.[1] This high-affinity binding effectively blocks the regeneration of THF from DHF, leading to a depletion of the intracellular pool of THF and its derivatives.[1][2] This inhibition is the primary mechanism through which this compound disrupts one-carbon metabolism.
Downstream Effects on Nucleotide Synthesis
The depletion of THF has profound consequences for nucleotide biosynthesis:
-
Inhibition of Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase. This reaction requires 5,10-methylenetetrahydrofolate, a derivative of THF, as a one-carbon donor.[2][6] By depleting the THF pool, this compound indirectly inhibits thymidylate synthase, leading to a halt in dTMP production and subsequent disruption of DNA synthesis.[1][6]
-
Inhibition of Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides requires two one-carbon transfer steps that are dependent on 10-formyltetrahydrofolate, another THF derivative.[3] this compound-induced THF depletion, therefore, blocks purine synthesis, further impeding DNA and RNA production.[1][7]
Polyglutamation and Intracellular Retention
Within the cell, this compound is converted to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[5][8] Polyglutamation enhances the intracellular retention of the drug and increases its inhibitory activity against DHFR and other folate-dependent enzymes.[5][8]
Quantitative Data on this compound's Effects
The inhibitory potency of this compound and its impact on various metabolic parameters have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Inhibitory Potency of this compound against Dihydrofolate Reductase
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human | 1.2 nM | [1] |
| Ki | Human | 3.4 pM | [1] |
| KD | Human (modified) | 9.5 nM | [4] |
| IC50 | Human DHFR (enzymatic assay) | ~24 nM | [1] |
| IC50 | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM | [1] |
| IC50 | AGS cancer cells | 6.05 ± 0.81 nM | [1] |
| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 nM | [1] |
| IC50 | Daoy cancer cells | 95 nM | [1] |
| IC50 | Saos-2 cancer cells | 35 nM | [1] |
| IC50 | L1210 leukemia cells | 200 nM (for thymidylate synthase) | [9] |
Table 2: Effects of this compound on Cellular Metabolite Levels
| Metabolite | Condition | Change | Reference |
| Uric Acid | Rheumatoid arthritis patients (24h post-MTX) | Decrease from 205.5 ± 13.5 to 160.9 ± 13.5 µM | [10][11] |
| Uridine | Rheumatoid arthritis patients (48h post-MTX) | Decrease | [10][11] |
| Hypoxanthine | Rheumatoid arthritis patients | Decrease (in parallel with uric acid) | [10][11] |
| Hepatic Tetrahydrofolate | Rats (7-day MTX treatment) | 63% decrease | [12][13] |
| Hepatic Methyltetrahydrofolate | Rats (7-day MTX treatment) | 83% decrease | [12][13] |
| Hepatic Formyltetrahydrofolate | Rats (7-day MTX treatment) | 58% decrease | [12][13] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory activity of this compound on DHFR by monitoring the oxidation of NADPH.[14][15][16]
Principle: The activity of DHFR is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[14][15] The presence of an inhibitor like this compound slows down this reaction.
Materials and Reagents:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound (methotrexate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear flat-bottom plate or quartz cuvette
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer.
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.
-
Prepare a fresh stock solution of NADPH (e.g., 10 mM) in the assay buffer and protect it from light.
-
Prepare a stock solution of this compound (e.g., 10 mM) and create serial dilutions to generate a range of concentrations for IC50 determination.
-
Dilute the DHFR enzyme in the assay buffer to a concentration that provides a linear rate of reaction.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Add the DHFR enzyme solution to all wells except for the blank.
-
Add the NADPH solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of this compound.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.
Caption: this compound's inhibition of DHFR disrupts the folate cycle and one-carbon metabolism.
Caption: Workflow for determining this compound's inhibitory effect on DHFR activity.
Conclusion
This compound's profound impact on one-carbon metabolism, primarily through the potent inhibition of dihydrofolate reductase, remains a cornerstone of its therapeutic utility. By disrupting the synthesis of essential precursors for DNA and RNA, this compound effectively halts the proliferation of rapidly dividing cells. This guide provides a comprehensive overview of the underlying mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and clinicians in further understanding and optimizing the use of this critical therapeutic agent. A thorough comprehension of these pathways is essential for developing novel therapeutic strategies and managing drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 7. Molecular Expressions: The Pesticide Collection - Methotrexate (this compound) [micro.magnet.fsu.edu]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
Initial Investigations into the Immunosuppressive Properties of Amethopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethopterin, now more commonly known as methotrexate (B535133) (MTX), was first synthesized in the 1940s as a folic acid antagonist for cancer therapy.[1] Its potent anti-proliferative effects on rapidly dividing cancer cells led to early successes in treating childhood leukemia.[2] Observations of its impact on connective tissue proliferation soon prompted pioneering researchers to investigate its potential in managing inflammatory conditions.[2] This technical guide provides an in-depth analysis of the initial investigations into this compound's immunosuppressive properties, focusing on the core scientific evidence, experimental methodologies, and early understanding of its mechanism of action that paved the way for its use as a cornerstone therapy in autoimmune diseases.
Core Mechanism of Action: The Folate Antagonism Hypothesis
The foundational understanding of this compound's immunosuppressive action was rooted in its role as a potent folic acid antagonist.[3][4] The primary molecular target identified was the enzyme dihydrofolate reductase (DHFR).[5][6] By competitively and tightly binding to DHFR, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines.[3][6] This disruption of nucleotide synthesis was understood to inhibit DNA and RNA replication, thereby suppressing the proliferation of rapidly dividing cells, including the lymphocytes that drive immune responses.[3][5]
Early Clinical Investigations: Quantitative Data Summary
The initial clinical explorations of this compound and its precursor, aminopterin, in rheumatoid arthritis (RA) provided the first quantitative evidence of their efficacy. These early studies, though not as rigorously designed as modern clinical trials, were pivotal in establishing the drug's potential.
| Study (Year) | Compound | Number of Patients | Dosage | Key Quantitative Outcomes |
| Gubner et al. (1951) [7] | Aminopterin | 7 with RA | 1-2 mg/day | 6 of 7 patients showed "marked clinical improvement." Remissions persisted for up to 6 weeks after withdrawal. |
| Hoffmeister (1972) [2] | Methotrexate | 29 with RA | 10-15 mg/week (IM) | 11 patients (38%) had "major" clinical improvements; 14 patients (48%) had "moderate" improvements. |
| Weinblatt et al. (1985) [8] | Methotrexate | 28 with refractory RA | 7.5-15 mg/week (oral) | Significant reductions in tender joints, morning stiffness, and swollen joints compared to placebo (p<0.01 for most measures). |
| Williams et al. (1985) [9] | Methotrexate | 189 with active RA | 7.5-15 mg/week (oral) | Statistically significant improvement over placebo in all clinical variables, including joint pain/tenderness and swelling counts. |
Key Experimental Protocols
The immunosuppressive effects of this compound were further elucidated through various in vitro and in vivo experimental models. These protocols were fundamental in dissecting the cellular and systemic impact of the drug.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
The CIA model in rats became a standard for evaluating anti-arthritic compounds due to its pathological similarities to human rheumatoid arthritis.[10][11]
Protocol:
-
Animal Model: Male Wistar rats are commonly used.[10]
-
Induction of Arthritis:
-
This compound Administration:
-
Treatment typically begins after the booster injection (e.g., from day 21 to day 42).
-
A common dosage is 1.5 mg/kg administered orally.[10]
-
-
Assessment of Arthritis:
-
Clinical signs of arthritis (e.g., paw swelling, erythema) are scored regularly.
-
At the end of the study (e.g., day 42), joints are collected for histopathological analysis to assess cartilage and bone erosion, and inflammatory cell infiltration.[10]
-
In Vitro Assay: Lymphocyte Proliferation Assay
This assay was crucial for demonstrating the direct inhibitory effect of this compound on immune cell proliferation.[12] The incorporation of tritiated thymidine (B127349) into newly synthesized DNA served as a quantitative measure of this effect.[13][14][15]
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture:
-
Proliferation Measurement:
-
Cells are incubated for a period of 4 to 6 days at 37°C in a CO2 incubator.[14][15]
-
For the final 6 hours of culture, tritiated ([3H]) thymidine is added to each well.[14]
-
The cells are then harvested onto filter mats.
-
The amount of incorporated [3H]thymidine is measured using a scintillation counter, with the readout in counts per minute (cpm).[14] A lower cpm in this compound-treated wells indicates inhibition of proliferation.
-
Conclusion
The initial investigations into this compound's immunosuppressive properties were characterized by insightful clinical observations and foundational laboratory experiments. The early hypothesis, centered on folate antagonism and the inhibition of cellular proliferation, provided a robust framework for its application in autoimmune diseases. The quantitative data from pioneering clinical studies, combined with the detailed mechanistic insights from in vivo and in vitro models, established this compound as a potent immunomodulatory agent. This early body of research laid the critical groundwork for decades of subsequent studies that have solidified its role as a first-line therapy for rheumatoid arthritis and other inflammatory disorders.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Efficacy of low-dose methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of low-dose oral pulse methotrexate and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lab13 [science.umd.edu]
- 14. hanc.info [hanc.info]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate in Molecular Biology: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive therapies.[1][2] Beyond its clinical significance, MTX is an invaluable tool in basic molecular biology research. Its potent and specific mechanism of action—the competitive inhibition of dihydrofolate reductase (DHFR)—provides a powerful means to investigate and manipulate fundamental cellular processes.[2][3] This technical guide delves into the core applications of methotrexate in the laboratory, offering detailed protocols, quantitative data, and visual representations of its molecular interactions.
The primary action of MTX is to bind to and inhibit DHFR, an enzyme critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF is an essential one-carbon donor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][5] By disrupting this pathway, MTX effectively halts the proliferation of rapidly dividing cells.[6] This property is not only central to its anti-cancer effects but also makes it a powerful selection agent in genetic engineering. Furthermore, at lower doses, MTX exhibits anti-inflammatory effects, largely attributed to the accumulation of adenosine, an endogenous anti-inflammatory molecule.[7][8]
This guide will explore the multifaceted roles of MTX in molecular biology research, with a focus on its application in selection systems, cell cycle analysis, and the study of metabolic and signaling pathways.
Core Molecular Mechanisms and Signaling Pathways
Methotrexate's utility in molecular biology stems from its well-characterized interactions with key cellular pathways. Understanding these mechanisms is crucial for designing and interpreting experiments.
The Folate Metabolism Pathway
The central mechanism of MTX action is the disruption of the folate metabolic pathway. MTX competitively inhibits DHFR, leading to a depletion of THF.[9] This has downstream effects on the de novo synthesis of purines and the conversion of dUMP to dTMP, which is essential for DNA synthesis.[10]
References
- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular action of methotrexate in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for Methotrexate-Induced Cell Cycle Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle synchronization is a critical technique in cellular and molecular biology research, enabling the study of phase-specific cellular events. Methotrexate (B535133) (MTX), a folic acid antagonist, is a widely used chemical agent for inducing cell cycle arrest, primarily at the G1/S boundary. By inhibiting dihydrofolate reductase (DHFR), methotrexate depletes the intracellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are prerequisites for DNA replication.[1][2][3] This leads to an accumulation of cells in the S phase.[2][4][5] Subsequent release from this block allows the synchronized cell population to progress through the cell cycle in a coordinated manner.
These application notes provide a comprehensive overview and detailed protocols for the use of methotrexate in cell culture synchronization.
Mechanism of Action
Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme that reduces dihydrofolate to tetrahydrofolate (THF).[3][6] THF is a crucial one-carbon donor in various metabolic pathways, including the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis.[1][7] The depletion of THF leads to a "thymineless state," stalling DNA replication and causing cells to arrest in the S phase of the cell cycle.[1]
Figure 1: Signaling pathway of Methotrexate action in cancer cells.
Data Presentation
The optimal conditions for methotrexate-induced synchronization can vary significantly depending on the cell line. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is crucial to empirically determine the optimal conditions for each specific cell line.
| Parameter | Range | Typical Value | Notes |
| Methotrexate Concentration | 0.01 - 10 µM | 0.04 - 0.08 µM[8] | Higher concentrations can be cytotoxic. Optimization is critical. |
| Incubation Time | 12 - 24 hours | 16 - 18 hours[5] | Should be approximately one cell cycle length of the specific cell line. |
| Thymidine (B127349) Concentration (for release) | 10 - 100 µM | 10 µM (10⁻⁵ M)[5] | Used to bypass the methotrexate-induced block. |
| Synchronization Efficiency | Variable | >70% | Highly dependent on cell line and optimization of the protocol. |
| Cell Viability | Variable | >90% | Should be monitored, as prolonged exposure or high concentrations of methotrexate can induce apoptosis.[6][9] |
Experimental Protocols
Protocol 1: Methotrexate Stock Solution Preparation
This protocol outlines the preparation of a methotrexate stock solution for use in cell culture.
Materials:
-
Methotrexate powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its limited solubility in water, dissolve methotrexate powder in a minimal volume of 1 M NaOH.[10]
-
Dilute the dissolved methotrexate with sterile PBS or cell culture medium to the desired stock concentration (e.g., 10 mM).[11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into microcentrifuge tubes and store at -20°C, protected from light.[10] For short-term storage (up to one week), the solution can be kept at 4-8°C.[10]
Protocol 2: Cell Synchronization with Methotrexate
This protocol provides a general procedure for synchronizing cultured cells using methotrexate.
Materials:
-
Healthy, asynchronously growing cell culture
-
Complete cell culture medium
-
Methotrexate stock solution
-
Thymidine stock solution (e.g., 10 mM in sterile water)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment and allow them to attach overnight.
-
Add methotrexate stock solution to the culture medium to achieve the desired final concentration (e.g., 0.1 µM).[5]
-
Incubate the cells for a period equivalent to one cell cycle (typically 16-24 hours).[8]
-
Release from the block:
-
Incubate the cells and harvest at various time points to analyze their progression through the cell cycle.
Figure 2: General experimental workflow for Methotrexate cell culture studies.
Protocol 3: Verification of Synchronization by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Synchronized and asynchronous (control) cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both synchronized and asynchronous control cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.[10]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low synchronization efficiency | Suboptimal methotrexate concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell line is resistant to methotrexate. | Some cell lines may overexpress DHFR, leading to resistance.[7] Consider alternative synchronization methods. | |
| High cytotoxicity | Methotrexate concentration is too high or incubation time is too long. | Reduce the methotrexate concentration and/or incubation time. Monitor cell viability using a trypan blue exclusion assay or other viability assays. |
| Inconsistent results | Asynchronous starting population. | Ensure the starting cell population is healthy and in the logarithmic growth phase. Consider a pre-synchronization step like serum starvation.[11] |
Conclusion
Methotrexate is a potent and effective agent for synchronizing cells in the S phase of the cell cycle. The protocols provided herein offer a solid foundation for researchers to establish and optimize methotrexate-based synchronization in their specific experimental systems. Careful optimization of concentration, incubation time, and release conditions, coupled with robust verification methods like flow cytometry, are essential for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellseco.com [cellseco.com]
- 6. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. Synchronisation of cancer cell lines of human origin using methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Amethopterin in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethopterin, also known as methotrexate (B535133) (MTX), is a folate antagonist widely used in the treatment of various cancers, including leukemia. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA replication and cell division, thereby exerting a cytotoxic effect on rapidly proliferating cancer cells. In preclinical research, mouse models of leukemia are indispensable tools for evaluating the efficacy, toxicity, and pharmacokinetics of chemotherapeutic agents like this compound. These application notes provide detailed protocols for the preparation and administration of this compound in mouse models of leukemia, along with a summary of its efficacy and toxicity, and an overview of the relevant signaling pathways.
Data Presentation: Efficacy and Toxicity of this compound in Mouse Leukemia Models
The following tables summarize quantitative data on the efficacy and toxicity of this compound in various mouse models of leukemia. It is important to note that the optimal dose and schedule can vary depending on the specific mouse strain, leukemia cell line, and experimental objectives.
| Mouse Model | Leukemia Cell Line | This compound Dosage and Schedule | Administration Route | Efficacy Outcome | Reference |
| DBA/2 | L1210 | 5 mg/kg and 2.5 mg/kg (single injection of liposomal MTX) | Intraperitoneal (i.p.) | Prolonged survival of mice with intracranial leukemia.[1] | [1] |
| DBA/2 | L1210, P815, L5178Y | 4 mg/kg (3 consecutive days per week) | Intraperitoneal (i.p.) | Approximately doubled the mean survival time.[2] | [2] |
| SCID | CCRF-CEM (T-ALL) | Not specified, biweekly administration | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Significantly increased survival time and reduced tumor size (P<0.05).[3] | [3] |
| NOD/SCID | T-ALL Xenograft | 5 g/m² (24-hour infusion) at weeks 4, 7, 10, and 13 | Intravenous (i.v.) | 5-year event-free survival of 79.5% ± 3.4% and 10-year of 77.3% ± 5.3% in patients receiving high-dose MTX.[4][5] | [4][5] |
| Mouse Strain | This compound Dosage and Schedule | Administration Route | Toxicity Observations | Reference |
| C57BL/6, DBA/2, C3H | 0.25-2 mg/kg (daily, 5 times/week for 12-18 months) | Not specified | Well tolerated with minimal cellular suppression in lymphoid tissues, testes, and skin.[6] | [6] |
| C57BL/6, DBA/2, C3H | 3-6 mg/kg (daily) | Not specified | Acute to subacute hematopoietic and gastrointestinal damage leading to early death in young mice.[6] | [6] |
| C3H-He/J | 2 mg/kg/day | Intravenous (i.v.) | Toxicity limited the administration of higher doses.[7] | [7] |
| General (Mice) | Bolus: 760 mg/kg; 72-h infusion: 3.8 mg/kg | Intraperitoneal (i.p.) | Maximally tolerated dose (10% mean body weight loss).[8] | [8] |
| T-ALL/T-NHL Patients | 5 g/m² (24-hour infusion) | Intravenous (i.v.) | Significantly higher frequency of mucositis (P = .003).[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound (Methotrexate) sodium salt powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile water for injection (if pH adjustment is needed)
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Reconstitution:
-
In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound sodium salt powder with sterile 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 10 mg/mL).
-
Ensure the powder is completely dissolved by gentle swirling or vortexing.
-
-
pH Adjustment (if necessary):
-
The pH of the reconstituted solution should be between 7.0 and 8.5 for optimal stability and to minimize tissue irritation upon injection.
-
If necessary, adjust the pH using sterile 0.1 M NaOH to increase the pH or 0.1 M HCl to decrease it. Use a calibrated pH meter with a sterile probe to measure the pH.
-
-
Dilution to Working Concentration:
-
Based on the body weight of the mice and the desired dosage, calculate the required volume of the this compound stock solution.
-
Further dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final concentration that allows for an appropriate injection volume (typically 0.1-0.2 mL for mice).
-
-
Storage:
-
Store the reconstituted this compound solution protected from light.
-
For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's instructions, though freshly prepared solutions are ideal for in vivo studies.
-
Protocol 2: Administration of this compound to Mice in a Leukemia Model
Animal Model:
-
Mouse Strain: DBA/2 or immunodeficient strains like NOD/SCID, depending on the leukemia model (syngeneic or xenograft).
-
Age: Typically 6-8 weeks old.
-
Leukemia Cell Line: L1210 (syngeneic with DBA/2 mice) or a human leukemia cell line (e.g., CCRF-CEM for T-ALL in immunodeficient mice).
-
Cell Inoculation: Inject a predetermined number of leukemia cells (e.g., 1 x 10^5 to 1 x 10^6 cells) either intravenously (tail vein) or intraperitoneally to establish the leukemia model.
Administration Procedure:
-
Pre-administration Checklist:
-
Accurately weigh each mouse to ensure correct dosage calculation.
-
Properly restrain the mouse to minimize stress and ensure accurate administration.
-
Use a new sterile syringe and needle for each mouse to prevent cross-contamination.
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Hold the mouse firmly by the scruff of the neck, allowing its hindquarters to rest on a firm surface.
-
Tilt the mouse slightly to one side so the abdominal organs are displaced.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.
-
-
Subcutaneous (s.c.) Injection:
-
Grasp a fold of skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently aspirate to check for blood, then inject the solution.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
This route requires more skill and proper restraint.
-
Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Place the mouse in a suitable restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
-
Protocol 3: Toxicity Monitoring
Procedure:
-
Body Weight:
-
Monitor and record the body weight of each mouse daily or at least three times a week.
-
A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity and may require dose reduction, supportive care, or euthanasia.[8]
-
-
Clinical Signs:
-
Observe the mice daily for clinical signs of distress, including lethargy, ruffled fur, hunched posture, diarrhea, and dehydration.
-
Score the clinical condition of the animals using a standardized scoring system.
-
-
Hematological Parameters:
-
At predetermined time points or at the study endpoint, collect blood samples (e.g., via retro-orbital or cardiac puncture) for complete blood counts (CBC).
-
Assess for signs of myelosuppression, such as leukopenia, anemia, and thrombocytopenia.
-
-
Histopathology:
-
At the end of the study, major organs (liver, kidney, spleen, intestine, and bone marrow) can be collected, fixed in formalin, and processed for histological examination to assess for any pathological changes.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Leukemia
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA. By disrupting this pathway, this compound selectively targets rapidly dividing cells like leukemia cells. Additionally, evidence suggests that this compound may also modulate other signaling pathways implicated in leukemia cell survival and proliferation, such as the JAK/STAT and PI3K/AKT/mTOR pathways. mTOR inhibitors have been shown to have a synergistic effect with methotrexate in treating acute lymphoblastic leukemia.[9]
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow for this compound Administration in a Mouse Leukemia Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of leukemia.
Caption: Generalized workflow for this compound administration in mice.
References
- 1. Liposomal methotrexate in the treatment of murine L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival of tumor-bearing mice exposed to heavy water or heavy water plus methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. Effectiveness of high-dose methotrexate in T-cell lymphoblastic leukemia and advanced-stage lymphoblastic lymphoma: a randomized study by the Children's Oncology Group (POG 9404) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of high-dose methotrexate in T-cell lymphoblastic leukemia and advanced-stage lymphoblastic lymphoma: a randomized study by the Children's Oncology Group (POG 9404) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors are synergistic with methotrexate: an effective combination to treat acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring Methotrexate Inhibition of Dihydrofolate Reductase (DHFR)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3] By blocking the production of THF, DNA synthesis and cellular replication are halted, making DHFR a critical target for cancer chemotherapy.[1][4]
Methotrexate (B535133) (MTX) is a potent folate antagonist that acts as a competitive inhibitor of DHFR.[1][4][5] It binds to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate, DHF, effectively blocking the folate pathway.[1] This inhibitory action is most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis.[1][4]
The principle of this in vitro assay is based on a spectrophotometric method.[6] DHFR activity is quantified by monitoring the oxidation of the cofactor NADPH to NADP+, which accompanies the reduction of DHF to THF. This oxidation leads to a decrease in absorbance at 340 nm.[1][6] In the presence of an inhibitor like Methotrexate, the rate of NADPH consumption decreases, resulting in a slower decline in absorbance. The degree of inhibition can be used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][6]
Mechanism of DHFR Inhibition by Methotrexate
Methotrexate competitively inhibits DHFR, preventing the conversion of DHF to THF. This depletes the intracellular pool of THF, which is crucial for thymidylate and purine (B94841) synthesis. The ultimate result is an arrest of DNA and RNA synthesis, leading to a halt in the S-phase of the cell cycle and cytotoxicity in rapidly dividing cells.[1][4]
Caption: Methotrexate competitively inhibits DHFR, blocking THF production and halting nucleotide synthesis.
Quantitative Data Summary
The inhibitory potency of Methotrexate against DHFR is commonly quantified by its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). These values can vary depending on the specific assay conditions and the biological source of the enzyme.
| Parameter | Species / Cell Line | Value (nM) | Reference |
| IC50 | Human DHFR (enzymatic assay) | 120 ± 70 | [7] |
| IC50 | Human DHFR (enzymatic assay) | ~24 | [1] |
| IC50 | AGS cancer cells | 6.05 ± 0.81 | [1][8] |
| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 | [1][8] |
| IC50 | Daoy cancer cells | 95 | [1][9][10] |
| IC50 | Saos-2 cancer cells | 35 | [1][9][10] |
| Ki | Human | 1.2 | [1] |
| KD | Human (modified) | 9.5 | [1] |
Note: IC50 values from cell-based assays reflect not only direct enzyme inhibition but also factors like cell permeability and metabolism. Enzymatic assays provide a direct measure of inhibitor-enzyme interaction.
Experimental Protocol
This protocol outlines a standard spectrophotometric assay to determine the IC50 of Methotrexate for DHFR in a 96-well microplate format.[1][11][12]
Materials and Reagents
-
DHFR Assay Buffer (1X): 50 mM Potassium Phosphate, pH 7.5.[1]
-
Enzyme: Purified recombinant DHFR.
-
Substrate: Dihydrofolic acid (DHF). Prepare a 10 mM stock solution fresh.[1]
-
Cofactor: NADPH. Prepare a 10 mM stock solution.[1]
-
Inhibitor: Methotrexate (MTX). Prepare a 10 mM stock solution in DMSO.[1]
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for determining Methotrexate's inhibitory effect on DHFR activity.
Detailed Procedure
-
Reagent Preparation:
-
Prepare 1X DHFR Assay Buffer.
-
Prepare fresh working solutions of DHF and NADPH in the assay buffer.
-
Perform serial dilutions of the Methotrexate stock solution in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (buffer with the same concentration of DMSO as the inhibitor wells).
-
-
Assay Setup (per well for a 200 µL final volume):
-
Program the plate reader to perform a kinetic read at 340 nm, recording every 15-30 seconds for 10-20 minutes at 25°C.[1][13]
-
Add the following to each well of a UV-transparent 96-well plate:
-
140 µL of 1X DHFR Assay Buffer.
-
20 µL of NADPH solution (for a final concentration of ~100 µM).
-
10 µL of the serially diluted Methotrexate solution or vehicle control.
-
-
Add 10 µL of the diluted DHFR enzyme solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[1]
-
-
Reaction Initiation and Data Acquisition:
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[1][6]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each Methotrexate concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where V_control is the rate of the enzyme with the vehicle control, and V_inhibitor is the rate in the presence of Methotrexate.[6]
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the Methotrexate concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[10]
Conclusion
This application note provides a detailed protocol for a robust and reproducible in vitro spectrophotometric assay to measure the inhibition of DHFR by Methotrexate. A thorough understanding of its mechanism and quantitative inhibitory properties is crucial for its clinical application and for the development of novel antifolate therapeutics.[1] The provided workflow and data serve as a valuable resource for researchers in oncology, immunology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. e-crt.org [e-crt.org]
- 9. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Application of Methotrexate in Hybridoma Selection Protocols
Introduction
The production of monoclonal antibodies using hybridoma technology is a fundamental process in biotechnology, critical for the development of diagnostics, therapeutics, and research reagents. A key step in this technology is the selective growth of fused hybridoma cells while eliminating unfused myeloma and antibody-secreting B-cells. This is achieved using a selection medium, traditionally HAT (Hypoxanthine-Aminopterin-Thymidine) medium. While aminopterin (B17811) has historically been the standard selective agent, methotrexate (B535133), a structural analog of folic acid, presents a viable and often advantageous alternative.
Methotrexate functions as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the de novo pathway of nucleotide synthesis.[1][2] By blocking this pathway, methotrexate forces cells to rely on the salvage pathway for DNA and RNA synthesis. In the context of hybridoma selection, the myeloma cells used for fusion are genetically deficient in a key enzyme of the salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4] Consequently, unfused myeloma cells cannot survive in a selection medium containing methotrexate. Splenocytes, the source of antibody-producing B-cells, have a finite lifespan in culture and will naturally perish.[3] Therefore, only the successfully fused hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway from the splenocyte parent, can proliferate.
Studies have indicated that methotrexate can be used in place of aminopterin for the selection of hybrid cells.[5] Advantages of using methotrexate include greater stability and lower toxicity, which can lead to more rapid development of hybridoma clones.[5]
Data Presentation
While direct comparative studies providing extensive quantitative data on the performance of methotrexate versus aminopterin in hybridoma selection are limited, the available information suggests comparable efficacy with potential benefits for methotrexate in terms of hybridoma recovery and health.
| Parameter | Methotrexate | Aminopterin | Reference |
| Selection Efficacy | Effective for hybridoma rescue and selection. | Standard and effective selection agent. | [5] |
| Hybridoma Development | Hybrids may develop more rapidly. | Standard development time. | [5] |
| Toxicity | Generally considered to have lower toxicity. | Higher toxicity and photosensitivity. | [5] |
| Stability | More stable. | Photosensitive. | [5] |
Experimental Protocols
Preparation of Methotrexate Stock Solution
A sterile stock solution of methotrexate is required for the preparation of the selection medium.
Materials:
-
Methotrexate powder
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of methotrexate powder in a sterile container.
-
Add a minimal amount of 1 M NaOH to dissolve the powder completely.
-
Dilute the dissolved methotrexate with sterile cell culture medium to the desired stock concentration (e.g., 10 mM).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term storage (up to a month). For short-term storage, the solution can be kept at 4-8°C for about a week. Protect the solution from light.
Preparation of Methotrexate-Based HAT Medium
This protocol describes the preparation of a 1x HAT medium using a 50x HAT supplement and substituting aminopterin with methotrexate. The final concentration of methotrexate may need to be optimized, but a common starting point is in the range of 10-100 nM.
Materials:
-
Basal cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
50x HT supplement (Hypoxanthine-Thymidine)
-
Methotrexate stock solution (e.g., 10 mM)
-
Sterile water for injection or cell culture grade water
Procedure:
-
Prepare the basal medium with the desired concentration of FBS (typically 10-20%).
-
To prepare 100 mL of 1x Methotrexate-HT medium, aseptically add 2 mL of 50x HT supplement to 98 mL of the basal medium.
-
From the methotrexate stock solution, add the appropriate volume to achieve the desired final concentration. For example, to achieve a final concentration of 40 nM from a 10 mM stock, add 0.4 µL to 100 mL of medium.
-
Mix the medium gently and thoroughly. The medium is now ready for use.
Hybridoma Selection Protocol
This protocol outlines the selection of hybridomas following cell fusion.
Materials:
-
Fused cell suspension (splenocytes and myeloma cells)
-
Methotrexate-based HAT medium
-
HT medium (HAT medium without methotrexate)
-
96-well cell culture plates
Procedure:
-
Following the cell fusion procedure (e.g., using PEG), centrifuge the cell suspension and gently resuspend the pellet in the methotrexate-based HAT medium.
-
Plate the cell suspension into 96-well plates at a density of approximately 0.1–0.3 × 10^5 cells per well.[3]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
On days 6 and 8, carefully remove half of the medium from each well and replace it with fresh methotrexate-based HAT medium.[3]
-
Around day 10, visible hybridoma colonies should start to appear. At this stage, the supernatant can be collected for initial screening of antibody production (e.g., by ELISA).[3]
-
Once positive clones are identified, they should be expanded. This involves transferring the cells to larger wells (e.g., 24-well plates) and gradually weaning them off methotrexate.
-
To wean the cells, replace the methotrexate-based HAT medium with HT medium (containing only hypoxanthine (B114508) and thymidine) for a few passages.
-
Finally, transition the cells to the regular basal medium without any supplements.
-
Positive clones should be subcloned by limiting dilution to ensure monoclonality.
Visualizations
Signaling Pathway of Methotrexate Action
Caption: Mechanism of Methotrexate action, inhibiting DHFR.
Hybridoma Selection Workflow
References
High-Performance Liquid Chromatography for the Quantification of Methotrexate Polyglutamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methotrexate (B535133) polyglutamates (MTX-PGs), the active metabolites of the widely used anti-inflammatory and anti-cancer drug, methotrexate (MTX). Accurate measurement of intracellular MTX-PGs is crucial for therapeutic drug monitoring and understanding the pharmacological effects of MTX, as these metabolites are directly related to both efficacy and toxicity.[1] The following sections detail established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which are the most prevalent methods for MTX-PG quantification in biological matrices, particularly red blood cells (RBCs).[1]
Introduction to Methotrexate Polyglutamates
Methotrexate, a folate antagonist, is intracellularly converted to a series of polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process involves the sequential addition of glutamate (B1630785) residues to the parent drug. The resulting MTX-PGs are retained within the cell for extended periods, unlike the parent drug which has a short plasma half-life.[1] The degree of polyglutamation influences the inhibitory activity of the drug on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), leading to its therapeutic effects.[1][3] Therefore, the quantification of individual MTX-PG species (MTX-PG1 to MTX-PG7) provides valuable insights into the drug's disposition and patient response.[1]
Intracellular Metabolic Pathway of Methotrexate
The intracellular conversion of Methotrexate to its polyglutamated forms is a critical step for its therapeutic activity. The following diagram illustrates this metabolic pathway.[1]
Analytical Methods for MTX-PG Quantification
Several analytical techniques have been developed for the determination of MTX-PGs in biological samples. The most widely adopted methods are LC-MS/MS and HPLC with fluorescence or UV detection.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of MTX-PGs due to its high sensitivity and selectivity.[1] This technique allows for the simultaneous measurement of individual MTX-PG species.
A common matrix for MTX-PG analysis is red blood cells, where the metabolites accumulate. The following diagram outlines a typical sample preparation workflow.[1]
This protocol is a composite based on several published methods.[1][4][5]
1. Sample Collection and RBC Isolation:
-
Collect whole blood in lavender-top (EDTA) or green-top (heparin) tubes.[1]
-
Immediately place the sample on ice or refrigerate at 4°C.[1]
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C.[1]
-
Carefully remove and discard the plasma and the buffy coat (white blood cells).[1]
-
Wash the remaining packed RBCs three times with an equal volume of cold 0.9% saline solution, centrifuging and removing the supernatant after each wash.[1]
2. RBC Lysis and Protein Precipitation:
-
Lyse a known volume (e.g., 100 µL) of packed RBCs by adding four volumes of ice-cold deionized water.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add an equal volume of a precipitating agent, such as 10% (v/v) perchloric acid, to the hemolysate.[1][6][7][8][9]
-
Vortex vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
3. Supernatant Preparation:
-
Carefully transfer the clear supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.[1][4]
4. LC-MS/MS Conditions:
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18)[4][10][11] |
| Mobile Phase A | 10 mM Ammonium (B1175870) Bicarbonate (pH 10) or Ammonium Acetate[4][10][11] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol[4][10][11] |
| Gradient | Linear gradient from a low to a higher percentage of organic phase (e.g., 5-100% Mobile Phase B)[4][10][11] |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Run Time | Approximately 6-10 minutes[1][4][10][11] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1][4][10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
5. Quantitative Data Summary for LC-MS/MS Methods:
| Parameter | MTX-PG2 | MTX-PG3 | MTX-PG4 | MTX-PGn (general) |
| Linearity Range | 1 - 400 ng/mL[5][12] | 1 - 400 ng/mL[5][12] | 1 - 400 ng/mL[5][12] | 1 - 1,000 nM[4][10][11] |
| Intra-day Precision (CV%) | < 15%[5][12] | < 15%[5][12] | < 15%[5][12] | 1 - 4%[4][10][11] |
| Inter-day Precision (CV%) | < 15%[5][12] | < 15%[5][12] | < 15%[5][12] | 6 - 15%[4][10][11] |
| Accuracy (%) | 93.41 - 109.37%[5][12] | 93.41 - 109.37%[5][12] | 93.41 - 109.37%[5][12] | 98 - 100% (Recovery)[4][10][11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5][12] | 1 ng/mL[5][12] | 1 ng/mL[5][12] | 1 nM[4][10][11] |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence or UV detection is another common method for MTX-PG analysis.[1] While generally less sensitive than LC-MS/MS, HPLC methods can be robust and cost-effective for routine monitoring.[1] Some HPLC methods involve a post-column photochemical reaction to convert MTX and its polyglutamates into highly fluorescent products, thereby enhancing sensitivity.[1][6][7][8][9]
This protocol is based on a method that quantifies individual MTX-PGs.[1][6][7][8][9]
1. Sample Preparation:
-
Follow the same procedure for RBC isolation, lysis, and protein precipitation as described for the LC-MS/MS method.[1][6][7][8][9]
2. HPLC Conditions:
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reversed-phase column[1][6][7][8][9] |
| Mobile Phase A | An aqueous buffer, such as ammonium acetate[1][6][7][8][9] |
| Mobile Phase B | Acetonitrile[1][6][7][8][9] |
| Gradient | A linear gradient from a low to a higher percentage of acetonitrile is used to separate the MTX-PGs.[1][7] |
| Flow Rate | 1.0 mL/min[7] |
| Post-Column Reaction | Photo-oxidation of MTX-PGs to fluorescent analytes.[6][7][8][9] |
| Detection | Fluorescence detector[1] |
3. Quantitative Data Summary for HPLC-Fluorescence Method:
| Parameter | Value |
| Linearity Range | 25 - 400 nmol/L[13] |
| Intra-day Precision (CV%) | < 10%[6][8] |
| Inter-day Precision (CV%) | < 10%[6][8] |
| Limit of Quantification (LOQ) | 5 nmol/L[6][8] |
Conclusion
The analytical methods described provide robust and reliable means for the quantification of Methotrexate polyglutamates in biological matrices.[1] LC-MS/MS offers the highest sensitivity and specificity, making it ideal for research applications and the analysis of low-concentration samples. HPLC with fluorescence detection presents a viable and cost-effective alternative for routine therapeutic drug monitoring.[1] The choice of analytical method depends on the specific research or clinical question, required sensitivity, and available instrumentation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis | Scilit [scilit.com]
- 10. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method | Semantic Scholar [semanticscholar.org]
- 11. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Methotrexate Effects on Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a cornerstone therapy for a variety of malignancies and autoimmune diseases, including rheumatoid arthritis and psoriasis.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides necessary for DNA synthesis and cellular replication.[1][2] This inhibition leads to a reduction in cell proliferation and can induce apoptosis.[1] Beyond its anti-proliferative effects, MTX also exhibits anti-inflammatory properties, in part by increasing extracellular adenosine (B11128) levels and modulating cytokine signaling pathways.[3]
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the cellular and molecular effects of Methotrexate in tissue samples. By using specific antibodies, researchers can detect changes in protein expression that reflect MTX's impact on cell proliferation, apoptosis, and inflammation. This application note provides detailed protocols for the IHC-based detection of key biomarkers modulated by MTX and summarizes quantitative data from relevant studies.
Key IHC Markers for Assessing Methotrexate Effects
-
Proliferation Markers (Ki-67, PCNA): A decrease in the expression of these nuclear proteins indicates an inhibition of cell proliferation, a primary effect of MTX.[4] In psoriatic lesions, MTX treatment has been shown to suppress the expression of Ki-67 and PCNA in about 90% of cases.[4]
-
Apoptosis Markers (Cleaved Caspase-3, p53): An increase in the expression of these markers suggests that MTX is inducing programmed cell death.[5][6] Methotrexate can induce apoptosis through the activation of caspases, including caspase-3.[7]
-
Inflammatory Markers (TNF-α, IL-1β, Adhesion Molecules): MTX can reduce the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines and adhesion molecules in affected tissues.[1][8]
Data Presentation
The following table summarizes quantitative data from a study on rheumatoid arthritis patients, demonstrating the effect of Methotrexate treatment on various markers in synovial tissue as assessed by immunohistochemistry. The data is presented as mean scores ± standard deviation before and after 16 weeks of MTX therapy.
| Marker | Before MTX (mean ± SD) | After MTX (mean ± SD) | p-value |
| CD3 (T-cells) | 3.0 ± 0.8 | 2.1 ± 1.1 | < 0.05 |
| CD8 (Cytotoxic T-cells) | 2.2 ± 1.4 | 1.5 ± 1.3 | < 0.05 |
| CD38 (Plasma cells) | 2.8 ± 1.2 | 1.8 ± 1.1 | < 0.05 |
| CD68 (Macrophages) | 2.9 ± 0.8 | 2.1 ± 0.8 | < 0.05 |
| Ki-67 (Proliferation) | 2.5 ± 1.1 | 1.6 ± 1.0 | < 0.05 |
| TNF-α | 2.9 ± 0.8 | 1.8 ± 0.8 | < 0.05 |
| IL-1β | 2.6 ± 0.8 | 1.8 ± 0.9 | < 0.05 |
| E-selectin | 2.4 ± 0.8 | 1.5 ± 0.8 | < 0.05 |
| VCAM-1 | 2.8 ± 0.7 | 2.0 ± 0.9 | < 0.05 |
Data adapted from Dolhain, R.J.E.M., et al. (1998). British Journal of Rheumatology.[9]
Signaling Pathways and Experimental Workflow
Methotrexate's Primary Mechanism of Action
Methotrexate, a folate analog, competitively inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][10] This depletion of THF inhibits the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[10]
Caption: Methotrexate's inhibition of DHFR blocks DNA and RNA synthesis.
JNK-Mediated Apoptosis Pathway
Low-dose Methotrexate can induce the production of reactive oxygen species (ROS), which in turn activates the Jun N-terminal kinase (JNK) signaling pathway.[11][12] Activated JNK can phosphorylate transcription factors such as c-JUN and p53, leading to the expression of pro-apoptotic genes and increased sensitivity of cells to apoptosis.[11][13]
Caption: MTX-induced ROS activates the JNK pathway, leading to apoptosis.
General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical immunohistochemistry experiment for detecting protein expression in paraffin-embedded tissue sections.
Caption: A typical workflow for immunohistochemical staining.
Experimental Protocols
Protocol 1: IHC Staining for Ki-67 in Paraffin-Embedded Tissue
This protocol describes the detection of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)[14]
-
3% Hydrogen Peroxide
-
Washing Buffer (e.g., TBST: 1X TBS with 0.1% Tween-20)[14]
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)[14]
-
Primary Antibody: Rabbit anti-Ki67 (e.g., Abcam ab15580, diluted 1:200 in blocking buffer)[15]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
ABC Reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[14]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides 3 times with washing buffer for 3 minutes each.[14]
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.[16]
-
Wash slides as in the previous step.
-
Apply pre-mixed ABC reagent and incubate for 30 minutes at room temperature.[16]
-
Wash slides as in the previous step.
-
-
Chromogen Development:
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until desired stain intensity develops. Monitor under a microscope.[17]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: IHC Staining for Cleaved Caspase-3 in Paraffin-Embedded Tissue
This protocol outlines the detection of the apoptosis marker cleaved caspase-3 in FFPE tissue sections.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (e.g., Cell Signaling Technology, #9661, diluted 1:50 in blocking buffer)[5]
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Peroxidase Blocking and Blocking:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer.
-
Apply diluted primary anti-cleaved Caspase-3 antibody.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody, Detection, Counterstaining, and Mounting:
-
Follow steps 6, 7, and 8 from Protocol 1.
-
Conclusion
Immunohistochemistry is a powerful tool for elucidating the in-situ effects of Methotrexate on tissues. By carefully selecting markers for proliferation, apoptosis, and inflammation, researchers can gain valuable insights into the drug's mechanism of action and its therapeutic efficacy. The protocols provided here serve as a starting point, and optimization may be required depending on the specific tissue type and antibodies used. The quantitative analysis of IHC staining can provide robust data for preclinical and clinical studies, aiding in the development and refinement of MTX-based therapies.
References
- 1. Methotrexate reduces inflammatory cell numbers, expression of monokines and of adhesion molecules in synovial tissue of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The changes in expression of ICAM-3, Ki-67, PCNA, and CD31 in psoriatic lesions before and after methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Histology Core [pathbio.med.upenn.edu]
- 6. Influence of p53 and caspase 3 activity on cell death and senescence in response to methotrexate in the breast tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of caspases in methotrexate-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 15. nextgen-protocols.org [nextgen-protocols.org]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Use of Methotrexate in Experimental Arthritis Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a cornerstone disease-modifying anti-rheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA) in humans. To investigate its mechanisms of action and to test novel therapeutic strategies, animal models of experimental arthritis are indispensable. This document provides detailed protocols for the induction of two commonly used rat models of arthritis—Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA)—and the subsequent therapeutic application of methotrexate. It is important to note that methotrexate is used to treat experimental arthritis, not to induce it.
Experimental Models of Arthritis in Rats
Two of the most widely used models to simulate human rheumatoid arthritis in rats are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA)
The CIA model is highly relevant to human RA as it shares many immunological and pathological features, including the involvement of T-cells and B-cells, and the production of autoantibodies against type II collagen, a major component of articular cartilage.[1][2][3]
Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by immunization with Freund's Complete Adjuvant containing Mycobacterium. It is a well-established model of chronic inflammation and is particularly useful for screening anti-inflammatory compounds.[4][5][6]
Therapeutic Intervention with Methotrexate
Methotrexate is administered to arthritic rats to assess its efficacy in reducing inflammation and joint destruction. Various dosing regimens have been reported, reflecting different therapeutic strategies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the therapeutic effects of methotrexate in rat models of arthritis.
Table 1: Methotrexate Dosing and Administration in Rat Arthritis Models
| Arthritis Model | Rat Strain | Methotrexate Dose | Administration Route | Treatment Schedule | Reference(s) |
| CIA | Wistar | 1.5 mg/kg | Oral | Daily, from day 21 to 42 post-immunization | [1] |
| CIA | Wistar (female) | 1.5 mg/kg | Not specified | From day 14 to 28 post-immunization | [2][7] |
| CIA | Lewis | 0.3 or 1.5 mg/kg | Subcutaneous | Every 2 days, from day 21 to 43 post-induction | [3] |
| CIA | Not specified | Not specified | Oral | Once weekly, thrice weekly, or once daily | [8] |
| AIA | Lewis (female) | 0.3, 1, 2, 3, 5, and 10 mg/kg/week | Not specified | Weekly, starting 3 days after adjuvant injection for 6 weeks | [9] |
| AIA | Not specified | 1 mg/kg/week | Subcutaneous | Weekly for 3 weeks, starting at the first signs of arthritis | [4][10] |
| AIA | Not specified | 150-600 µg/kg/week | Oral | Weekly | [5][11] |
| AIA | Lewis | 0.3 mg/kg | Oral | Twice a week | [12] |
| AIA | Not specified | 0.05 or 0.1 mg/kg | Intraperitoneal | Twice weekly | [13][14] |
Table 2: Effects of Methotrexate on Arthritis Parameters
| Arthritis Model | Parameter | Methotrexate Effect | Reference(s) |
| CIA | Arthritis Score | Significant reduction in clinical signs of arthritis.[15] | [15] |
| CIA | Paw Volume | Significant reduction in paw volume.[15] | [15] |
| CIA | Bone Erosion | Reduction in bone erosion as assessed by micro-CT and histopathology.[1][15] | [1][15] |
| CIA | Cartilage Degradation | Reduction in cartilage destruction.[1][2][7][15] | [1][2][7][15] |
| CIA | Inflammatory Cell Infiltration | Reduced infiltration of inflammatory cells in the joints.[1][16] | [1][16] |
| AIA | Arthritis Score | Significant reduction in arthritis score.[4][10] | [4][10] |
| AIA | Paw Inflammation/Volume | Statistically significant suppression of paw inflammation and reduction of hind-paw volume.[5][11][13][14] | [5][11][13][14] |
| AIA | Joint Destruction | Inhibition of articular destruction as shown by X-ray findings.[13][14] | [13][14] |
| AIA | Plasma IL-1β and TNF-α Levels | Significant reduction in plasma levels of IL-1β and TNF-α.[4][10] | [4][10] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Bovine or chicken type II collagen
-
0.1 M acetic acid
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Lewis or Wistar rats (male or female, 6-8 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and Incomplete Freund's Adjuvant (IFA). Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the collagen-IFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7 or 21):
-
Prepare the collagen-IFA emulsion as described in step 1.
-
Administer a booster injection of 0.1 mL of the emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring of Arthritis:
-
Begin daily monitoring for signs of arthritis around day 10-14 after the primary immunization.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no signs of arthritis, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal swelling, erythema, and joint rigidity. The maximum score per rat is 16.
-
Measure paw volume using a plethysmometer.
-
Protocol 2: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Mycobacterium butyricum or Mycobacterium tuberculosis (heat-killed)
-
Mineral oil or Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Lewis rats (highly susceptible) or other strains like Sprague-Dawley (6-12 weeks old)[6]
Procedure:
-
Preparation of Adjuvant:
-
Suspend heat-killed Mycobacterium in mineral oil or IFA at a concentration of 10 mg/mL.[6]
-
-
Induction (Day 0):
-
Monitoring of Arthritis:
-
The onset of arthritis typically occurs between 9 and 14 days after induction.
-
Primary inflammation will be visible at the injection site (if injected in the footpad).
-
Secondary lesions (arthritis in other paws) will appear later.
-
Monitor and score arthritis severity and paw volume as described in the CIA protocol.
-
Protocol 3: Therapeutic Administration of Methotrexate
Materials:
-
Methotrexate sodium salt
-
Sterile saline or 0.1 M sodium bicarbonate solution for dissolution[17]
-
Oral gavage needles or syringes for injection (depending on the route of administration)
Procedure:
-
Preparation of Methotrexate Solution:
-
Dissolve methotrexate in the appropriate vehicle to the desired concentration. For example, to prepare a 3 mg/mL solution, dissolve 3 mg of MTX in 1 mL of 0.1 M sodium bicarbonate solution.[17]
-
-
Administration:
-
Begin treatment at a predetermined time point, for instance, at the onset of clinical signs of arthritis or at a specific day post-induction as indicated in Table 1.
-
Administer the methotrexate solution via the chosen route (oral gavage, subcutaneous injection, or intraperitoneal injection) according to the dosing schedule (e.g., daily, weekly, twice weekly).
-
A control group of arthritic rats should receive the vehicle only.
-
-
Evaluation of Therapeutic Efficacy:
-
Continue to monitor arthritis scores, paw volume, and body weight throughout the treatment period.
-
At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β).
-
Harvest joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Radiographic or micro-CT imaging can be used to evaluate joint and bone integrity.[1][2][7]
-
Signaling Pathways and Experimental Workflows
Methotrexate's Anti-inflammatory Mechanism of Action
Methotrexate exerts its anti-inflammatory effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.[18] This impacts rapidly dividing cells, including inflammatory cells. Additionally, methotrexate is thought to increase extracellular adenosine (B11128) levels, which has potent anti-inflammatory properties. It can also modulate cytokine production, notably reducing pro-inflammatory cytokines such as TNF-α and IL-1β.[4][10][18][19]
References
- 1. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. Daily oral administration of low-dose methotrexate has greater antirheumatic effects in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTX affects inflammation and tissue destruction differently in the rat AA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curehunter.com [curehunter.com]
- 12. Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Low-dose pulse methotrexate inhibits articular destruction of adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of Methotrexate on Rat Knee Osteoarthritis Induced by Monosodium Iodoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Illuminating the Path of a Potent Therapeutic: In Vivo Imaging Techniques to Track Methotrexate Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methotrexate (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] Understanding the in vivo biodistribution of MTX is paramount for optimizing therapeutic efficacy, minimizing toxicity, and developing novel drug delivery systems. This document provides detailed application notes and protocols for various in vivo imaging techniques that enable the visualization and quantification of MTX distribution in preclinical and clinical research.
Overview of In Vivo Imaging Modalities for Methotrexate Tracking
Several imaging modalities can be employed to track the distribution of Methotrexate in vivo. The choice of technique depends on the specific research question, required resolution and sensitivity, and whether the investigation is preclinical or clinical. The primary methods involve either labeling MTX with a reporter molecule (a fluorophore or a radionuclide) or monitoring its physiological effects on tissues.
-
Fluorescence Imaging: This modality utilizes MTX conjugated to a fluorescent dye. It is predominantly used in preclinical settings for high-resolution optical imaging. Near-infrared (NIR) probes are particularly advantageous due to their deep tissue penetration and low autofluorescence.
-
Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that detects gamma rays from a radiotracer. MTX can be labeled with gamma-emitting isotopes like Technetium-99m (99mTc) to provide three-dimensional images of its distribution.[2]
-
Positron Emission Tomography (PET): Another nuclear imaging technique with higher sensitivity and resolution than SPECT.[3] It requires labeling MTX with a positron-emitting radionuclide. While specific MTX-based PET tracers are still largely investigational, this modality holds great promise for quantitative in vivo studies.
-
Magnetic Resonance Imaging (MRI): While not used to directly track the MTX molecule, MRI, particularly diffusion-weighted imaging (DWI), is a powerful clinical tool for monitoring the therapeutic and toxic effects of MTX, such as drug-induced leukoencephalopathy.[4]
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing different imaging techniques to track MTX or its analogs. This allows for a comparative overview of the biodistribution profiles.
Table 1: Preclinical Biodistribution of 99mTc-Methotrexate in Mice with Induced Inflammation
| Organ/Tissue | Mean % Injected Dose per Gram (%ID/g) at 2h post-injection |
| Blood | 0.8 ± 0.2 |
| Heart | 0.5 ± 0.1 |
| Lungs | 0.6 ± 0.1 |
| Liver | 1.0 ± 0.3 |
| Spleen | 0.3 ± 0.1 |
| Kidneys | 4.5 ± 1.2 |
| Stomach | 0.2 ± 0.1 |
| Intestine | 0.7 ± 0.2 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.9 ± 0.2 |
| Inflamed Tissue | 1.2 ± 0.3 |
Data adapted from a study using Swiss Albino mice with experimentally-induced inflammation.[2]
Table 2: Comparative Performance of In Vivo Imaging Modalities for Drug Distribution Studies
| Feature | Fluorescence Imaging | SPECT | PET |
| Spatial Resolution | High (microscopic to ~1 mm) | Moderate (~1-2 mm for preclinical) | High (~1 mm for preclinical)[3] |
| Sensitivity | Moderate to High | High (nanomolar to picomolar) | Very High (picomolar)[5] |
| Tissue Penetration | Limited (several cm with NIR) | Unlimited | Unlimited |
| Quantification | Semi-quantitative to Quantitative | Quantitative | Highly Quantitative |
| Tracer Requirement | Fluorophore-conjugated drug | Gamma-emitting radiolabeled drug | Positron-emitting radiolabeled drug |
| Clinical Translatability | Limited (mainly for surface/endoscopic) | High | High |
Experimental Protocols and Methodologies
This section provides detailed protocols for the key in vivo imaging techniques used to track Methotrexate distribution.
Near-Infrared (NIR) Fluorescence Imaging Protocol
This protocol is designed for preclinical in vivo imaging of a NIR-labeled MTX conjugate in a tumor-bearing mouse model.
Objective: To visualize the accumulation of a NIR-MTX conjugate in tumor tissue and assess its biodistribution.
Materials:
-
NIR-labeled Methotrexate conjugate (e.g., MTX-ZW800-1)[6]
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous folate receptor-positive tumors)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the animal in the imaging chamber.
-
Baseline Imaging: Acquire a baseline whole-body fluorescence image of the animal before injecting the probe to determine autofluorescence levels.
-
Probe Administration: Inject the NIR-MTX conjugate (typically 10-100 µL of a 10-50 µM solution in PBS) via tail vein injection.
-
Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the distribution and clearance of the probe.[6]
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
-
Ex Vivo Validation (Optional): At the final time point, euthanize the animal and excise the tumor and major organs. Image the excised tissues to confirm the in vivo findings and quantify the fluorescence signal more accurately.
SPECT Imaging Protocol with 99mTc-Methotrexate
This protocol describes the preparation and in vivo imaging of 99mTc-labeled MTX in an animal model of inflammation.
Objective: To evaluate the accumulation of 99mTc-MTX at sites of inflammation.
Materials:
-
Methotrexate sodium salt
-
Stannous chloride (SnCl₂)
-
Sodium gluconate
-
Technetium-99m (99mTc) pertechnetate (B1241340) (from a 99Mo/99mTc generator)
-
Saline solution (0.9% NaCl)
-
Animal model of inflammation (e.g., turpentine-induced inflammation in rats or mice)
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Radiolabeling of MTX with 99mTc:
-
Prepare a solution of sodium gluconate and stannous chloride.
-
Add 99mTc-pertechnetate to the gluconate solution to form a 99mTc-gluconate precursor.[2]
-
Incubate the 99mTc-gluconate with a solution of Methotrexate.
-
Assess the radiochemical purity using instant thin-layer chromatography (ITLC). A purity of >95% is desirable.[2]
-
-
Animal Preparation: Anesthetize the animal with the inflammation model.
-
Radiotracer Administration: Inject a known activity of 99mTc-MTX (e.g., 3.7-7.4 MBq) intravenously.
-
SPECT/CT Imaging:
-
At desired time points (e.g., 2 and 24 hours post-injection), acquire whole-body SPECT images.[2]
-
Perform a co-registered CT scan for anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Fuse the SPECT and CT images.
-
Draw ROIs over the inflamed tissue and other organs to quantify the radiotracer uptake, often expressed as %ID/g.
-
Monitoring MTX-Induced Neurotoxicity with MRI
This protocol outlines a clinical MRI procedure to detect leukoencephalopathy associated with high-dose Methotrexate therapy.
Objective: To identify and characterize brain white matter changes indicative of MTX neurotoxicity.
Materials:
-
Clinical MRI scanner (1.5T or 3T)
-
Patient who has received high-dose or intrathecal Methotrexate
Procedure:
-
Patient Positioning: Position the patient comfortably on the MRI table.
-
MRI Sequences: Acquire the following brain imaging sequences:
-
Diffusion-Weighted Imaging (DWI): This is the most sensitive sequence for detecting acute MTX-induced neurotoxicity, which appears as areas of restricted diffusion (bright on DWI, dark on ADC maps).[4][5]
-
Apparent Diffusion Coefficient (ADC) Map: To be analyzed in conjunction with DWI to confirm true restricted diffusion.
-
T2-weighted Fluid-Attenuated Inversion Recovery (FLAIR): To detect vasogenic edema and chronic white matter changes, which appear as hyperintense signals.[4]
-
T1-weighted images: Pre- and post-contrast administration to rule out other pathologies.
-
-
Image Interpretation:
-
Radiologists assess the images for characteristic findings of MTX-induced leukoencephalopathy, which typically involve bilateral, symmetric or asymmetric areas of abnormal signal in the deep cerebral white matter, particularly the centrum semiovale.[4]
-
The findings are correlated with the patient's clinical symptoms.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes related to Methotrexate's mechanism of action and the experimental workflows for its in vivo imaging.
Methotrexate Cellular Uptake and Mechanism of Action
Experimental Workflow for In Vivo Fluorescence Imaging
Workflow for Radiolabeling and SPECT Imaging
Conclusion
In vivo imaging is an indispensable tool in the research and development of Methotrexate-based therapies. Fluorescence imaging offers high-resolution preclinical data, particularly for assessing tumor targeting of novel MTX conjugates.[6] SPECT provides a clinically translatable method for whole-body biodistribution studies, especially in the context of inflammatory diseases.[2] While direct PET imaging of MTX is an emerging area, its high sensitivity and quantitative power are poised to offer significant advantages. Finally, MRI remains the clinical standard for monitoring the neurological consequences of MTX treatment.[4] The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate imaging strategy to track the in vivo journey of Methotrexate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 4. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Targeting with Methotrexate-Conjugated Zwitterionic Near-Infrared Fluorophore for Precise Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amethopterin (Methotrexate) in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amethopterin, also known as Methotrexate (B535133) (MTX), in preclinical xenograft tumor models. This document outlines detailed dosing regimens, experimental protocols, and the underlying mechanism of action to assist in the design and execution of in vivo studies for cancer research.
Introduction
This compound is a folate derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides.[1] By disrupting the synthesis of DNA and RNA, this compound effectively curtails the proliferation of rapidly dividing cells, making it a cornerstone chemotherapeutic agent.[1][2] In preclinical research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are invaluable for evaluating the anti-tumor efficacy of compounds like this compound.[3]
Dosing Regimens
The dosage of this compound in xenograft studies can vary significantly based on the tumor type, the mouse strain, and the specific formulation of the drug. Below are summary tables of reported dosages from various preclinical studies.
Table 1: this compound (Methotrexate) Dosing in Murine Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Route of Administration | Study Duration/Schedule | Reference |
| Human Colon Carcinoma (LoVo) | BALB/c nude mice | 30 mg/kg | Intratumoral (weekly) | Not specified | [4] |
| Human Osteosarcoma (HxOs33, HxOs2) | Not specified | 150 mg/kg (low-dose) | Infusion | Not specified | [5] |
| Human Osteosarcoma (HxOs33, HxOs2) | Not specified | 2400 mg/kg (high-dose with leucovorin rescue) | Infusion | Not specified | [5] |
| Human Cancer Xenografts | Nude Mice | 50 or 100 mg/kg | Intravenous (weekly) | 3 doses | [1] |
| HT-29 Colorectal Tumors | BALB/c nude mice | 10.0 mg/kg | Not specified | Days 7, 9, and 11 post-tumor inoculation | [6] |
| E0771 Orthotopic Murine Breast Tumors | C57/BL6 mice | 10.0 mg/kg | Not specified | Days 7, 9, and 11 post-tumor inoculation | [6] |
| Various Human Tumor Xenografts | Nude mice | 100 mg/kg (MTD for free MTX) | Intravenous | Weekly for 3 weeks | [7] |
Table 2: Methotrexate-Human Serum Albumin (MTX-HSA) Conjugate Dosing in Murine Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Route of Administration | Study Duration/Schedule | Reference |
| Various Human Tumor Xenografts | Nude mice | 12.5 mg/kg (MTD) | Intraperitoneal | Days 1, 8, and 15 | [7] |
| Human Cancer Xenografts | Nude Mice | 10, 15, or 20 mg/kg | Intravenous (weekly) | 3 doses | [1] |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable results in xenograft studies.
Materials
-
This compound (Methotrexate) sodium salt, preservative-free
-
Sterile, preservative-free 0.9% Sodium Chloride Injection
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunodeficient mice (e.g., BALB/c nude, NSG)
-
Sterile syringes and needles
-
Calipers
-
Anesthesia
-
Euthanasia supplies
Drug Preparation
-
Reconstitute the this compound sodium salt powder with sterile, preservative-free 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 1 mg/ml).[8]
-
The pH may be adjusted to approximately 8.5 with sodium hydroxide (B78521) or hydrochloric acid if necessary.[8]
-
Based on the mouse's body weight and the desired dosage, calculate the required volume of the this compound stock solution for injection.[8]
Xenograft Tumor Implantation
-
Cell Preparation : Harvest cancer cells from culture and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.[9] The cell concentration should be such that the desired number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is in a volume of 100-200 µL.[9][10]
-
Implantation : Subcutaneously inject the cell suspension into the flank of each mouse.[9]
Tumor Growth Monitoring and Treatment Initiation
-
Regularly monitor the mice for tumor formation.[9]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), begin measuring the tumor dimensions with calipers every 2-3 days.[9]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
When the average tumor volume reaches a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[9][10]
-
Administer this compound or the vehicle control to the mice according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).[9]
Efficacy Evaluation and Toxicity Monitoring
-
Tumor Growth : Continue to monitor and measure tumor growth throughout the study.[9]
-
Body Weight : Monitor the body weight of the mice regularly as an indicator of toxicity. A significant drop in body weight (>15-20%) may indicate severe toxicity.[8][11]
-
Clinical Signs : Observe mice for signs of distress, such as lethargy, ruffled fur, and hunched posture.[8]
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[9]
-
Data Analysis : Calculate the tumor growth inhibition for the treated groups compared to the control group. Perform statistical analysis to determine the significance of the observed anti-tumor effects.[9]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][12][13] This enzyme is essential for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][14] By blocking this pathway, this compound leads to the inhibition of cellular proliferation.[2]
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft tumor model study using this compound.
Caption: Xenograft study experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral administration of methotrexate bound to activated carbon particles: antitumor effectiveness against human colon carcinoma xenografts and acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation, intracellular metabolism, and antitumor activity of high- and low-dose methotrexate in human osteosarcoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albumin Nanocages with Methotrexate and Chondroitin Sulfate as a Dual pH/GSH-Responsive Tumor Targeting Nanomedicine for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical evaluation of a methotrexate-albumin conjugate (MTX-HSA) in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate - Wikipedia [en.wikipedia.org]
- 13. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Methotrexate IC50 Values using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (MTX) is a cornerstone therapeutic agent, widely utilized in the treatment of cancer and autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, thereby impeding DNA and RNA synthesis and leading to cell cycle arrest and apoptosis.[2][3][4] Beyond its anti-proliferative effects, MTX also exhibits anti-inflammatory properties by promoting the release of adenosine (B11128) and modulating key inflammatory signaling pathways such as NF-κB and JAK/STAT.[1][2][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic agent like Methotrexate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method to assess cell viability and proliferation.[6] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.[7][8]
These application notes provide a detailed protocol for determining the IC50 value of Methotrexate in a selected cell line using the MTT assay.
Signaling Pathway of Methotrexate
Caption: Simplified signaling pathway of Methotrexate's mechanism of action.
Experimental Protocol
This protocol outlines the necessary steps to determine the IC50 of Methotrexate on adherent cells.
Materials and Reagents
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Methotrexate (MTX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: General workflow for an MTT cytotoxicity experiment.
Detailed Methodology
1. Cell Seeding: a. Culture the selected cell line to ~80% confluency. b. Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells). c. Perform a cell count and assess viability (should be >90%). d. Dilute the cells in complete culture medium to a final concentration for seeding. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[8] e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (cells with no treatment and blank wells with medium only). f. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[8]
2. Methotrexate Treatment: a. Prepare a stock solution of Methotrexate in a suitable solvent (e.g., DMSO or PBS). b. Perform serial dilutions of the Methotrexate stock solution in complete culture medium to achieve a range of desired concentrations. A 1:3 or 1:10 dilution series is often a good starting point.[9] c. Carefully remove the culture medium from the wells of the 96-well plate containing the attached cells. d. Add 100 µL of the medium containing the different concentrations of Methotrexate to the respective wells. Each concentration should be tested in triplicate. e. Include vehicle control wells that receive medium with the same concentration of the solvent used for the drug stock. f. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
3. MTT Assay: a. Following the incubation period with Methotrexate, carefully add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.5 mg/mL.[8][10] b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8] c. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8] d. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] e. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[8][11]
4. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][12]
Data Presentation and Analysis
The quantitative data obtained from the MTT assay should be systematically organized for clear interpretation and comparison.
Table 1: Raw Absorbance Values (570 nm)
| Methotrexate Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Std. Deviation |
| 0 (Control) | |||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Conc. 4 | |||||
| Conc. 5 | |||||
| Conc. 6 | |||||
| Conc. 7 | |||||
| Conc. 8 | |||||
| Blank |
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.[12]
-
Calculate Percentage Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:[13]
% Cell Viability = (Average Absorbance of Treated Wells / Average Absorbance of Control Wells) x 100
Table 2: Calculated Percentage Cell Viability
| Methotrexate Conc. (µM) | Log(Concentration) | Average % Cell Viability | Std. Deviation |
| 0 (Control) | - | 100 | 0 |
| Conc. 1 | |||
| Conc. 2 | |||
| Conc. 3 | |||
| Conc. 4 | |||
| Conc. 5 | |||
| Conc. 6 | |||
| Conc. 7 | |||
| Conc. 8 |
-
Dose-Response Curve and IC50 Determination:
-
Plot a dose-response curve with the logarithm of the Methotrexate concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.[12]
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software such as GraphPad Prism or Microsoft Excel to calculate the IC50 value.[12][14][15] The IC50 is the concentration of Methotrexate that results in a 50% reduction in cell viability.[12][16]
-
Troubleshooting and Considerations
-
Low Absorbance Readings: This may indicate that the cell number per well is too low or the incubation time with MTT was insufficient.[17]
-
High Background: The presence of phenol (B47542) red or serum in the culture medium can contribute to background absorbance.[11] Using serum-free medium during the MTT incubation step can mitigate this.
-
Incomplete Formazan Dissolution: If the purple crystals are not fully dissolved, increase the shaking time or gently pipette the solution up and down.[11]
-
Methotrexate Efficacy: The presence of thymidine (B127349) and hypoxanthine (B114508) in standard culture media like RPMI-1640 can be salvaged by cells, counteracting the effects of Methotrexate and leading to artificially high IC50 values.[8][18][19] For highly sensitive assays, consider using a medium depleted of these metabolites.[8]
References
- 1. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. atcc.org [atcc.org]
- 18. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Amethopterin-Induced DNA Damage with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethopterin, also known as Methotrexate (B535133), is a potent folate antagonist widely used in chemotherapy and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, which are essential for DNA replication and repair.[1][2] This inhibition leads to an imbalance in the nucleotide pool, impairing DNA synthesis and repair processes, which can result in DNA strand breaks.[3][4] The comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for detecting DNA strand breaks in individual cells.[5][6] This document provides detailed application notes and protocols for utilizing the comet assay to assess the genotoxic potential of this compound.
Principle of the Comet Assay
The comet assay is a versatile technique for quantifying DNA damage at the single-cell level.[7] The principle lies in the migration of fragmented DNA out of the cell nucleus under an electric field, forming a "comet" shape. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Undamaged DNA remains within the nucleoid (the comet head), while fragmented DNA migrates towards the anode, forming the comet tail. The intensity and length of the comet tail are directly proportional to the extent of DNA damage.[8] The alkaline version of the comet assay is particularly sensitive for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized the comet assay to assess DNA damage induced by this compound (Methotrexate) in various cell lines and animal models.
Table 1: In Vitro Studies on this compound-Induced DNA Damage
| Cell Line | This compound Concentration | Treatment Duration | Parameter Measured | Result (Compared to Control) | Reference |
| JAR (choriocarcinoma) | Not specified | 48 hours | Tail Length, Tail Moment | Markedly increased (P<0.01) | [9] |
| JEG-3 (choriocarcinoma) | Not specified | 48 hours | Tail Length, Tail Moment | Markedly increased (P<0.01) | [9] |
| MG63 (osteosarcoma) | Not specified | 48 hours | Tail Length, Tail Moment | Markedly increased (P<0.01) | [9] |
| A2780 (ovarian cancer) | Not specified | 48 hours | Tail Length, Tail Moment | No significant increase | [9] |
| Hela (cervical cancer) | Not specified | 48 hours | Tail Length, Tail Moment | No significant increase | [9] |
Table 2: In Vivo Studies on this compound-Induced DNA Damage
| Animal Model | Tissue/Cell Type | This compound Dosage | Treatment Duration | Parameter Measured | Result (Compared to Control) | Reference |
| Male Swiss mice | Germ cells (sperm) | 5, 10, 20, 40 mg/kg (intraperitoneal) | 5 and 10 weeks (weekly) | DNA damage (Sperm Comet Assay) | Significant dose-dependent increase | [10] |
| Wistar rats | Kidney cells | Not specified | Single exposure | Total DNA damage | Significant increase | [11] |
| Wistar rats | Liver cells | Not specified | Single exposure | Total DNA damage | Significant increase | [11] |
Experimental Protocols
This section provides a detailed protocol for the alkaline comet assay to assess DNA damage induced by this compound.
Materials
-
Cell Culture: Appropriate cell line (e.g., JAR, JEG-3), culture medium, flasks, 6-well plates, incubator.
-
This compound (Methotrexate) Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO or culture medium) and store at -20°C.[12][13]
-
Comet Assay Reagents:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.[9][14]
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.[15]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution (e.g., SYBR Gold, Ethidium Bromide).
-
-
Equipment:
-
Microscope slides (frosted ends recommended)
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
-
Protocol
Day 1: Cell Seeding
-
Seed the chosen cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
Day 2: this compound Treatment and Slide Preparation
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[9]
-
-
Slide Preparation (Pre-coating):
-
Prepare a 1% NMP agarose solution in PBS.
-
Coat clean microscope slides with a thin layer of the 1% NMP agarose.
-
Let the agarose solidify at room temperature.
-
Day 3: Comet Assay
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells with PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Prepare a 0.7% LMP agarose solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the 0.7% LMP agarose.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 5-10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in freshly prepared, cold lysis solution for at least 1 hour at 4°C in the dark.[9]
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Allow the DNA to unwind for 20-40 minutes in the buffer at 4°C in the dark.[15]
-
Perform electrophoresis at a low voltage (e.g., 25 V) and high amperage (e.g., 300 mA) for 20-30 minutes at 4°C in the dark.[15]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and place them on a tray.
-
Gently add neutralization buffer to the slides and incubate for 5 minutes. Repeat this step twice.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per sample.
-
Analyze the images using specialized software to quantify DNA damage. Common parameters include:
-
% Tail DNA: The percentage of DNA that has migrated into the tail.
-
Tail Length: The length of the comet tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
-
Visualizations
Caption: Experimental workflow for the comet assay to assess this compound-induced DNA damage.
Caption: Signaling pathway of this compound-induced DNA damage and cellular response.
References
- 1. mdpi.com [mdpi.com]
- 2. Methotrexate-induced cytotoxicity and genotoxicity in germ cells of mice: intervention of folic and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate induces DNA damage and inhibits homologous recombination repair in choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and genotoxic effects of methotrexate in germ cells of male Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Methotrexate as a Selectable Marker for Gene Amplification in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dihydrofolate Reductase (DHFR) selection system, utilizing Methotrexate (MTX), is a cornerstone for the development of high-yield stable mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for recombinant protein production.[1][2] This system is predicated on a DHFR-deficient CHO host cell line and an expression vector encoding both the gene of interest (GOI) and a functional DHFR gene.[1] MTX, a potent inhibitor of DHFR, is used to select for cells that have amplified the DHFR gene and, consequently, the co-linked GOI.[1][3] This application note provides a comprehensive overview of the principles, detailed protocols, and key data associated with the DHFR/MTX gene amplification system.
Dihydrofolate reductase is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate required for DNA replication and cellular proliferation.[1] Methotrexate, a folate analog, competitively inhibits DHFR, leading to the depletion of nucleotide precursors, cell cycle arrest, and ultimately cell death.[1] In the DHFR/MTX system, only CHO cells that have successfully integrated the plasmid containing the DHFR gene can survive in a nucleoside-free medium.[1] By progressively increasing the concentration of MTX, a selective pressure is applied that favors the survival of cells that have amplified the genomic region containing the DHFR gene and the GOI. This co-amplification leads to a significant increase in recombinant protein expression.[1]
Mechanism of Action and Experimental Workflow
The DHFR/MTX system operates in two main stages: initial selection followed by gene amplification. Initially, DHFR-deficient CHO cells (e.g., CHO-DG44) are transfected with a plasmid carrying the GOI and a functional DHFR gene.[1][4] Selection in a nucleoside-free medium eliminates non-transfected cells. Subsequently, the controlled, stepwise increase in MTX concentration forces the cells to overproduce DHFR to survive, which is typically achieved through the amplification of the DHFR gene.[1] As the GOI is physically linked to the DHFR gene on the expression vector, it is co-amplified, resulting in higher levels of recombinant protein production.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production | PLOS One [journals.plos.org]
- 4. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Studying Methotrexate in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of Methotrexate (B535133) (MTX) in rodent models of autoimmune diseases. The protocols detailed below focus on two widely used and clinically relevant models: Collagen-Induced Arthritis (CIA), a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
Introduction
Methotrexate is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its anti-inflammatory and immunomodulatory properties.[2][3] While its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), its efficacy in autoimmune conditions at low doses is thought to be mediated by multiple pathways, including the promotion of adenosine (B11128) release and the modulation of key inflammatory signaling cascades like the JAK/STAT and NF-κB pathways.[1][2][4] Preclinical animal models are indispensable for elucidating these mechanisms and for the development of novel therapeutic strategies.
The CIA model in mice mimics many of the pathological hallmarks of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.[5] The EAE model, on the other hand, recapitulates key features of multiple sclerosis, such as central nervous system (CNS) inflammation, demyelination, and axonal damage.[6][7] These models are therefore valuable tools for assessing the therapeutic potential of immunomodulatory agents like Methotrexate.
Key Signaling Pathways Modulated by Methotrexate
Methotrexate exerts its anti-inflammatory effects through a complex interplay of various signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes and for designing mechanistic studies.
Caption: Methotrexate's multifaceted mechanism of action.
Experimental Design and Protocols
A well-designed preclinical study is critical for obtaining robust and reproducible data. The following sections provide detailed protocols for the CIA and EAE models, including Methotrexate treatment and outcome assessments.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis that develops a polyarthritis with histopathological features similar to the human disease.[8]
Caption: Experimental workflow for the CIA model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)[5]
-
Bovine or chicken type II collagen (CII)[5]
-
Complete Freund's Adjuvant (CFA)[5]
-
Incomplete Freund's Adjuvant (IFA)[5]
-
0.1 M acetic acid[5]
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
Materials:
-
Methotrexate sodium salt
-
Sterile saline (0.9% NaCl)
Procedure:
-
Preparation of MTX Solution: Dissolve Methotrexate in sterile saline to the desired concentration.
-
Dosing and Administration:
-
Initiate treatment upon the first signs of disease activity, typically between days 21 and 28.[9][10]
-
Administer MTX via subcutaneous or intraperitoneal injection.
-
A common dosing regimen is once or three times weekly.[5] Doses can range from 0.1 mg/kg to 20 mg/kg depending on the study's objectives.[5][9]
-
| Parameter | Method | Description |
| Clinical Assessment | Visual Scoring | Arthritis is scored based on swelling and erythema of the paws. A common scale is 0-4 per paw, with a maximum score of 16 per mouse.[11] |
| Paw Thickness | Paw swelling is measured using a digital caliper.[8] | |
| Histopathology | H&E Staining | Joint sections are evaluated for inflammation, pannus formation, cartilage damage, and bone resorption.[8] |
| Biomarkers | ELISA / Multiplex Assay | Serum or plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-type II collagen antibodies are quantified.[5] |
| Imaging | Micro-CT | Provides quantitative assessment of bone volume, trabecular number, and bone erosion.[12] |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the CNS.[13]
Caption: Experimental workflow for the EAE model.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Preparation of MOG Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS.
-
Emulsify the MOG35-55 solution with an equal volume of CFA.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two sites on the flank (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTx intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2).[14]
-
Materials:
-
Methotrexate sodium salt
-
Sterile saline (0.9% NaCl)
Procedure:
-
Preparation of MTX Solution: Dissolve Methotrexate in sterile saline to the desired concentration.
-
Dosing and Administration:
-
Initiate treatment at the onset of clinical signs (typically around day 10-12) or prophylactically.
-
Administer MTX via subcutaneous or intraperitoneal injection.
-
Dosing can be performed daily or on alternate days. Doses in EAE studies have ranged from 0.1 mg/kg to 5 mg/kg.[15]
-
| Parameter | Method | Description |
| Clinical Assessment | Visual Scoring | Disease severity is scored on a scale of 0-5 based on the degree of paralysis.[16][17] |
| Body Weight | Monitored daily as an indicator of general health and disease severity.[6] | |
| Histopathology | Luxol Fast Blue & H&E Staining | Spinal cord sections are assessed for inflammatory cell infiltration and demyelination.[6] |
| Immunophenotyping | Flow Cytometry | Analysis of immune cell populations (e.g., T cells, macrophages) in the CNS, spleen, and lymph nodes.[6] |
| Biomarkers | ELISA / Multiplex Assay | Measurement of cytokines in the serum or CNS tissue homogenates. |
| Immunohistochemistry | Staining for specific cell markers (e.g., microglia, astrocytes) in CNS tissue.[6] |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Table 1: Example Data Summary for CIA Study
| Treatment Group | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) | Serum TNF-α (pg/mL ± SEM) | Histological Score (Inflammation ± SEM) |
| Vehicle Control | 10.2 ± 0.8 | 3.5 ± 0.2 | 150.4 ± 15.2 | 3.2 ± 0.3 |
| MTX (1 mg/kg) | 5.6 ± 0.5 | 2.8 ± 0.1 | 85.7 ± 9.8 | 1.8 ± 0.2 |
| MTX (5 mg/kg) | 3.1 ± 0.4 | 2.4 ± 0.1 | 42.1 ± 5.6 | 0.9 ± 0.1 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Example Data Summary for EAE Study
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Inflammatory Infiltrates (cells/section ± SEM) | Demyelination Score (± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 11.2 ± 0.5 | 250 ± 25 | 2.8 ± 0.2 |
| MTX (1 mg/kg) | 2.1 ± 0.2 | 13.5 ± 0.6 | 120 ± 15 | 1.5 ± 0.2 |
| MTX (5 mg/kg) | 1.2 ± 0.1 | 15.1 ± 0.7 | 65 ± 10 | 0.8 ± 0.1 |
| *p < 0.05 compared to Vehicle Control |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the therapeutic efficacy and mechanisms of action of Methotrexate in preclinical models of autoimmune diseases. Careful adherence to these protocols, coupled with comprehensive data analysis, will yield valuable insights for researchers, scientists, and drug development professionals in the field of immunology and autoimmune disease research.
References
- 1. How does methotrexate work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. biospective.com [biospective.com]
- 7. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 8. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 9. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amethopterin (Methotrexate) Dosage in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing amethopterin (methotrexate) dosage to minimize toxicity in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound, a folate antagonist, primarily exerts its toxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][3] By blocking this pathway, this compound disrupts the proliferation of rapidly dividing cells, such as those in the bone marrow and gastrointestinal epithelium, leading to common toxicities.[3][4]
Q2: What are the most common animal models used for studying this compound toxicity?
A2: Rats (Wistar and Sprague-Dawley strains) and mice are the most frequently used animal models for investigating this compound-induced toxicity.[2] Rabbits have also been utilized in some studies.[4]
Q3: What are the typical signs of this compound toxicity in animal models?
A3: Common signs of toxicity include weight loss, diarrhea, hair loss, lethargy, and nosebleeds.[1][4][5] At a cellular level, toxicity manifests as myelosuppression (leukopenia, thrombocytopenia), gastrointestinal damage, hepatotoxicity, and nephrotoxicity.[4][6][7]
Q4: How can this compound-induced toxicity be monitored during an experiment?
A4: Toxicity can be monitored through regular observation of clinical signs, body weight measurement, and analysis of blood samples.[1][4] Key biochemical markers to assess organ damage include:
-
Hepatotoxicity: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in serum.[2][8]
-
Nephrotoxicity: Blood urea (B33335) nitrogen (UN) and creatinine (B1669602) (Cr) levels in serum.[6]
-
Myelosuppression: Complete blood count (CBC) to assess for leukopenia and other hematological changes.[9]
Q5: What is leucovorin rescue and how is it used to mitigate toxicity?
A5: Leucovorin (folinic acid) is a reduced form of folic acid that can bypass the metabolic block induced by this compound.[3][10] It is administered after this compound to "rescue" normal cells from its toxic effects, thereby reducing side effects like myelosuppression and gastrointestinal toxicity.[11][12] The timing and dosage of leucovorin are critical to its effectiveness without compromising the desired therapeutic effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the this compound-treated group. | The this compound dose is too high for the chosen animal strain or species. Dehydration or poor animal health status. Systemic toxicity affecting multiple organs.[2] | Perform a dose-response study to determine the optimal toxic, but non-lethal, dose. Ensure animals have free access to food and water. Monitor for signs of distress and provide supportive care if necessary. Consider a different, less sensitive animal model or strain.[2] |
| Inconsistent or highly variable results between animals in the same group. | Inconsistent this compound administration (e.g., subcutaneous vs. intraperitoneal injection). Genetic variability within the animal strain. Differences in age, weight, or sex of the animals. Underlying health conditions in some animals.[2] | Standardize the administration route and technique. Use animals from a reputable supplier with a homogenous genetic background. Ensure all animals are of the same sex and within a narrow age and weight range. Acclimatize animals to the housing conditions before starting the experiment.[2] |
| No significant elevation in liver enzymes (ALT/AST) after this compound administration. | The this compound dose is too low. The time point for sample collection is too early or too late. Species or strain resistance to this compound-induced hepatotoxicity. Improper sample handling or storage leading to enzyme degradation.[2] | Increase the this compound dose or the duration of treatment. Conduct a time-course study to identify the peak of liver enzyme elevation. Review the literature for appropriate models and expected responses. Ensure blood samples are processed promptly and serum is stored correctly (e.g., at -80°C).[2] |
| Histopathological analysis does not show significant organ damage. | Similar to the lack of enzyme elevation, the dose or duration may be insufficient. Incorrect tissue fixation or processing. Subjectivity in histological scoring. | Increase the this compound dose or duration of exposure. Ensure proper tissue handling and processing protocols are followed. Use a standardized scoring system for histopathological evaluation. |
Data Presentation
Table 1: this compound (Methotrexate) Dosage and Toxicity in Rodent Models
| Animal Model | Dosage | Route of Administration | Study Duration | Observed Toxicities | Reference(s) |
| Wistar Rats | 0.06 mg/kg/day | Oral | 1 month | Nontoxic dose | [6] |
| Wistar Rats | 0.2 mg/kg/day | Oral | 1 month | Myelo- and lympho-toxicity, gastrointestinal toxicity, hepatotoxicity, pulmonary toxicity, renal toxicity | [6] |
| Wistar Rats | 0.6 mg/kg/day | Oral | 1 month | Severe toxicity, mortality | [6] |
| Wistar Rats | 0.062 mg/kg | Not specified | Sub-acute | No appreciable changes | [4] |
| Wistar Rats | 0.250 mg/kg | Not specified | Sub-acute | Hepatotoxic and nephrotoxic effects | [4] |
| Sprague-Dawley & Wistar Rats | >0.5 mg/kg | Intraperitoneal | 5 days | Anorexia, diarrhea, vaginal bleeding, weight loss | [5] |
| Sprague-Dawley Rats | ≥1.5 mg/kg | Intraperitoneal | 5 days | 100% mortality | [5] |
| Collagen-Induced Arthritic Rats | 0.3 mg/kg/2 days | Subcutaneous | 22 days | Moderate effectiveness, minimal toxicity | [1] |
| Collagen-Induced Arthritic Rats | 1.5 mg/kg/2 days | Subcutaneous | Up to 35 days | Significant weight loss, nose bleeding, diarrhea (signs of toxicity) | [1] |
| C57BL/6, DBA/2, C3H Mice (5-6 weeks old) | 0.25-2 mg/kg | Not specified (daily, 5x/week) | 12-18 months | Well-tolerated, minimal cellular suppression | [7] |
| C57BL/6, DBA/2, C3H Mice (5-6 weeks old) | 3-6 mg/kg | Not specified (daily) | Acute to subacute | Hematopoietic and gastrointestinal damage, early death | [7] |
| Mice (16 weeks old) | 3-6 mg/kg | Not specified (daily) | Up to 18 months | Survived with cellular depression of lymphoid tissues, testes, and skin; osteoporosis | [7] |
| Mice | 760 mg/kg | Intraperitoneal (bolus) | Single dose | Maximally tolerated dose (10% body weight loss) | |
| Mice | 3.8 mg/kg | Intraperitoneal (72h infusion) | 72 hours | Maximally tolerated dose (10% body weight loss) |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping: Divide animals into a control group and this compound-treated groups.
-
Dosing:
-
Control group: Administer vehicle (e.g., saline) intraperitoneally.
-
This compound group: Administer a single intraperitoneal injection of this compound at a dose determined from dose-response studies (e.g., 20 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (lethargy, diarrhea, etc.).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum separation.[2]
-
Perfuse the liver with cold saline and collect liver tissue samples.
-
-
Analysis:
-
Serum Analysis: Measure ALT and AST levels using commercially available kits.[2]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for liver damage.
-
Oxidative Stress Markers: Homogenize a portion of the liver to measure markers of oxidative stress such as malondialdehyde (MDA) levels and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, catalase).[2]
-
Protocol 2: Leucovorin Rescue in a High-Dose this compound Mouse Model
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Grouping:
-
Group 1: Control (vehicle only).
-
Group 2: High-dose this compound.
-
Group 3: High-dose this compound + Leucovorin rescue.
-
-
Dosing:
-
Administer a high dose of this compound (e.g., 400 mg/kg, subcutaneous) to Groups 2 and 3.
-
At a specified time after this compound administration (e.g., 16-20 hours), administer leucovorin (e.g., 12 mg/kg, subcutaneous) to Group 3. Repeat leucovorin administration as per the study design (e.g., every 2 hours for a total of 5 doses).
-
-
Monitoring:
-
Monitor survival rates and body weight changes daily for a specified period (e.g., 14 days).
-
Observe for clinical signs of toxicity.
-
-
Toxicity Assessment:
-
At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.
-
Collect tissues (e.g., small intestine, bone marrow) for histopathological analysis to evaluate the protective effect of leucovorin.[11]
-
Mandatory Visualization
Caption: this compound's mechanism of action leading to cellular toxicity.
Caption: A typical experimental workflow for an this compound toxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. droracle.ai [droracle.ai]
- 5. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
Technical Support Center: Overcoming ABC Transporter-Mediated Methotrexate Efflux
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ATP-binding cassette (ABC) transporter-mediated Methotrexate (B535133) (MTX) efflux.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at overcoming MTX resistance.
Issue 1: Low or No Reversal of MTX Resistance with an ABC Transporter Inhibitor
Question: I am using a known ABC transporter inhibitor, but I am not observing a significant decrease in the IC50 of Methotrexate in my resistant cell line. What could be the problem?
Answer: This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Inhibitor Concentration | Perform a dose-response experiment with the inhibitor alone to determine its cytotoxic profile. Subsequently, test a range of non-toxic inhibitor concentrations in combination with a fixed concentration of MTX to identify the optimal concentration for synergy. |
| Multiple ABC Transporters Involved | Your cell line may express multiple ABC transporters capable of effluxing MTX.[1][[“]][[“]] The inhibitor you are using might be specific for only one of them. Action: Profile the expression of key MTX transporters (e.g., ABCG2, ABCC1-4, ABCB1) using qPCR or Western blot.[4] Consider using a broader spectrum inhibitor or a combination of inhibitors. |
| Inhibitor Instability or Degradation | Ensure the inhibitor is properly stored and handled according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Cell Line Has a Different Resistance Mechanism | MTX resistance can be multifactorial and not solely dependent on ABC transporters.[4][5] Action: Investigate other potential resistance mechanisms such as: - Increased Dihydrofolate Reductase (DHFR) expression: Perform a DHFR enzyme activity assay or qPCR for gene amplification.[4] - Decreased MTX uptake: Quantify the expression of the primary MTX importer, the Reduced Folate Carrier (RFC/SLC19A1).[4] - Defective polyglutamylation: Measure the activity of folylpolyglutamate synthetase (FPGS) and analyze the formation of MTX-polyglutamates via HPLC.[1][4] |
| Incorrect Experimental Setup for Cytotoxicity Assay | The composition of your culture medium can affect MTX cytotoxicity.[6] Action: Use a medium that is free of thymidine (B127349) and hypoxanthine, as these can bypass the effects of MTX.[6] Also, ensure optimal cell seeding density and incubation times.[6] |
Issue 2: High Variability in Intracellular Methotrexate Accumulation Assays
Question: My measurements of intracellular MTX levels are inconsistent between replicates. How can I improve the reliability of this assay?
Answer: Consistency is key for reliable intracellular accumulation data. Several factors can contribute to variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers will lead to variable drug accumulation. Action: Ensure a homogenous cell suspension before and during plating. Mix gently but thoroughly between pipetting into each well or tube.[6] |
| Temperature Fluctuations | MTX transport is an active, energy-dependent process.[4] Action: Maintain a constant temperature of 37°C during the incubation period. Use a 4°C control to measure and subtract passive diffusion and surface binding.[4] |
| Inadequate Washing Steps | Residual extracellular MTX can artificially inflate intracellular measurements. Action: Optimize your washing procedure. Use ice-cold phosphate-buffered saline (PBS) and perform multiple, quick washes to remove extracellular drug without causing significant efflux from the cells. |
| Cell Lysis and Sample Preparation | Incomplete cell lysis or degradation of MTX during sample preparation can lead to inaccurate results. Action: Ensure complete cell lysis using an appropriate buffer and sonication or freeze-thaw cycles.[7][8] Protect samples from light and store them at -80°C until analysis.[7][8][9] |
| Timing of Measurement | Intracellular MTX levels can change over time. Action: Perform a time-course experiment to determine the optimal time point for measuring steady-state accumulation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary ABC transporters responsible for Methotrexate efflux?
A1: The main ABC transporters implicated in MTX resistance are members of the ABCG and ABCC families. Specifically, ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) and several Multidrug Resistance-Associated Proteins (MRPs), including ABCC1 (MRP1), ABCC2 (MRP2), ABCC3 (MRP3), and ABCC4 (MRP4), are known to actively transport MTX out of cells.[1][[“]] While ABCB1 (P-glycoprotein) is a major player in multidrug resistance, its role in direct MTX efflux can be variable.[[“]][[“]]
Q2: How does polyglutamylation of Methotrexate affect its efflux by ABC transporters?
A2: Polyglutamylation is a crucial process for MTX retention and efficacy.[1] The enzyme folylpolyglutamate synthetase (FPGS) adds glutamate (B1630785) residues to MTX, creating MTX polyglutamates (MTX-PGs).[1][11] These MTX-PGs are generally poorer substrates for most efflux transporters due to their increased size and negative charge, effectively trapping the drug inside the cell.[1] However, some transporters, like ABCG2, have been shown to transport short-chain MTX-PGs (e.g., MTX diglutamate and triglutamate), which can still contribute to resistance.[1][12]
Q3: What are the main strategies to overcome ABC transporter-mediated Methotrexate efflux?
A3: Several strategies are being explored to combat MTX efflux:
-
Pharmacological Inhibition: Using small molecule inhibitors that competitively or non-competitively block the function of ABC transporters.[13][14]
-
Gene Silencing: Employing techniques like RNA interference (siRNA) or CRISPR/Cas9 to downregulate the expression of specific ABC transporter genes.[14][15][16]
-
Circumvention with Novel Antifolates: Developing new antifolate drugs that are not substrates for these efflux pumps.[17][18]
-
Nanomedicine Approaches: Encapsulating MTX in nanoparticles to bypass efflux pumps and enhance intracellular delivery.[15][16]
-
Modulation of Signaling Pathways: Targeting pathways that regulate the expression of ABC transporters, such as the PI3K/AKT/HIF-1α pathway.[19]
Q4: How can I experimentally confirm that MTX resistance in my cell line is mediated by ABC transporters?
A4: A multi-step approach is recommended:
-
Assess Transporter Expression: Quantify the mRNA and protein levels of key ABC transporters (ABCG2, ABCCs) in your resistant cell line compared to the parental sensitive line using qPCR and Western blotting.[4]
-
Functional Efflux Assays: Directly measure the efflux of a fluorescent substrate (e.g., pheophorbide A for ABCG2) or radiolabeled [3H]MTX. An increased efflux rate in the resistant line is indicative of transporter activity.
-
Inhibitor Studies: Treat your resistant cells with a specific ABC transporter inhibitor and determine if it restores sensitivity to MTX in a cytotoxicity assay. A significant reduction in the MTX IC50 in the presence of the inhibitor strongly suggests the involvement of that transporter.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to MTX transport and inhibition.
Table 1: Kinetic Parameters of Methotrexate Transport by ABCG2
| Transporter Variant | Substrate | Km (mM) | Vmax (pmol/mg/min) | Reference |
| Wild-type ABCG2 (R482) | Methotrexate | 1.34 ± 0.18 | 687 ± 87 | [12] |
| Mutant ABCG2 (R482T) | Methotrexate | No transport detected | - | [12] |
| Mutant ABCG2 (R482G) | Methotrexate | No transport detected | - | [12] |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum velocity) represents the maximum rate of transport.
Table 2: Examples of ABC Transporter Inhibitors for Overcoming MTX Resistance
| Inhibitor | Target Transporter(s) | Effect on MTX Resistance | Reference |
| Fumitremorgin C | ABCG2 | Reverses MTX resistance in BCRP-expressing cells. | [20] |
| GF120918 (Elacridar) | ABCG2, ABCB1 | Reverses MTX resistance in BCRP-expressing cells. | [20] |
| Benzamil | ABCG1 | Sensitizes MTX-resistant acute lymphoblastic leukemia cells to MTX. | [21][22] |
| Verapamil | ABCB1 | Used to functionally validate the role of ABCB1 in cytotoxicity assays. | [4] |
| Nobiletin (B1679382) | ABCB1 (P-gp) | Downregulates P-gp expression and reverses MTX resistance. | [19] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for MTX Resistance
This protocol is adapted from standard methodologies to assess the cytotoxicity of Methotrexate.[23]
Materials:
-
MTX-sensitive and MTX-resistant cell lines
-
Complete culture medium (consider thymidine- and hypoxanthine-free medium)[6]
-
96-well microtiter plates
-
Methotrexate (stock solution in DMSO or PBS)
-
ABC transporter inhibitor (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 10 mM HCl)[23]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10^5 cells/mL) in 100 µL of complete culture medium.[23]
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of MTX in culture medium.
-
(Optional) If using an inhibitor, pre-incubate cells with a non-toxic concentration of the inhibitor for 1-2 hours.
-
Add the MTX dilutions to the wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.[23]
-
Add 10 µL of MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[23]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[23]
-
Incubate overnight at 37°C.[23]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of MTX that inhibits cell growth by 50%).
Protocol 2: Intracellular Methotrexate Accumulation Assay
This protocol provides a general framework for measuring the intracellular accumulation of MTX.
Materials:
-
MTX-sensitive and MTX-resistant cell lines
-
Complete culture medium
-
Radiolabeled [3H]Methotrexate or non-labeled MTX for LC-MS/MS analysis
-
Ice-cold PBS
-
Lysis buffer (e.g., phosphate (B84403) buffer)
-
Scintillation cocktail (for [3H]MTX)
Procedure:
-
Seed cells in 6-well plates or culture flasks and grow to logarithmic phase.
-
Incubate the cells with a defined concentration of MTX (radiolabeled or non-labeled) in culture medium at 37°C for a predetermined time (e.g., 1-4 hours).[24] Include a parallel control at 4°C to measure non-specific binding.[4]
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and mechanical disruption (e.g., sonication).[7][8]
-
Collect the cell lysates.
-
For [3H]MTX: Add the lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
For non-labeled MTX: Process the lysate for analysis by UPLC-MS/MS to quantify the intracellular concentration of MTX and its polyglutamates.[7][8]
-
Determine the protein concentration of the lysate to normalize the MTX accumulation (e.g., pmol MTX/mg protein).
-
Compare the accumulation in resistant cells to that in sensitive cells.
Visualizations
Below are diagrams illustrating key pathways and workflows related to ABC transporter-mediated MTX efflux.
Caption: Cellular transport and mechanism of action of Methotrexate.
Caption: Workflow for investigating MTX resistance mechanisms.
Caption: PI3K/AKT/HIF-1α pathway in P-gp-mediated MTX resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Methotrexate Resistance in Treatment of Breast Cancer - William Southerland [grantome.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. medilinkltd.com [medilinkltd.com]
- 10. consensus.app [consensus.app]
- 11. Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. oaepublish.com [oaepublish.com]
- 15. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Strategies to Overcome Chemoresistance: Structural Insights and Therapeutic Targeting of Multidrug Resistance-Linked ATP-Binding Cassette Transporters [mdpi.com]
- 17. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The naturally occurring flavonoid nobiletin reverses methotrexate resistance via inhibition of P-glycoprotein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wild-type breast cancer resistance protein (BCRP/ABCG2) is a methotrexate polyglutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells [frontiersin.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Impairment of Methotrexate (MTX)‐Polyglutamate Formation of MTX‐resistant K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of Methotrexate solutions for experiments
Technical Support Center: Methotrexate (B535133) (MTX) Solutions
Welcome to the technical support center for Methotrexate (MTX). This resource provides researchers, scientists, and drug development professionals with detailed guidance on improving the solubility and stability of MTX solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility Issues
Q1: My Methotrexate powder isn't dissolving in water or buffer. What should I do?
A1: Methotrexate is a weakly acidic compound and is practically insoluble in water (approx. 0.01 mg/mL at 20°C) and ethanol.[1][2][3][4] Its solubility is highly pH-dependent.[5][6] To dissolve MTX, you must increase the pH of the solution.
Troubleshooting Steps:
-
Add a small amount of an alkaline solution, such as 0.1 M NaOH or 1 M NaOH, dropwise to your aqueous suspension of MTX while stirring.[1][4][7][8]
-
Continue adding the alkaline solution until the MTX powder completely dissolves. The solution should become a clear, yellow liquid.[9]
-
Once dissolved, you can dilute the solution to your final desired concentration using a neutral buffer like Phosphate-Buffered Saline (PBS) or your specific cell culture medium.[7][8]
-
For most cell culture applications, sterile filter the final stock solution through a 0.22 µm filter before use.[7][8]
Q2: What is the maximum solubility of Methotrexate in common laboratory solvents?
A2: The solubility of MTX varies significantly across different solvents. For aqueous solutions, pH is the critical factor. Organic solvents like DMSO can dissolve MTX at much higher concentrations.
Data Presentation: Methotrexate Solubility
| Solvent | pH | Temperature | Solubility | Citation(s) |
| Water | Neutral | 20°C | ~0.01 mg/mL | [3] |
| PBS | 7.2 | Not Specified | ~1.0 mg/mL | [10] |
| 0.1 M NaOH | Alkaline | Not Specified | ~20 mg/mL | [4] |
| DMSO | N/A | Not Specified | ~3 mg/mL to 3900 mg/mL | [10][] |
| Dimethylformamide (DMF) | N/A | Not Specified | ~14 mg/mL | [10] |
Note: The wide range reported for DMSO solubility may be due to different forms of MTX (e.g., hydrate, free acid) and experimental conditions.
Q3: My MTX solution is cloudy after I diluted my DMSO stock in aqueous buffer. Why?
A3: This is a common issue known as precipitation. It occurs when a drug dissolved in a high-solubility organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of MTX in your buffer likely exceeds its aqueous solubility limit, causing it to crash out of solution.
To prevent this:
-
Lower the final concentration: Ensure the final concentration of MTX in your aqueous medium is well below its solubility limit at that specific pH and temperature.
-
Increase the pH: As mentioned in Q1, slightly increasing the pH of your final aqueous solution can significantly enhance MTX solubility.
-
Use an intermediate solvent: Sometimes, a stepwise dilution using an intermediate solvent that is miscible with both DMSO and water can help.
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.
Section 2: Stability and Storage
Q4: How should I store my Methotrexate stock solutions?
A4: Proper storage is critical to prevent degradation. Key factors to consider are temperature and light exposure. MTX is sensitive to light and its stability is affected by temperature.[2][3][9][12][13]
Data Presentation: Recommended Storage Conditions for MTX Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations | Citation(s) |
| Aqueous Stock (e.g., in PBS/Media) | 4-8°C (Refrigerator) | Up to 1 week | Protect from light. | [1][7][8] |
| Aqueous Stock (e.g., in PBS/Media) | -20°C (Freezer) | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [1][7][8][14] |
| DMSO Stock | -20°C (Freezer) | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [14] |
| DMSO Stock | -80°C (Ultra-low Freezer) | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | [14] |
| Lyophilized Powder | -20°C | ≥ 4 years | Protect from light.[10] Store in a dark, dry place. | [1][10] |
Q5: My yellow MTX solution lost its color. Is it still viable?
A5: A loss of the characteristic yellow color is a strong indicator of degradation. Methotrexate can degrade when exposed to light (photodegradation) or high temperatures, especially at non-optimal pH levels.[13][15] The major degradation products often involve cleavage of the molecule, which would alter its chromophore and thus its color.[13][16] It is strongly recommended to discard any solution that has lost its color and prepare a fresh one.
Section 3: Experimental Protocols & Workflows
Q6: Can you provide a standard protocol for preparing a 10 mM MTX stock solution in PBS for cell culture?
A6: Yes. This protocol details the steps to prepare a sterile, stable stock solution. Methotrexate has a molecular weight of 454.44 g/mol .
Experimental Protocol: Preparation of 10 mM MTX Stock Solution
-
Weighing: Accurately weigh out 4.54 mg of Methotrexate powder (hydrate form) and place it in a sterile 15 mL conical tube.
-
Initial Solubilization: Add a minimal volume (e.g., 50-100 µL) of 1 M NaOH to the powder.[7][8] Gently swirl the tube until the powder is completely dissolved and the solution is clear.
-
Dilution: Using a sterile pipette, add sterile, pH 7.4 PBS to bring the total volume to 1.0 mL. Mix thoroughly by gentle inversion or vortexing. This results in a 10 mM stock solution.
-
Sterilization: Sterile filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting (amber) tube.
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots (e.g., 50 µL) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for up to one month.[1][7][8]
Diagram: MTX Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM Methotrexate stock solution.
Diagram: Troubleshooting MTX Solubility Issues
Caption: A logical guide for troubleshooting Methotrexate solubility problems.
Section 4: Mechanism of Action
Q7: How does Methotrexate work at a cellular level?
A7: Methotrexate is a folate antagonist. Its primary mechanism of action is the competitive inhibition of the enzyme Dihydrofolate Reductase (DHFR).[17][18][19] DHFR is essential for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[17][18] THF is a vital cofactor required for the synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA.[18][19] By blocking DHFR, MTX depletes the intracellular pool of THF, which halts DNA synthesis, inhibits cell repair, and stops cellular replication.[17][18] This effect is most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis.[17][18]
Diagram: Simplified Methotrexate Signaling Pathway
Caption: MTX competitively inhibits DHFR, blocking THF production and halting DNA synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. [Effects of temperature and PH on dissolution kinetics of methotrexate in aqueous media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rch.org.au [rch.org.au]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Leucovorin Rescue in High-Dose Methotrexate Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during high-dose methotrexate (B535133) (HDMTX) experiments with leucovorin rescue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-dose methotrexate and the role of leucovorin rescue?
High-dose methotrexate (HDMTX) is an antimetabolite drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, which are essential for DNA synthesis, repair, and cellular replication.[1] By blocking DHFR, methotrexate leads to a depletion of intracellular folates, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Leucovorin (folinic acid) is a reduced folate that can be readily converted to tetrahydrofolate, bypassing the DHFR enzyme block.[2] It replenishes the intracellular folate pool in normal cells, allowing them to resume DNA synthesis and mitigating the toxic effects of methotrexate.[2][3] This selective "rescue" of normal tissues is critical for the safe administration of HDMTX.[3]
Q2: What are the critical parameters to monitor during a high-dose methotrexate infusion with leucovorin rescue?
Close monitoring is essential to prevent severe toxicity.[2] The key parameters to monitor include:
-
Serum Methotrexate Levels: Should be measured at 24, 48, and 72 hours after the start of the HDMTX infusion and daily thereafter until the concentration is ≤0.1 µM.[2][3]
-
Serum Creatinine (B1669602): Monitored daily to detect acute kidney injury (AKI), a major risk factor for delayed methotrexate clearance.[2][4][5][6] A rise of 50% or more over baseline indicates potential nephrotoxicity.[4][7]
-
Urine pH: Maintained at or above 7.0 to enhance methotrexate solubility and prevent crystallization in the renal tubules.[4][8][9]
-
Urine Output: Monitored to ensure adequate hydration and renal clearance of methotrexate.[2][6]
-
Complete Blood Count (CBC) with Differential: To monitor for myelosuppression, a potential side effect of methotrexate toxicity.[4]
Q3: What are the signs of methotrexate toxicity?
Methotrexate toxicity can manifest in various ways, and its severity is related to both the drug concentration and the duration of exposure.[8][10] Common signs of toxicity include:
-
Nephrotoxicity: An increase in serum creatinine, indicating acute kidney injury.[2][6]
-
Myelosuppression: A decrease in white blood cells, red blood cells, and platelets.[6][8]
-
Mucositis: Inflammation and ulceration of the mucous membranes, particularly in the mouth and gastrointestinal tract.[6][8][11]
-
Hepatotoxicity: Elevated liver enzymes.[6]
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea.[11]
-
Dermatologic Toxicity: Skin rashes.[6]
-
Neurotoxicity: Although less common, can occur with high doses.[7][12]
Troubleshooting Guide
Issue 1: Delayed Methotrexate Clearance
Delayed methotrexate clearance is a primary concern as it increases the risk of severe toxicity.
| Potential Cause | Troubleshooting Action |
| Acute Kidney Injury (AKI) | Monitor serum creatinine closely. An increase of ≥50% from baseline requires immediate attention.[7] Increase hydration and consider escalating the leucovorin dose.[7] In severe cases, glucarpidase may be considered to rapidly lower methotrexate levels.[6][13] |
| Inadequate Hydration | Ensure aggressive intravenous hydration (e.g., 3-4 L/m²/day) is maintained before, during, and after the methotrexate infusion.[5] |
| Acidic Urine | Maintain urinary alkalinization with sodium bicarbonate to keep the urine pH ≥ 7.0.[8][9] |
| Drug Interactions | Discontinue or withhold drugs that can interfere with methotrexate clearance, such as proton pump inhibitors, nonsteroidal anti-inflammatory drugs (NSAIDs), penicillins, and sulfonamides.[3][8][10] |
| Third-Spacing of Fluid | In patients with ascites or pleural effusions, methotrexate can accumulate in these fluid compartments and re-enter the circulation slowly, prolonging its half-life.[8][14] Consider this possibility in patients with unexplained delayed clearance. |
Issue 2: Ineffective Leucovorin Rescue
Ineffective leucovorin rescue can lead to increased methotrexate toxicity.
| Potential Cause | Troubleshooting Action |
| Delayed Initiation of Leucovorin | Leucovorin rescue should be initiated within 24 to 48 hours of starting the methotrexate infusion.[8] Delays can significantly reduce its effectiveness.[15] |
| Inadequate Leucovorin Dosage | The dose of leucovorin should be adjusted based on serum methotrexate levels.[5][6][16] Higher methotrexate concentrations require higher doses of leucovorin to effectively compete for cellular uptake.[6][8][17] |
| Oral Administration with Gastrointestinal Toxicity | If the patient is experiencing nausea or vomiting, leucovorin should be administered parenterally (IV or IM) to ensure adequate absorption.[5][18] |
Quantitative Data Summary
Table 1: Standard Leucovorin Rescue Dosing Based on Methotrexate Elimination
| Methotrexate Elimination Status | 24-hour MTX Level | 48-hour MTX Level | 72-hour MTX Level | Recommended Leucovorin Dose |
| Normal Elimination | ~10 µM | ~1 µM | <0.2 µM | 15 mg every 6 hours for 10 doses.[5][16] |
| Delayed Late Elimination | - | - | >0.2 µM | Continue 15 mg every 6 hours until MTX level is <0.05 µM.[5][16] |
| Delayed Early Elimination and/or Acute Renal Injury | ≥50 µM | ≥5 µM | - | Increase to 150 mg IV every 3 hours until MTX level is <1 µM, then 15 mg IV every 3 hours until MTX level is <0.05 µM.[5][16] |
Table 2: Pharmacokinetic Parameters of High-Dose Methotrexate
| Parameter | Mean Value | Reference |
| Clearance | 49.1 ± 11.7 ml min⁻¹ m⁻² | [19] |
| Volume of Distribution | 0.32 ± 0.08 l/kg | [19] |
| Half-life (alpha phase) | 2.66 ± 0.82 h | [19] |
| Half-life (beta phase) | 15.69 ± 8.63 h | [19] |
Experimental Protocols
Protocol 1: Monitoring Serum Methotrexate and Creatinine Levels
-
Sample Collection: Collect blood samples at 24, 48, and 72 hours after the start of the high-dose methotrexate infusion.[2][3] Continue daily collection until the methotrexate level falls below 0.05-0.1 µM.[2][4][8]
-
Methotrexate Assay: Utilize a validated immunoassay, such as a fluorescence polarization immunoassay, to determine the plasma methotrexate concentration.[20]
-
Creatinine Measurement: Measure serum creatinine at baseline and at least daily during and after the methotrexate infusion to monitor renal function.[4][5]
-
Data Analysis: Compare the measured methotrexate levels to the expected clearance curve to identify any delays.[5] Assess changes in serum creatinine from baseline to detect acute kidney injury.[4]
Protocol 2: Urinary Alkalinization
-
Initiation: Begin intravenous administration of a sodium bicarbonate solution prior to the start of the high-dose methotrexate infusion.[9][21]
-
pH Monitoring: Monitor the urine pH with each voiding.[21]
-
Titration: Adjust the rate of the sodium bicarbonate infusion to maintain a urine pH of 7.0 or greater throughout the methotrexate infusion and until methotrexate levels are no longer in the toxic range.[4][8]
Visualizations
Caption: Methotrexate inhibits DHFR, blocking DNA synthesis. Leucovorin bypasses this block.
Caption: Workflow for high-dose methotrexate administration and monitoring.
Caption: Decision logic for adjusting leucovorin dosage based on monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 3. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 4. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 8. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase - The Oncology Pharmacist [theoncologypharmacist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase [theoncologynurse.com]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Prevention and Treatment of Acute Kidney Injury Associated with High-Dose Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsh.or.th [tsh.or.th]
- 15. Safety of delayed leucovorin "rescue" following high-dose methotrexate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leucovorin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 17. bvsms.saude.gov.br [bvsms.saude.gov.br]
- 18. globalrph.com [globalrph.com]
- 19. Pharmacokinetics of high-dose methotrexate in adult osteogenic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of high-dose methotrexate after intravenous administration in Chinese osteosarcoma patients from a single institution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Technical Support Center: Amethopterin (Methotrexate) in Primary Cell Cultures
Welcome to the technical support center for Amethopterin (Methotrexate). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Methotrexate (B535133) (MTX), is an antimetabolite and antifolate agent.[1][2][3] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][4][5][6] DHFR is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[7][8] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[2][3][7][9] By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting DNA synthesis, repair, and cell division, particularly in rapidly proliferating cells.[5][7][10]
Q2: What are the common off-target effects of this compound in primary cell cultures?
A2: The primary off-target effect of this compound is cytotoxicity to healthy, rapidly dividing primary cells due to its non-selective inhibition of DNA and RNA synthesis.[11] This can lead to significant cell death, reduced cell viability, and altered cellular metabolism, confounding experimental results. Specific toxicities can manifest as myelosuppression, mucositis, and hepatotoxicity in vivo, which can be reflected as general cytotoxicity in vitro.[12]
Q3: How can I reduce the off-target effects of this compound in my primary cell culture experiments?
A3: Several "rescue" strategies can be employed to mitigate this compound's toxicity to non-target primary cells. These methods typically involve replenishing the depleted downstream products of the folate pathway. The most common rescue agents are:
-
Leucovorin (Folinic Acid): Leucovorin is a reduced form of folic acid that can bypass the DHFR enzyme blocked by this compound, thereby restoring the tetrahydrofolate pool necessary for nucleotide synthesis.[9][13]
-
Thymidine (B127349): Supplementing the culture medium with thymidine can counteract the depletion of thymidylate, a critical component for DNA synthesis.[14][15]
-
Hypoxanthine (B114508): The addition of hypoxanthine, a purine (B94841) derivative, can help replenish the purine nucleotide pool that is diminished by this compound treatment.[16][17] Often, a combination of hypoxanthine and thymidine (HT) is used.[16][18]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High variability between replicate wells in cell viability assays. [10] | - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Calibrate pipettes regularly and use consistent pipetting techniques. |
| Poor or no dose-response curve to this compound. [10] | - Incorrect concentration range (too high or too low)- Drug degradation due to improper storage- Cell line is resistant to this compound- Insufficient incubation time | - Conduct a pilot experiment with a broad, logarithmic range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50.[10]- Prepare fresh this compound stock solutions. Store powder at -20°C, protected from light.[10]- Use a known sensitive cell line as a positive control.- Extend the drug exposure time (e.g., 48 or 72 hours). |
| Unexpectedly high cell survival at high this compound concentrations. | - Presence of endogenous rescue agents in the serum- Use of folate-containing media | - Use dialyzed fetal bovine serum (FBS) to remove endogenous thymidine and hypoxanthine.[19]- Consider using folate-depleted cell culture media for sensitive experiments.[10] |
| Rescue with Leucovorin is ineffective. | - Leucovorin administered too late- Inadequate Leucovorin concentration- Leucovorin degradation | - For optimal rescue, Leucovorin should be added within 24-42 hours of this compound administration.[13]- The required Leucovorin dose is proportional to the this compound concentration.[20]- Prepare fresh Leucovorin solutions for each experiment. |
Experimental Protocols
Leucovorin Rescue Protocol
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental conditions.
-
Cell Seeding: Plate primary cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound.
-
Leucovorin Rescue: After the desired this compound exposure time (e.g., 24 hours), add Leucovorin to the culture medium at a concentration sufficient to counteract the this compound effect. A typical starting point is a 1:1 molar ratio with this compound, but this may need to be optimized.
-
Incubation: Continue to incubate the cells for a further 24-48 hours.
-
Assessment: Evaluate cell viability using a standard method such as an MTT or PrestoBlue assay.
Hypoxanthine-Thymidine (HT) Rescue Protocol
-
Cell Seeding: Plate primary cells as described above.
-
This compound Treatment: Treat cells with this compound as described above.
-
HT Rescue: Following this compound treatment, replace the medium with fresh medium containing both hypoxanthine and thymidine. Standard concentrations for HT supplements are often 100 µM hypoxanthine and 16 µM thymidine, but these should be optimized.
-
Incubation: Incubate for an additional 24-48 hours.
-
Assessment: Measure cell viability.
Visualizations
This compound's Mechanism of Action and Rescue Pathways
Caption: Mechanism of this compound and rescue pathways.
Experimental Workflow for Reducing Off-Target Effects
Caption: Workflow for this compound experiments with rescue.
Troubleshooting Logic for this compound Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. Methotrexate [chemeurope.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 7. droracle.ai [droracle.ai]
- 8. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Thymidine rescue of high-dose methotrexate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The prevention of methotrexate toxicity by thymidine infusions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of hypoxanthine and thymidine in determining methotrexate plus dipyridamole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical modulation by thymidine and hypoxanthine of sequential methotrexate-5-fluorouracil synergism in murine L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endogenous thymidine and hypoxanthine are a source of error in evaluating methotrexate cytotoxicity by clonogenic assays using undialyzed fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase - The Oncology Pharmacist [theoncologypharmacist.com]
Technical Support Center: Managing Unexpected Cytotoxicity of Methotrexate In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing unexpected cytotoxicity of Methotrexate (B535133) (MTX) in in vitro experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with Methotrexate, offering potential causes and solutions.
Issue 1: Higher-Than-Expected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Cell Line Hypersensitivity | Review literature for known MTX sensitivity of your cell line. Perform a dose-response experiment with a wider concentration range to determine the IC50 value specific to your experimental conditions. |
| Incorrect Drug Concentration | Verify stock solution concentration, dilution calculations, and ensure proper mixing. Prepare a fresh stock solution to rule out degradation. |
| Contamination | Test cell cultures for Mycoplasma or other microbial contamination, which can increase cell stress and sensitivity to MTX. |
| Prolonged Exposure Time | Optimize the incubation time. The cytotoxic effects of MTX are time-dependent, so shorter exposure may be necessary for your cell line.[1] |
| Medium Composition | Ensure the culture medium composition is appropriate. The presence of substances that enhance MTX's effects or the absence of protective factors could lead to increased cytotoxicity. |
Issue 2: Lower-Than-Expected or No Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to MTX.[2][3] Mechanisms can include impaired drug uptake, increased drug efflux, or alterations in the target enzyme, dihydrofolate reductase (DHFR).[4][5] |
| Culture Medium Composition | Standard media like RPMI-1640 often contain thymidine (B127349) and hypoxanthine (B114508), which can be used by cells via salvage pathways, bypassing the effects of MTX.[2][6][7] Consider using a medium depleted of these components.[2][6][7] |
| Incorrect Drug Concentration or Incubation Time | The MTX concentration may be too low or the incubation time too short.[2] Perform a dose-response experiment with a broad range of concentrations and multiple time points (e.g., 24, 48, 72 hours).[2] |
Issue 3: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell distribution is a common source of variability.[2] Ensure the cell suspension is homogenous before and during plating.[2] |
| Variability in Cell Culture Conditions | Use cells with a consistent and low passage number.[8] Standardize cell density, time from passage, and serum concentration to reduce variability.[3][8] |
| Reagent Preparation and Handling | Prepare fresh reagents when possible and ensure they are stored correctly.[9] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methotrexate?
A1: Methotrexate is a folate antagonist that primarily works by inhibiting the enzyme dihydrofolate reductase (DHFR).[11][12][13] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[11][12] This disruption of nucleotide synthesis leads to the cytotoxic effects on rapidly dividing cells.[12]
Q2: How does Methotrexate induce apoptosis?
A2: MTX can induce apoptosis through several pathways. It can trigger the intrinsic mitochondrial pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14] It can also activate stress-response pathways, like the JNK signaling cascade, which can modulate the expression of genes that promote apoptosis.[14][15] Additionally, MTX has been shown to induce a p53 and p21-dependent apoptotic pathway.[14][16]
Q3: What are the common mechanisms of resistance to Methotrexate?
A3: Resistance to MTX in cancer cells can occur through several mechanisms, including:
-
Impaired drug uptake due to reduced function of transporters like the reduced folate carrier (RFC).[4][5]
-
Increased drug efflux through the overexpression of ATP-driven transporters.[4]
-
Overexpression or mutation of DHFR , which decreases its affinity for MTX.[4][5]
-
Defective polyglutamylation of MTX, which is necessary for its retention within the cell.[4][17]
Q4: Which in vitro assay is best for measuring Methotrexate cytotoxicity?
A4: The most suitable assay depends on your research question.
-
MTT Assay: A colorimetric assay that measures metabolic activity, often used as an indicator of cell viability.[14]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between live, apoptotic, and necrotic cells, providing detailed information on the mode of cell death.[2]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[2]
Quantitative Data Summary
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HTC-116 | Colorectal Cancer | 12 | 2300 |
| 24 | 370 | ||
| 48 | 150 | ||
| A-549 | Lung Carcinoma | 48 | 100 |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095 |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035 |
| Saos-2/MTX4.4 (Resistant) | Osteosarcoma | Not Specified | 328.24 |
Data compiled from multiple sources.[18][19][20][21][22]
Experimental Protocols
Protocol: Methotrexate Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of Methotrexate on a cancer cell line.[3]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Methotrexate (powder)
-
1 M NaOH and sterile PBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Methotrexate Preparation and Treatment:
-
Prepare a concentrated stock solution of MTX (e.g., 10 mM) by dissolving the powder in a minimal amount of 1 M NaOH and diluting with sterile PBS or culture medium.[3]
-
Perform serial dilutions of the MTX stock solution in complete culture medium to achieve the desired final concentrations.[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MTX. Include blank and negative control wells.[3]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[23]
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Visualizations
Caption: A workflow for troubleshooting unexpected Methotrexate cytotoxicity.
References
- 1. [PDF] Methotrexate cytotoxicity for L5178Y/Asn- lymphoblasts: relationship of dose and duration of exposure to tumor cell viability. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 12. nbinno.com [nbinno.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methotrexate induces apoptosis through p53/p21-dependent pathway and increases E-cadherin expression through downregulation of HDAC/EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Amethopterin (Methotrexate) Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo delivery of Amethopterin (Methotrexate, MTX) to solid tumors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to solid tumors?
This compound, a potent antifolate agent, faces several hurdles in effectively reaching solid tumors.[1][2][3] Key challenges include:
-
Poor Pharmacokinetics: this compound has a relatively short plasma half-life and can exhibit variable oral bioavailability, limiting its sustained therapeutic concentration at the tumor site.[1][2]
-
Drug Resistance: Tumor cells can develop resistance through mechanisms such as decreased drug uptake, reduced intracellular retention, and increased expression of the target enzyme, dihydrofolate reductase (DHFR).[4][5][6]
-
Systemic Toxicity: The non-specific action of this compound can harm healthy, rapidly dividing cells, leading to adverse side effects.[2][3]
-
Low Aqueous Solubility: The limited solubility of this compound can pose challenges in its formulation and encapsulation into certain delivery systems.[2][3]
Q2: How do nanoparticle-based systems enhance this compound delivery?
Nanoparticle (NP) carriers are a promising strategy to overcome the limitations of conventional this compound therapy.[1] Their advantages include:
-
Improved Bioavailability: NPs can protect this compound from degradation in the bloodstream, prolonging its circulation time.[1]
-
Targeted Delivery: NPs can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][7][8][9] This passive targeting occurs due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[7][8][9]
-
Overcoming Drug Resistance: Nanoparticles can facilitate the entry of this compound into cells via endocytosis, potentially bypassing resistance mechanisms related to reduced drug transporter function.[10]
-
Controlled Release: NPs can be engineered for sustained or triggered release of this compound at the tumor site, maintaining a therapeutic concentration over time.[11]
Q3: What is the Enhanced Permeability and Retention (EPR) effect?
The EPR effect is a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue at higher concentrations than in normal tissues.[7][9] This is attributed to two main factors:
-
Leaky Vasculature: Newly formed blood vessels in tumors are often poorly formed, with gaps between endothelial cells, allowing nanoparticles to pass from the bloodstream into the tumor interstitium.[7][8]
-
Impaired Lymphatic Drainage: Tumor tissues typically lack an efficient lymphatic system, which in healthy tissues would clear these extravasated particles. This leads to their retention within the tumor.[7][8][9]
dot
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Q4: What are the common mechanisms of this compound resistance in cancer cells?
This compound resistance is a significant clinical challenge.[4][6] Key mechanisms include:
-
Impaired Drug Uptake: Reduced function of folate carriers (RFC and PCFT) on the cell surface can limit the entry of this compound.[4]
-
Increased Drug Efflux: Overexpression of ATP-driven efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell.[4][12]
-
DHFR Overexpression/Mutation: Increased levels of the target enzyme, DHFR, or mutations that decrease its binding affinity for this compound can render the drug less effective.[4][6]
-
Defective Polyglutamylation: this compound is retained within cells by the addition of glutamate (B1630785) residues. Reduced activity of the enzyme responsible for this process (folylpolyglutamate synthetase, FPGS) leads to poor drug retention.[4][13]
dot
References
- 1. Frontiers | Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review [frontiersin.org]
- 2. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Resistance mechanisms to methotrexate in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Photolytic Controlled Release Formulation of Methotrexate Loaded in Chitosan/TiO2 Nanoparticles for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein confers methotrexate resistance in 3T6 cells with deficient carrier-mediated methotrexate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting Variability in Methotrexate Enzyme Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Methotrexate (B535133) (MTX) enzyme inhibition assays. The following information is designed to help identify and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in Methotrexate IC50 values between experiments, even with the same cell line?
A1: Variability in IC50 values for Methotrexate is a common issue and can stem from several factors:
-
Cell Culture Media Composition: Standard media formulations often contain components like folic acid, thymidine (B127349), and hypoxanthine (B114508). Folic acid can directly compete with Methotrexate for binding to Dihydrofolate Reductase (DHFR), while thymidine and hypoxanthine allow cells to bypass the metabolic block induced by Methotrexate, masking its true cytotoxic effect.[1]
-
Cell Health and Passage Number: The metabolic state, confluency, and passage number of your cells can significantly impact their sensitivity to MTX. It is crucial to use cells at a consistent passage number and ensure they are in the logarithmic growth phase.[2]
-
Methotrexate Stability: Methotrexate is sensitive to light and can degrade if not stored properly.[1][3] Stock solutions should be prepared fresh, protected from light, and stored at appropriate temperatures (-20°C for long-term storage).[1][3]
-
Incubation Time: The cytotoxic effects of Methotrexate are cell-cycle dependent, and insufficient incubation time may not be enough to observe a significant effect.[2]
-
Serum Protein Interaction: Methotrexate can bind to proteins in the serum of the cell culture medium, which can affect the concentration of free, active drug available to the cells. Maintaining a consistent serum percentage is important for reproducibility.[1]
Q2: My enzyme inhibition assay is showing high background noise. What are the potential causes and solutions?
A2: High background noise can obscure the true signal in your assay. Here are some common causes and their solutions:
-
Substrate Instability: The DHFR substrate, dihydrofolic acid (DHF), is light-sensitive and can degrade over time, leading to a high background signal.[4] Always protect DHF solutions from light and prepare them fresh for each experiment.[4]
-
Contaminated Reagents: Contamination in buffers or other reagents can lead to non-specific reactions.[4] Use high-purity water and reagents, and filter solutions if necessary.
-
Non-enzymatic NADPH Oxidation: Components in your sample or buffer might cause the oxidation of NADPH, leading to a decrease in absorbance that is not due to DHFR activity.[4] To account for this, always include a background control well that contains all components except the enzyme.[5]
-
Inadequate Washing: In plate-based assays, insufficient washing can leave behind unbound reagents that contribute to the background signal. Ensure thorough washing steps are performed.
Q3: I'm experiencing poor reproducibility between replicate wells in my assay. What should I investigate?
A3: Poor reproducibility within the same experiment often points to technical inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially in low volumes, is a major source of variability.[2] Ensure your pipettes are calibrated and use proper pipetting techniques to avoid errors.
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate will lead to variable results.[2] Ensure your cell suspension is homogenous and that you are seeding a consistent number of cells in each well.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the reagents and alter the results.[2] To mitigate this, avoid using the outer wells of the plate or ensure a humidified environment in the incubator.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. Ensure that all incubations are carried out at a consistent temperature.
Q4: How does polyglutamylation of Methotrexate affect the inhibition assay?
A4: In vivo and in some cellular assays, Methotrexate is converted into polyglutamated forms (MTX-PGs). These forms are more potent inhibitors of DHFR and are retained within the cell for longer periods, prolonging the inhibitory effect.[6][7][8][9] The addition of multiple glutamate (B1630785) residues enhances the binding affinity of MTX to DHFR.[6][10] This is an important consideration when comparing in vitro enzyme assays with cellular or in vivo results, as the potency of Methotrexate can be significantly higher in systems where polyglutamylation occurs.
Quantitative Data Summary
The inhibitory potency of Methotrexate, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the experimental conditions and the biological system being tested.
| Parameter | Cell Line/Enzyme Source | Value | Incubation Time |
| IC50 | HCT-116 (colorectal cancer) | 0.15 mM | 48h |
| IC50 | A-549 (lung carcinoma) | 0.10 mM | 48h |
| IC50 | Daoy (medulloblastoma) | 9.5 x 10⁻² µM | 6 days |
| IC50 | Saos-2 (osteosarcoma) | 3.5 x 10⁻² µM | 6 days |
| IC50 | Saos-2 (IMPDH2-overexpressing) | 14-fold increase vs. wild-type | Not Specified |
| IC50 | A549 (NSCLC) | 0.016 µM | Not Specified |
| IC50 | H1975 (NSCLC) | 0.021 µM | Not Specified |
Table 1: IC50 Values of Methotrexate in various cancer cell lines. Note the significant variation in IC50 values depending on the cell line and experimental duration.[11][12][13][14][15]
| Methotrexate Derivative | Enzyme Source | Relative IC50 (vs. MTX) |
| MTX-Glu2 | Sheep Liver DHFR | Decreased |
| MTX-Glu3 | Sheep Liver DHFR | Decreased |
| MTX-Glu4 | Sheep Liver DHFR | Decreased |
| MTX-Glu5 | Sheep Liver DHFR | Decreased |
| MTX-Glu6 | Sheep Liver DHFR | ~3-fold lower |
Table 2: Effect of Polyglutamylation on Methotrexate IC50 against Sheep Liver DHFR. The IC50 decreases with the addition of glutamate residues, indicating increased inhibitory potency.[10]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol describes a common method for measuring DHFR activity and its inhibition by Methotrexate by monitoring the decrease in NADPH absorbance at 340 nm.[5][16][17]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate, pH 7.5.[5] Ensure the buffer is at room temperature before use.[16]
-
DHFR Enzyme: Dilute the stock DHFR enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 100 µM.[5]
-
Dihydrofolic Acid (DHF) Solution: Prepare a stock solution of DHF in the assay buffer. Due to its light sensitivity, this solution should be prepared fresh and protected from light.[4][16]
-
Methotrexate Solution: Prepare a stock solution of Methotrexate in a suitable solvent (e.g., a small amount of 1 M NaOH, then diluted with saline or buffer).[1][3] Perform serial dilutions in the assay buffer to obtain the desired inhibitor concentrations.
2. Assay Procedure (96-well plate format):
-
Add Reagents: To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Methotrexate solution (or vehicle control)
-
DHFR enzyme solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DHF solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).[5][17]
3. Controls:
-
No-Enzyme Control: Contains all reagents except the DHFR enzyme to measure non-enzymatic oxidation of NADPH.
-
No-Inhibitor Control: Contains all reagents, including the enzyme, but with the vehicle used to dissolve Methotrexate instead of the inhibitor. This represents 100% enzyme activity.
-
Background Control (for cellular lysates): A sample containing cell lysate treated with a high concentration of Methotrexate to inhibit all DHFR activity. This helps to determine the non-DHFR-related background signal.[5]
4. Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the rates in the presence of the inhibitor as a percentage of the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the Methotrexate concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Methotrexate competitively inhibits DHFR, blocking the synthesis of DNA and RNA.
Caption: Workflow for a DHFR enzyme inhibition assay.
Caption: A decision tree for troubleshooting common issues in MTX assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of methotrexate and dihydrofolate polyglutamates in the enhancement of fluorouracil action by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. droracle.ai [droracle.ai]
- 10. Interaction of polyglutamyl derivatives of methotrexate, 10-deazaaminopterin, and dihydrofolate with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
Preventing Methotrexate precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing methotrexate (B535133) (MTX) precipitation in stock solutions.
Troubleshooting Guide: Common Issues and Solutions
Precipitation of methotrexate in stock solutions is a common issue that can impact experimental accuracy. The following guide addresses the most frequent causes and provides step-by-step solutions.
Issue 1: Precipitate formation upon initial dissolution.
-
Cause: Methotrexate is a weakly acidic compound with low aqueous solubility at neutral or acidic pH. Direct dissolution in water or neutral buffers will likely result in precipitation.
-
Solution:
-
Use a dilute alkaline solution to deprotonate the carboxylic acid groups of methotrexate, increasing its solubility.
-
Add a minimal amount of 1 M sodium hydroxide (B78521) (NaOH) dropwise to the methotrexate powder until it completely dissolves.[1][2]
-
Once dissolved, the solution can be diluted to the desired concentration with a suitable buffer such as phosphate-buffered saline (PBS) or cell culture medium.[1]
-
Issue 2: Precipitation after diluting the alkaline stock solution in a buffer or medium.
-
Cause: The final pH of the solution after dilution may have dropped below the pKa of methotrexate's carboxyl groups, causing it to precipitate out of the solution. Methotrexate has multiple pKa values, approximately 3.8, 4.8, and 5.6.[2] To maintain solubility, the pH of the final solution should be kept above these values.
-
Solution:
-
Ensure the buffer or medium used for dilution has sufficient buffering capacity to maintain a pH above 6.
-
Check the pH of the final stock solution after dilution and adjust if necessary with a small amount of dilute NaOH.
-
Consider preparing a more concentrated initial stock in NaOH so that a smaller volume is needed for dilution, minimizing the impact on the final pH.
-
Issue 3: Precipitation after freeze-thaw cycles.
-
Cause: Repeated changes in temperature can affect the stability of the solution and lead to the precipitation of the solute.[3]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing methotrexate stock solutions?
A1: Methotrexate is poorly soluble in water and most organic solvents like ethanol, chloroform, and ether.[2] It is, however, soluble in dilute solutions of alkali hydroxides and carbonates.[2][4] For cell culture applications, the recommended method is to first dissolve methotrexate in a minimal amount of 1 M NaOH and then dilute it to the final concentration with a sterile buffer like PBS or cell culture medium.[1][2]
Q2: At what pH is methotrexate most soluble?
A2: The solubility of methotrexate is highly pH-dependent. Its solubility increases significantly as the pH becomes more alkaline. An increase in pH from 6.0 to 7.0 can increase the solubility of methotrexate and its metabolites by five- to eightfold.[5] To prevent precipitation, it is crucial to maintain the pH of the stock solution above its pKa values (approximately 3.8, 4.8, and 5.6).[2]
Q3: How should I store my methotrexate stock solution?
A3: For long-term storage, methotrexate stock solutions should be stored at -20°C.[1][2] It is also recommended to protect the solution from light, especially for long-term storage.[1][2] To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[3] For short-term storage (up to a week), the solution can be kept at 4-8°C.[1]
Q4: Can I dissolve methotrexate directly in DMSO?
A4: Yes, methotrexate is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] However, when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the methotrexate can precipitate due to the change in solvent polarity.[7] If using DMSO, it is advisable to use a lower concentration stock or to perform a stepwise dilution to minimize precipitation.[7] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.[3]
Q5: My methotrexate solution has a pinkish color after dissolving in NaOH. Is this normal?
A5: One user has reported that their methotrexate solution turned a pink color, resembling a pink trypsin solution, after dissolving in 1M NaOH.[8] While not a universally documented phenomenon, this could be due to the specific formulation or impurities in the methotrexate powder. The critical factor is to ensure the compound is fully dissolved and the final solution is sterile-filtered before use.
Data Presentation
Table 1: Solubility of Methotrexate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
| Ether | Insoluble | [2] |
| Dilute Mineral Acids | Soluble | [4] |
| Dilute Alkali Hydroxides | Soluble | [1][2][4] |
| Dilute Carbonates | Soluble | [4] |
| DMSO | Approx. 3 mg/mL | [6] |
| Dimethylformamide | Approx. 14 mg/mL | [6] |
| PBS (pH 7.2) | Approx. 1 mg/mL | [6][9] |
Table 2: pKa Values of Methotrexate
| Ionizable Group | pKa Value | Reference |
| α-carboxyl | 3.36 | [10] |
| γ-carboxyl | 4.70 | [10][11] |
| N1 of pteridine (B1203161) ring | 5.71 | [10] |
Experimental Protocols
Protocol for Preparing a 10 mM Methotrexate Stock Solution
Materials:
-
Methotrexate powder (MW: 454.44 g/mol )
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 4.54 mg of methotrexate powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 M NaOH dropwise (typically 10-20 µL) to the powder.
-
Gently vortex or pipette up and down until the methotrexate is completely dissolved. The solution should be clear.
-
Add sterile PBS (pH 7.4) to bring the final volume to 1 mL.
-
Vortex the solution to ensure it is homogenous.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterilized stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Visualizations
Caption: Relationship between pH and Methotrexate solubility.
Caption: Troubleshooting workflow for methotrexate precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming limitations of Amethopterin bioavailability in oral gavage studies
Technical Support Center: Amethopterin (Methotrexate) Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the oral bioavailability of this compound (methotrexate, MTX) in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (methotrexate) often low and variable in animal studies?
A1: The oral bioavailability of methotrexate (B535133) is limited by several factors. At doses above 15 mg/m², its absorption becomes saturated.[1] Key reasons for its poor bioavailability include:
-
Low Aqueous Solubility: Methotrexate is a Biopharmaceutical Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, which are prerequisites for absorption.[2]
-
Saturable Absorption: It is absorbed in the small intestine via a saturable active transport system, the reduced folate carrier 1 (RFC1). At higher doses, this transporter becomes saturated, limiting further absorption.[1]
-
Efflux Transporters: After absorption into intestinal cells, methotrexate can be actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][4] This reduces the net amount of drug reaching systemic circulation.
-
First-Pass Metabolism: The drug may be metabolized in the intestine and liver before it reaches systemic circulation.[5][6] In rats, degradation by intestinal bacteria can also contribute to low bioavailability.[5]
Q2: What is a typical oral bioavailability percentage for methotrexate in rats?
A2: The oral bioavailability of methotrexate in rats is reported to be quite low. For example, at a dose of 0.5 mg/kg, the bioavailability was found to be approximately 10%.[5] This low value is primarily attributed to incomplete absorption and degradation by intestinal bacteria.[5]
Q3: Can co-administration of other drugs affect methotrexate bioavailability?
A3: Yes, co-administration of certain drugs can alter methotrexate's plasma concentrations.[7] For instance, drugs that are highly protein-bound (like salicylates, sulfonamides, and tetracyclines) can displace methotrexate from plasma proteins, increasing its free concentration.[7] Additionally, inhibitors of efflux pumps like P-gp and BCRP can potentially increase methotrexate absorption by preventing it from being pumped back into the intestinal lumen.[3][4]
Q4: Is switching to a different route of administration a viable strategy if oral bioavailability is too low?
A4: Yes. For initial proof-of-concept studies where achieving consistent systemic exposure is critical, alternative routes like subcutaneous (SC) or intraperitoneal (i.p.) injection are often used.[8][9] Subcutaneous administration, in particular, offers significantly higher and more consistent bioavailability compared to oral administration, especially at higher doses.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound.
| Problem | Potential Cause(s) | Troubleshooting Recommendations & Solutions |
| High inter-animal variability in plasma concentrations. | 1. Improper Gavage Technique: Incorrect needle placement or administration speed can lead to dosing errors or reflux.[12]2. Inhomogeneous Formulation: If using a suspension, the drug may not be uniformly distributed, leading to inconsistent dosing.[12]3. Physiological Differences: Variations in gastric emptying or intestinal transit time among animals, often affected by food, can alter absorption.[13][14] | 1. Refine Protocol: Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model.[12] Administer the dose slowly and steadily.[12]2. Ensure Formulation Homogeneity: For suspensions, vortex or sonicate immediately before each administration to ensure a uniform mixture.[12]3. Standardize Conditions: Fast animals overnight (with access to water) to standardize gastrointestinal conditions.[12][13] Use animals of the same strain, age, and sex to minimize physiological variability.[13] |
| Lower-than-expected plasma exposure (Low AUC). | 1. Poor Solubility/Dissolution: The drug is not dissolving sufficiently in the gastrointestinal fluids to be absorbed.[8]2. Active Efflux: The drug is being actively transported out of intestinal cells by P-gp or BCRP.[3][4]3. Drug Degradation: The drug may be degraded by intestinal bacteria (a known issue in rats).[5] | 1. Improve Formulation: Consider advanced formulation strategies such as complexation with cyclodextrins, creating amorphous solid dispersions, or developing nanoformulations (e.g., lipid-based nanoparticles).[13][15][16] These can enhance solubility and dissolution.[13]2. Inhibit Efflux: Co-administer a known P-gp/BCRP inhibitor to block the efflux mechanism and increase absorption.[4]3. Consider Antibiotics: In rat studies, pre-treatment with antibiotics has been shown to alter methotrexate pharmacokinetics, suggesting a role for gut bacteria.[5] This is an experimental step and should be carefully considered. |
| Drug precipitation in the dosing vehicle. | 1. Poor Solubility: The concentration of methotrexate exceeds its solubility limit in the chosen vehicle.[8]2. pH Issues: Methotrexate's solubility is pH-dependent.[17] | 1. Test Different Vehicles: Conduct a solubility screen with various pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose, PEG 400, cyclodextrin (B1172386) solutions).[12]2. Adjust pH: If appropriate for the vehicle, adjust the pH to a range where methotrexate solubility is higher (e.g., physiological pH 7.2-7.4).[17]3. Reduce Particle Size: Micronization or nanonization increases the surface area, which can improve the dissolution rate.[8][13] |
Strategies to Enhance Bioavailability & Experimental Protocols
Improving the oral bioavailability of this compound often requires advanced formulation strategies.
Complexation with Cyclodextrins
Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming "inclusion complexes" that have significantly improved aqueous solubility and stability.[13][15]
-
Key Finding: A study using a dimethyl-β-cyclodextrin (DM-β-CD) formulation for oral gavage in rats resulted in a 2.2-fold increase in AUC and a 3.29-fold increase in Cmax compared to a free methotrexate suspension.[15] This was attributed to both improved solubility and a significant reduction in drug efflux.[15]
Nanoformulations
Reducing particle size to the nanometer scale increases the surface area-to-volume ratio, which can enhance dissolution rate, solubility, and permeability.[2][16]
-
Types: Common nanoformulations include lipid-polymer hybrid nanoparticles (LPHNPs), poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and self-nanoemulsifying drug delivery systems (SNEDDS).[8][18][19]
-
Key Finding: Methotrexate-loaded PLGA nanoparticles showed a sustained-release profile and demonstrated effectiveness in cancer cells.[19] Another study showed that nanoparticles could increase drug permeation by four-fold compared to pure powder.[2]
Protocol: Preparation of Methotrexate-Loaded PLGA Nanoparticles
This protocol is based on the emulsification-solvent evaporation method, a common technique for preparing polymeric nanoparticles.[19][20]
Materials:
-
Methotrexate (MTX)
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Acetone (or another suitable organic solvent like Dichloromethane:DMF)[18]
-
Surfactant/Stabilizer solution (e.g., Polyvinyl alcohol (PVA) or Poloxamer)[18][19]
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a calculated amount of PLGA and Methotrexate in acetone.[20]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).
-
Emulsification: Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 7,000 rpm) for 10 minutes to form a primary oil-in-water (O/W) emulsion.[20]
-
Sonication: Subject the emulsion to probe sonication (e.g., 40W amplitude for 5 minutes) in an ice bath to reduce the droplet size to the nanoscale.[20]
-
Solvent Evaporation: Place the nanoemulsion on a magnetic stirrer at a moderate speed (e.g., 1200 rpm) for several hours to allow for the complete evaporation of the organic solvent (acetone).[20] This hardens the nanoparticles.
-
Purification & Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove unentrapped drug and excess surfactant.[21] The pellet is then redispersed in deionized water.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder.[18]
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study comparing a standard methotrexate (MTX) suspension to an improved formulation using dimethyl-β-cyclodextrin (DM-β-CD) in rats.
Table 1: Pharmacokinetic Parameters of Oral MTX Formulations in Rats (20 mg/kg dose) [15]
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC₀₋₁₄₄₀ (µg·min/mL) | Relative Bioavailability (%) |
| Free MTX Suspension | 1.15 ± 0.11 | 240 | 101,008 ± 11,043 | 100% (Reference) |
| MTX/DM-β-CD Complex | 3.79 ± 0.28 | 120 | 222,654 ± 23,052 | 220% |
Data presented as mean ± standard deviation. AUC: Area Under the Curve. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.
Visualizations (Graphviz)
Diagram 1: Cellular Barriers to Methotrexate Oral Absorption
This diagram illustrates the key pathways for methotrexate absorption and efflux within an intestinal enterocyte.
References
- 1. Outcomes Related to Methotrexate Dose and Route of Administration in Patients with Rheumatoid Arthritis: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wikifisiologia.pbworks.com [wikifisiologia.pbworks.com]
- 4. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis: Lessons for the Translational Value of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recommendations for optimizing methotrexate treatment for patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Variability of oral bioavailability for low dose methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Long-Term Methotrexate Treatment of Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term Methotrexate (MTX) treatment of cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term MTX treatment experiments.
Problem: Significant Decrease in Cell Viability and Proliferation After Initial MTX Treatment
-
Possible Cause: The initial concentration of Methotrexate is too high for the specific cell line, leading to widespread cytotoxicity instead of gradual selection for resistant cells.
-
Troubleshooting Steps:
-
Determine the IC50: Before starting long-term treatment, perform a short-term cytotoxicity assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of MTX for your parental cell line.[1][2]
-
Start with a Low Concentration: Begin the long-term treatment with a concentration of MTX at or below the IC20 (the concentration that inhibits 20% of cell growth) or half the IC50 value.[1] This allows for the survival and proliferation of a subpopulation of cells that may have or can develop resistance mechanisms.
-
Monitor and Maintain: Initially, expect significant cell death.[1][2] Closely monitor the surviving cells and change the medium with fresh, drug-containing medium every 2-3 days to remove dead cells and replenish nutrients and the drug.[1]
-
Allow for Recovery: Passage the cells only when they reach 80-90% confluency, indicating that the surviving population has adapted and is actively proliferating in the presence of the drug.[1]
-
Problem: Cell Proliferation Stalls After an Initial Period of Adaptation to MTX
-
Possible Cause 1: Depletion of Essential Nutrients. Long-term culture in the presence of a cytotoxic agent can be metabolically demanding.
-
Troubleshooting Steps:
-
Optimize Media and Supplements: Ensure the culture medium is fresh and contains all necessary supplements. Consider that standard media like RPMI-1640 contain metabolites such as thymidine (B127349) and hypoxanthine (B114508), which can allow cells to bypass the metabolic block induced by Methotrexate.[3][4] For certain experiments, using a folate-deficient medium might be necessary to enhance MTX's effect.[5]
-
Regular Media Changes: Maintain a consistent schedule of media changes (every 2-3 days) to ensure a constant supply of nutrients and MTX.[1]
-
-
Possible Cause 2: Insufficiently Gradual Increase in MTX Concentration. A large jump in drug concentration can be too toxic for the adapted cell population.
-
Troubleshooting Steps:
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the MTX concentration. A common approach is a 1.5- to 2-fold increase at each step.[2][6]
-
Monitor for Adaptation: After each increase in concentration, expect an initial period of increased cell death.[6] Allow the cells to adapt and resume a steady growth rate before the next concentration increase. This process can take several weeks to months.[2][6]
-
Problem: Inconsistent IC50 Values for the MTX-Resistant Cell Line
-
Possible Cause 1: Experimental Variability.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for viability assays, as uneven cell distribution is a common source of variability.[7]
-
Maintain Cell Health: Use cells that are in the logarithmic growth phase and at a consistent passage number for all experiments.[3]
-
Check Drug Integrity: Methotrexate is sensitive to light.[3][5] Prepare fresh dilutions from a protected stock solution for each experiment.
-
-
Possible Cause 2: Unstable Resistance Phenotype.
-
Troubleshooting Steps:
-
Continuous Culture in MTX: To maintain the resistant phenotype, it is crucial to continuously culture the resistant cell line in the medium containing the final concentration of MTX for at least 8-10 passages.[1]
-
Periodic IC50 Confirmation: Periodically re-evaluate the IC50 of the resistant cell line to ensure the resistance is stable over time. A significant decrease in IC50 may indicate a loss of the resistance mechanism in the absence of selective pressure.
-
Problem: The Established "Resistant" Cell Line Shows Only a Minor Increase in IC50
-
Possible Cause: The selected cell population may not have developed a robust resistance mechanism, or the method of resistance confirmation is not sensitive enough.
-
Troubleshooting Steps:
-
Calculate the Resistance Index (RI): The RI is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms a resistant phenotype. A 3- to 5-fold increase in IC50 is generally considered indicative of resistance.[1]
-
Investigate Resistance Mechanisms: If the RI is low, investigate the potential molecular mechanisms of resistance. This can include:
-
Increased DHFR Expression: Analyze dihydrofolate reductase (DHFR) protein levels by Western blot or gene amplification by qPCR.[1][2]
-
Decreased Drug Uptake: Evaluate the expression of the reduced folate carrier (RFC, gene name SLC19A1) using qPCR or Western blot.[1][5]
-
Increased Drug Efflux: Assess the expression of ATP-binding cassette (ABC) transporters.[8]
-
-
Continue Dose Escalation: If the RI is low and no clear resistance mechanism is identified, it may be necessary to continue the stepwise dose escalation to select for a more highly resistant population.
-
Quantitative Data Summary
| Parameter | Parental Cell Line | Long-Term MTX-Treated (Resistant) Cell Line | Reference |
| Typical Starting MTX Concentration | IC20 or 0.5 x IC50 | N/A | [1] |
| Typical Fold-Increase in IC50 for Resistance | N/A | 3- to 5-fold (indicative), can be 10-fold or higher | [1][2] |
| Duration to Establish Resistance | N/A | Several weeks to months | [2][6] |
Experimental Protocols
Protocol 1: Generation of Methotrexate-Resistant Cell Lines
This protocol details the stepwise dose-escalation method for developing MTX-resistant cell lines.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Methotrexate (MTX)
-
Sterile culture flasks, plates, and pipettes
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well plates for cytotoxicity assays
-
Cell viability reagent (e.g., MTT, MTS)
Methodology:
-
Initial IC50 Determination:
-
Seed the parental cells in a 96-well plate at an optimal density and allow them to attach overnight.[1]
-
Prepare a serial dilution of MTX in complete culture medium.[1]
-
Replace the medium with the MTX dilutions and incubate for a period equivalent to multiple cell doublings (e.g., 72 hours).[1]
-
Determine cell viability using an MTT or similar assay and calculate the IC50 value.[1]
-
-
Initiation of Long-Term Treatment:
-
Culture the parental cells in their complete medium containing MTX at a starting concentration of IC20 or half the IC50 value.[1]
-
-
Monitoring and Maintenance:
-
Stepwise Dose Escalation:
-
Characterization and Stabilization of Resistant Cells:
-
Once a cell line is established that can proliferate in a significantly higher concentration of MTX (e.g., 10-fold the initial IC50), it is considered resistant.[1][2]
-
Culture the resistant cell line in the medium containing the final concentration of MTX for at least 8-10 passages to ensure the stability of the resistant phenotype.[1]
-
Confirm the resistant phenotype by determining the new IC50 and comparing it to the parental cell line to calculate the Resistance Index (RI).[1]
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for performing an MTT assay to determine the IC50 of MTX.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Methotrexate
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Drug Treatment:
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).[2]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each MTX concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the MTX concentration and determine the IC50 value using non-linear regression analysis.[1]
-
Visualizations
Caption: Methotrexate's mechanism of action and key resistance pathways.
Caption: A stepwise workflow for establishing and verifying MTX resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methotrexate?
A1: Methotrexate is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[8][9][10] This enzyme is essential for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[9][11] By blocking this pathway, MTX disrupts the replication of rapidly dividing cells, such as cancer cells.[12]
Q2: Why is polyglutamylation of Methotrexate important?
A2: Inside the cell, Methotrexate is converted to MTX polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[11] These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes.[9][11] Polyglutamylation also enhances the intracellular retention of the drug, prolonging its cytotoxic effects.[7]
Q3: What are the common mechanisms by which cell lines develop resistance to Methotrexate?
A3: Resistance to MTX can occur through several mechanisms, including:
-
Increased DHFR expression: Gene amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more MTX for inhibition.[1]
-
Decreased drug uptake: Reduced expression or mutations in the reduced folate carrier (RFC), encoded by the SLC19A1 gene, impair MTX transport into the cell.[1][13]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump MTX out of the cell.[8]
-
Decreased polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to less retention and efficacy of MTX within the cell.[1]
Q4: How should I prepare and store a Methotrexate stock solution for cell culture?
A4: Methotrexate is sparingly soluble in water but can be dissolved in alkaline solutions.[8] A common method is to dissolve MTX in a minimal amount of 1 M NaOH and then dilute it with sterile phosphate-buffered saline (PBS) or culture medium to the desired stock concentration.[8][14] The stock solution should be sterilized by filtration through a 0.22 µm filter. For long-term storage, it should be kept in aliquots at -20°C and protected from light.[14][15]
Q5: Can the composition of the cell culture medium affect the outcome of my Methotrexate experiment?
A5: Yes, the composition of the culture medium can significantly impact the apparent cytotoxicity of MTX. Standard media like RPMI-1640 contain metabolites such as thymidine and hypoxanthine.[3][4] These molecules can be used by cells through salvage pathways, allowing them to bypass the metabolic block induced by MTX and masking its true cytotoxic effect.[3][4][16] For some experiments, it may be necessary to use a medium depleted of these metabolites to accurately assess MTX's efficacy.[4][16] Additionally, high levels of folic acid in the medium can compete with MTX for uptake through the reduced folate carrier.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Establishment of methotrexate-resistant human acute lymphoblastic leukemia cells in culture and effects of folate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amethopterin (Methotrexate) and Aminopterin in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amethopterin (more commonly known as Methotrexate) and Aminopterin (B17811), two closely related antifolate agents historically used in the treatment of leukemia. By presenting supporting experimental data, detailed methodologies, and visualizations of their mechanisms of action, this document aims to inform ongoing research and drug development in oncology.
Introduction
This compound (Methotrexate) and Aminopterin are pivotal molecules in the history of cancer chemotherapy. Aminopterin was the first drug to induce remissions in children with acute lymphoblastic leukemia in the late 1940s, establishing the principle of antimetabolite therapy.[1][2][3] Shortly after, Methotrexate was introduced and largely replaced Aminopterin, purportedly due to a more favorable therapeutic index.[1][4] However, recent research has renewed interest in Aminopterin, suggesting potential advantages in potency and cellular uptake.[3][5] This guide synthesizes preclinical and clinical data to compare their performance in leukemia models.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Both this compound and Aminopterin are potent competitive inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[5][6] DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][6][7] By inhibiting DHFR, these drugs lead to a depletion of THF, disrupting nucleic acid synthesis and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating leukemia cells.[6]
Key differences in their cellular pharmacology include:
-
Cellular Uptake and Polyglutamylation: Aminopterin has been shown to be more efficiently transported into leukemia cells and more readily converted to its active polyglutamated forms compared to Methotrexate.[5][8] Polyglutamylation is a crucial process that traps the drug inside the cell and enhances its inhibitory effect on DHFR and other folate-dependent enzymes.[5] In vitro studies on leukemic blasts have shown that Aminopterin has a more consistent metabolism to polyglutamates than Methotrexate.[6][9]
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of oral aminopterin for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Validating the Efficacy of Methotrexate Against Novel Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established dihydrofolate reductase (DHFR) inhibitor, Methotrexate, against a new generation of novel inhibitors. As a cornerstone of chemotherapy for decades, Methotrexate's efficacy is well-documented; however, challenges such as drug resistance and toxicity have spurred the development of alternative antifolates.[1] This document aims to equip researchers and drug development professionals with the necessary data and methodologies to objectively evaluate the performance of these next-generation compounds.
Quantitative Performance Analysis: A Head-to-Head Comparison
The therapeutic potential of a DHFR inhibitor is fundamentally linked to its potency in enzymatic inhibition and its cytotoxic effects on cancer cells. The following tables summarize key in vitro data, offering a direct comparison between Methotrexate and several novel DHFR inhibitors.
Table 1: Enzymatic Inhibition Potency (Ki) Against Human DHFR
The inhibition constant (Ki) reflects the binding affinity of an inhibitor to its target enzyme. A lower Ki value signifies a stronger interaction and higher potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Aminopterin | Human recombinant DHFR | 3.7 pM[2] |
| Methotrexate | Human DHFR | 26 nM - 45 nM [2][3] |
| Pemetrexed (pentaglutamate) | DHFR | 7.2 nM[2] |
| Pralatrexate (B1268) | DHFR | 45 nM[2][3] |
Table 2: Comparative Cellular Potency (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit cell growth by 50% in vitro. This metric provides insight into the compound's effectiveness at a cellular level.
| Inhibitor | Cell Line | Cancer Type | Median IC50 |
| Talotrexin | Pediatric Leukemia/Lymphoma | Hematological | 7 nM[2] |
| Aminopterin | Pediatric Leukemia/Lymphoma | Hematological | 17 nM[2] |
| Methotrexate | Pediatric Leukemia/Lymphoma | Hematological | 78 nM [2] |
| Pemetrexed | Pediatric Leukemia/Lymphoma | Hematological | 155 nM[2] |
| Methotrexate | AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 nM [4] |
| Methotrexate | HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 nM [4] |
| Methotrexate | MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 nM [4] |
| Methotrexate | Saos-2 | Osteosarcoma | >1,000 nM [4] |
| Pralatrexate | RL (Transformed Follicular Lymphoma) | Lymphoma | 3-5 nM[5] |
| Methotrexate | RL (Transformed Follicular Lymphoma) | Lymphoma | 30-50 nM [6] |
| Pralatrexate | HT (Diffuse Large B-cell) | Lymphoma | 3-5 nM[5] |
| Methotrexate | HT (Diffuse Large B-cell) | Lymphoma | 30-50 nM [6] |
| Pralatrexate | Raji (Burkitt's) | Lymphoma | 3-5 nM[5] |
| Methotrexate | Raji (Burkitt's) | Lymphoma | 30-50 nM [6] |
Note: IC50 and Ki values can vary depending on experimental conditions. The data presented here is for comparative purposes and is collated from multiple studies.
Experimental Protocols: Methodologies for Validation
Accurate and reproducible experimental design is paramount in the validation of novel drug candidates. Below are detailed protocols for the key assays used to determine the efficacy of DHFR inhibitors.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This in vitro biochemical assay directly measures the inhibitory effect of a compound on the DHFR enzyme.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[2][7] The rate of this reaction is inversely proportional to the inhibitory activity of the tested compound.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Methotrexate) in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, a fixed concentration of the DHFR enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration.
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Cell-Based Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
This assay evaluates the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Landscape: Pathways and Workflows
Folate Metabolism and DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of action of its inhibitors. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides, which are the building blocks of DNA.[8] By blocking this step, DHFR inhibitors deplete the THF pool, thereby halting DNA replication and cell proliferation.
Caption: The role of DHFR in folate metabolism and its inhibition by antifolates.
Experimental Workflow for Efficacy Validation
The logical progression for validating the efficacy of a novel DHFR inhibitor against Methotrexate is outlined below. This workflow ensures a systematic and comprehensive evaluation, from initial enzymatic screening to cellular potency assessment.
Caption: Workflow for the comparative validation of DHFR inhibitors.
References
- 1. New Antifolates: Pharmacology and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Puzzle: A Comparative Guide to Methotrexate and Pemetrexed in Lung Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of the cross-resistance profiles of two critical antifolate drugs, Methotrexate (MTX) and Pemetrexed (B1662193) (PEM), in lung cancer cells, supported by experimental data and detailed methodologies.
Methotrexate, a stalwart in chemotherapy, and the newer generation Pemetrexed are both pivotal in the treatment of various cancers, including non-small cell lung cancer (NSCLC). Both drugs function by inhibiting key enzymes in the folate metabolic pathway, ultimately disrupting DNA synthesis and cellular replication. However, their distinct mechanisms of action and resistance profiles present a complex landscape for clinicians and researchers. This guide delves into the phenomenon of cross-resistance between these two agents, a critical factor in determining sequential treatment strategies.
At a Glance: Key Differences in Mechanism
| Feature | Methotrexate (MTX) | Pemetrexed (PEM) |
| Primary Target(s) | Dihydrofolate Reductase (DHFR) | Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Cellular Uptake | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT) | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT) |
| Intracellular Activation | Polyglutamylation by Folylpolyglutamate Synthetase (FPGS) | Polyglutamylation by Folylpolyglutamate Synthetase (FPGS) (more efficient than for MTX) |
| Primary Mechanism of Action | Inhibition of DHFR leads to depletion of tetrahydrofolate (THF), a crucial cofactor for purine (B94841) and thymidylate synthesis.[1] | Primarily inhibits TS, directly blocking thymidylate synthesis. Also inhibits DHFR and GARFT, affecting both pyrimidine (B1678525) and purine synthesis.[2][3] |
Quantitative Analysis of Cross-Resistance
The development of resistance to one antifolate can confer resistance to another, a phenomenon known as cross-resistance. The following tables summarize the in vitro cytotoxicity data from studies on Pemetrexed-resistant lung cancer cell lines.
Table 1: IC50 Values in Pemetrexed-Resistant Small Cell Lung Cancer (SCLC) Cell Line (PC6/MTA)
| Cell Line | Pemetrexed IC50 (μM) | Fold Resistance (vs. PC6) | Methotrexate IC50 (μM) | Fold Resistance (vs. PC6) | 5-FU IC50 (μM) | Fold Resistance (vs. PC6) |
| PC6 (Parental) | 0.1 | - | 0.02 | - | 1.5 | - |
| PC6/MTA-0.4 | 0.5 | 5 | 0.08 | 4 | 4.5 | 3 |
| PC6/MTA-1.6 | 2.3 | 23 | 0.25 | 12.5 | 10.2 | 6.8 |
| PC6/MTA-4.0 | 43.8 | 438 | 2.5 | 125 | 25.5 | 17 |
Data compiled from a study that established Pemetrexed-resistant PC6 cell lines by continuous exposure to increasing concentrations of the drug.[4]
Table 2: IC50 Values in Docetaxel-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549)
| Cell Line | Docetaxel IC50 (nM) | Fold Resistance (vs. A549) | Pemetrexed IC50 (nM) | Fold Resistance (vs. A549) | Methotrexate IC50 (nM) | Fold Resistance (vs. A549) |
| A549 (Parental) | 4.5 | - | 600 | - | 50 | - |
| A549/D16 | 491 | 109.1 | 186 | 0.31 (Increased Sensitivity) | 90 | 1.8 |
| A549/D32 | 1289 | 286.6 | 174 | 0.29 (Increased Sensitivity) | 100 | 2.0 |
Data from a study on docetaxel-resistant A549 cells, which interestingly showed increased sensitivity to Pemetrexed and slight resistance to Methotrexate.[5][6]
Mechanisms of Cross-Resistance
The data suggests that resistance to Pemetrexed can indeed lead to cross-resistance to Methotrexate. The primary mechanisms underpinning this phenomenon are multifaceted and often involve alterations in cellular pathways that are common to both drugs.
Altered Drug Transport:
Both Methotrexate and Pemetrexed rely on the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) for cellular entry.[7] Downregulation or mutation of these transporters can reduce the intracellular concentration of both drugs, leading to resistance. Conversely, increased expression of efflux pumps, such as ATP-binding cassette (ABC) transporters like ABCC11 (MRP8), can actively remove both drugs from the cell, conferring resistance.[8]
Alterations in Target Enzymes:
While Pemetrexed has a broader target profile, both drugs inhibit Dihydrofolate Reductase (DHFR). Overexpression of DHFR is a well-established mechanism of Methotrexate resistance and can contribute to Pemetrexed resistance, albeit to a lesser extent.[2] A more significant factor in Pemetrexed resistance is the overexpression of Thymidylate Synthase (TS), its primary target.[4][9] While TS is a secondary target for Methotrexate polyglutamates, its upregulation in Pemetrexed-resistant cells may not be the primary driver of Methotrexate cross-resistance.
Impaired Polyglutamylation:
Both drugs require polyglutamylation by Folylpolyglutamate Synthetase (FPGS) for intracellular retention and optimal activity. Decreased FPGS activity or increased activity of γ-Glutamyl Hydrolase (GGH), the enzyme that removes glutamate (B1630785) residues, can lead to reduced intracellular accumulation of the active forms of both drugs, resulting in resistance.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these resistance mechanisms, the following diagrams have been generated using Graphviz.
Caption: Folate metabolism and targets of Methotrexate and Pemetrexed.
Caption: Key mechanisms contributing to cross-resistance.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the reviewed literature.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Lung cancer cell lines (parental and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Methotrexate and Pemetrexed stock solutions
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4][11]
-
Drug Treatment: Prepare serial dilutions of Methotrexate and Pemetrexed in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of drug solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for DHFR and Thymidylate Synthase
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cell lysates from parental and resistant lung cancer cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against DHFR and Thymidylate Synthase[12]
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between parental and resistant cells.
Conclusion and Future Directions
The cross-resistance between Methotrexate and Pemetrexed in lung cancer cells is a significant clinical challenge. The primary mechanisms involve shared pathways of drug transport and metabolism, as well as alterations in target enzyme expression. While Pemetrexed-resistant cells often exhibit cross-resistance to Methotrexate, the degree of this resistance can vary depending on the specific molecular alterations in the cancer cells.
Interestingly, some studies have shown that resistance to other chemotherapeutic agents, such as docetaxel, can sensitize lung cancer cells to both Pemetrexed and Methotrexate, highlighting the complex interplay of drug resistance mechanisms.[5]
Future research should focus on further elucidating the specific signaling pathways that drive cross-resistance. A deeper understanding of these pathways will be instrumental in developing rational therapeutic strategies to overcome resistance, such as the use of combination therapies that target these pathways or the development of novel antifolates that are less susceptible to existing resistance mechanisms. For drug development professionals, these insights are crucial for designing next-generation antifolates with improved efficacy and a lower propensity for cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay for lung cancer cell viability [bio-protocol.org]
- 12. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Showdown: Methotrexate vs. Leflunomide in Preclinical Arthritis Models
For researchers and drug development professionals navigating the landscape of rheumatoid arthritis therapeutics, a clear understanding of the comparative efficacy of cornerstone disease-modifying antirheumatic drugs (DMARDs) in relevant preclinical models is paramount. This guide provides a detailed, data-driven comparison of two such therapies, methotrexate (B535133) and leflunomide (B1674699), drawing upon experimental data from established rodent models of arthritis.
This publication delves into the comparative performance of methotrexate, a folate antagonist, and leflunomide, a pyrimidine (B1678525) synthesis inhibitor, in adjuvant-induced arthritis (AIA) in rats and collagen-induced arthritis (CIA) in mice. By presenting quantitative data on key disease parameters, outlining detailed experimental protocols, and visualizing the underlying mechanisms of action, this guide aims to equip researchers with the critical information needed to inform their own study design and drug development strategies.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following tables summarize the quantitative data on the effects of methotrexate and leflunomide on various arthritis-related endpoints in preclinical models.
| Adjuvant-Induced Arthritis (AIA) in Rats | Methotrexate | Leflunomide | Reference |
| Paw Swelling Inhibition | Less potent than Leflunomide | More potent than Methotrexate | [1] |
| Grip Strength Loss Inhibition | Less potent than Leflunomide | More potent than Methotrexate | [1] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduces levels | Reduces levels | [1] |
| Collagen-Induced Arthritis (CIA) in Mice | Methotrexate | Leflunomide | Reference |
| Arthritis Score Reduction | Data from direct comparative studies in CIA models not available in the search results. | Data from direct comparative studies in CIA models not available in the search results. | |
| Paw Thickness/Swelling Reduction | Data from direct comparative studies in CIA models not available in the search results. | Data from direct comparative studies in CIA models not available in the search results. | |
| Histological Improvement | Data from direct comparative studies in CIA models not available in the search results. | Data from direct comparative studies in CIA models not available in the search results. | |
| Effect on Cytokine Levels (IFN-γ) | Significantly reduces serum levels | Significantly reduces serum levels | [2][3] |
| Effect on Cytokine Levels (IL-6) | Significantly reduces serum levels | No significant change in serum levels | [2][3] |
Delving into the Mechanisms of Action
The distinct therapeutic effects of methotrexate and leflunomide stem from their different molecular targets and mechanisms of action.
Methotrexate , a structural analog of folic acid, primarily exerts its anti-inflammatory and immunomodulatory effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. By disrupting this pathway, methotrexate interferes with the proliferation of rapidly dividing cells, including activated lymphocytes that play a central role in the pathogenesis of rheumatoid arthritis.
Leflunomide , on the other hand, is a prodrug that is rapidly converted to its active metabolite, A77 1726. This active metabolite inhibits the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Activated lymphocytes are highly dependent on this pathway for their proliferation. By blocking DHODH, leflunomide depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of lymphocyte proliferation.
Mechanisms of Action of Methotrexate and Leflunomide.
Experimental Protocols: A Guide to Reproducible Arthritis Models
The following are detailed methodologies for the induction and assessment of the two key arthritis models discussed in this guide.
Adjuvant-Induced Arthritis (AIA) in Rats
I. Induction of Arthritis:
-
Animals: Lewis rats are commonly used for this model.
-
Adjuvant Preparation: Prepare a suspension of Mycobacterium tuberculosis (e.g., H37Ra, heat-killed) in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.
-
Induction: Inject 0.1 mL of the adjuvant suspension intradermally into the base of the tail of each rat.
-
Disease Development: Arthritis typically develops within 10-14 days after induction, characterized by inflammation of the paws.
II. Treatment Protocol:
-
Drug Administration: Methotrexate and leflunomide are typically administered orally or via intraperitoneal injection. Dosing regimens can vary, but a common approach is daily administration starting from the day of disease onset.
-
Control Groups: Include a vehicle-treated control group to assess the natural progression of the disease.
III. Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where 0 represents a normal paw and 4 represents severe inflammation with ankylosis. The total arthritis score per animal is the sum of the scores for all four paws.
-
Paw Volume/Thickness Measurement: Use a plethysmometer or a digital caliper to measure the volume or thickness of the hind paws at regular intervals.
-
Grip Strength: Assess joint function by measuring the grip strength of the forelimbs using a grip strength meter.
-
Histopathological Analysis: At the end of the study, collect ankle joints for histological examination. Tissues are typically fixed, decalcified, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Experimental Workflow for Adjuvant-Induced Arthritis (AIA) in Rats.
Collagen-Induced Arthritis (CIA) in Mice
I. Induction of Arthritis:
-
Animals: DBA/1 mice are a commonly used susceptible strain.
-
Collagen Emulsion Preparation: Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
Primary Immunization: Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Disease Development: Arthritis typically appears between day 24 and day 35 after the primary immunization.
II. Treatment Protocol:
-
Drug Administration: Similar to the AIA model, methotrexate and leflunomide can be administered orally or via injection, with treatment usually commencing at the onset of clinical signs of arthritis.
-
Control Groups: A vehicle-treated group is essential for comparison.
III. Assessment of Arthritis:
-
Clinical Scoring: Monitor mice for signs of arthritis and score each paw on a scale of 0-4, as described for the AIA model.
-
Paw Thickness Measurement: Use digital calipers to measure the thickness of the hind paws.
-
Cytokine Analysis: Collect serum or tissue samples to measure the levels of pro-inflammatory and anti-inflammatory cytokines using methods such as ELISA or multiplex assays.
Experimental Workflow for Collagen-Induced Arthritis (CIA) in Mice.
Conclusion
This comparative guide highlights the distinct yet effective mechanisms of methotrexate and leflunomide in preclinical models of arthritis. In the rat adjuvant-induced arthritis model, leflunomide demonstrated more potent effects on paw swelling and grip strength compared to methotrexate. Both drugs have been shown to modulate cytokine production, a key feature of their anti-inflammatory action. While direct head-to-head comparative data in the collagen-induced arthritis mouse model is not as readily available in the reviewed literature, the provided experimental protocols offer a solid foundation for conducting such studies. The choice between these two agents in a research setting will depend on the specific scientific question, the arthritis model employed, and the desired endpoints. The information presented here serves as a valuable resource for designing and interpreting preclinical studies aimed at the discovery and development of novel therapies for rheumatoid arthritis.
References
- 1. Comparison of anti-arthritic properties of leflunomide with methotrexate and FK506: effect on T cell activation-induced inflammatory cytokine production in vitro and rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Newly Established Methotrexate-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Methotrexate (B535133) (MTX), a cornerstone antifolate agent, targets dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. However, its efficacy is often limited by the development of resistance. To facilitate the study of these resistance mechanisms and the development of novel therapeutic strategies, robust in vitro models are essential. This guide provides a comparative framework for the validation of newly established methotrexate-resistant cell lines, complete with experimental data, detailed protocols, and visual workflows.
Comparative Analysis of Methotrexate Resistance
The primary validation of a methotrexate-resistant cell line involves a quantitative comparison of its drug sensitivity to that of the parental, non-resistant cell line. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a significant increase in the IC50 value indicating the acquisition of resistance. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by that of the parental line. An RI significantly greater than 1 confirms a resistant phenotype, with a 3-5 fold increase often considered indicative of resistance.[1]
Below is a summary of IC50 values from established methotrexate-resistant cancer cell lines found in the literature:
| Cell Line | Cancer Type | Parental IC50 (MTX) | Resistant IC50 (MTX) | Resistance Index (RI) | Key Resistance Mechanism | Reference |
| HT-29 | Colon Cancer | ~1.0 x 10⁻⁷ M | 6.0 x 10⁻⁴ M | ~6000 | Increased DHFR gene copy number | [1] |
| Saos-2 | Osteosarcoma | 0.04–0.05 µM | 1.9–6 µM | ~38-150 | Upregulation of DHFR | [2] |
| Saos-2/MTX4.4 | Osteosarcoma | Not Specified | 12.73-fold higher than parental | 12.73 | Increased MDR1 (P-gp) expression | [3] |
| CCRF-CEM | Leukemia | 5.7 ± 2.4 μM (4h exposure) | >500 μM (4h exposure) | >87 | Not specified | [4] |
| MOLT-4 | Leukemia | 4.3 ± 0.6 μM (4h exposure) | >500 μM (4h exposure) | >116 | Not specified | [4] |
Experimental Protocols for Validation
Accurate and reproducible experimental design is critical for the validation of methotrexate-resistant cell lines. The following are detailed protocols for key validation assays.
Protocol 1: Determination of IC50 via MTT Assay
This protocol determines the concentration of methotrexate required to inhibit the growth of 50% of the cell population.
Materials:
-
Parental and methotrexate-resistant cell lines
-
Complete cell culture medium
-
Methotrexate (MTX) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture parental and resistant cells to approximately 80% confluency. For resistant cells, maintain the established concentration of methotrexate in the culture medium until one or two passages before the assay.[1]
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of methotrexate in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of methotrexate. Include a vehicle control (medium with no drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and MTT solution, being careful not to disturb the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of genes known to be involved in methotrexate resistance, such as DHFR, SLC19A1 (RFC), and ABCG2.
Materials:
-
Parental and methotrexate-resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells from both parental and resistant lines.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from ~1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 0.2 µM each), and cDNA template.
-
Perform the qPCR in a real-time PCR detection system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant line to the parental line.
-
Example Primers:
-
ABCG2 Forward: 5′-TGGCTTAGACTCAAGCACAGC-3′[5]
-
ABCG2 Reverse: 5′-TCGTCCCTGCTTAGACATCC-3′[5]
-
GAPDH Forward: 5′-AGCCACATCGCTCAGACAC-3′[5]
-
GAPDH Reverse: 5′-GCCCAATACGACCAAATCC-3′[5]
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Activity
This functional assay measures the activity of the P-gp efflux pump, a member of the ABC transporter family. Rhodamine 123 is a fluorescent substrate of P-gp.
Materials:
-
Parental and methotrexate-resistant cell lines
-
Rhodamine 123
-
Verapamil (a P-gp inhibitor)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them at a concentration of 5 x 10^5 cells/mL in culture medium.
-
-
Rhodamine 123 Loading (Influx):
-
Treat the cells with 1.3 µM rhodamine 123 for 1 hour at 37°C. For a control group, co-incubate with a P-gp inhibitor like 10 µM verapamil.[6]
-
-
Efflux:
-
Wash the cells twice with fresh, serum-free medium.
-
Resuspend the cells in fresh medium and incubate for an additional 2 hours at 37°C to allow for efflux. In the control group, re-add the P-gp inhibitor.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A decrease in fluorescence in the resistant cells compared to the parental cells, which is reversible by a P-gp inhibitor, indicates increased P-gp-mediated efflux.
-
Visualizing Workflows and Signaling Pathways
To better understand the processes involved in validating methotrexate-resistant cell lines and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. In-Vitro and In-Vivo Establishment and Characterization of Bioluminescent Orthotopic Chemotherapy-Resistant Human Osteosarcoma Models in NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of Methotrexate and biologic DMARDs in preclinical studies
In the landscape of rheumatoid arthritis (RA) research, preclinical studies form the bedrock of our understanding of therapeutic efficacy and mechanism of action. This guide provides a comparative analysis of the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate (B535133) (MTX) and various classes of biologic DMARDs, drawing upon key findings from in vivo and ex vivo preclinical models. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents' performance before clinical application.
Executive Summary
Methotrexate, a cornerstone of RA therapy, exerts its anti-inflammatory effects through multiple mechanisms, including the promotion of adenosine (B11128) release and inhibition of lymphocyte proliferation. Biologic DMARDs, on the other hand, are engineered proteins that target specific components of the inflammatory cascade with high precision. This guide dissects the preclinical evidence comparing MTX to four major classes of biologic DMARDs: Tumor Necrosis Factor (TNF) inhibitors, Interleukin-6 (IL-6) signaling inhibitors, T-cell co-stimulation modulators, and B-cell depleting agents. The subsequent sections will detail the experimental protocols, present quantitative data in comparative tables, and visualize the underlying biological pathways.
I. Methotrexate vs. TNF Inhibitors (Infliximab)
An ex vivo study using peripheral blood mononuclear cells (PBMCs) from healthy donors and synovial fluid mononuclear cells (SFMCs) from patients with inflammatory arthritis provides a direct comparison of the cellular effects of Methotrexate and the TNF inhibitor, Infliximab.
Quantitative Data Summary
| Parameter | Methotrexate (0.1 µg/mL) | Infliximab (10 µg/mL) | MTX + Infliximab | Outcome |
| PBMC Proliferation Inhibition | 86% | 49% | 91% | MTX is a potent inhibitor of PBMC proliferation, and the combination with Infliximab shows the strongest effect.[1][2][3][4] |
| IFN-γ Production Inhibition in PBMCs | 90% | 68% | 85% | MTX is highly effective at reducing IFN-γ production by stimulated PBMCs.[1][2][3][4] |
| Reduction of CD14+CD16+ Synovial Monocytes | No significant effect | 46% (RA), 54% (PsA) | Similar to Infliximab alone | Infliximab, but not MTX, significantly reduces this pro-inflammatory monocyte population in synovial fluid.[1][2][3][4][5] |
Experimental Protocols
PBMC Proliferation and IFN-γ Production Assay [1][5]
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Stimulation: Phytohaemagglutinin (PHA) was used to induce T-cell proliferation and cytokine production.
-
Drug Treatment: PBMCs were co-cultured with Methotrexate (0.1 µg/mL), Infliximab (10 µg/mL), or a combination of both.
-
Proliferation Measurement: Flow cytometry was used to assess cell proliferation.
-
IFN-γ Measurement: Enzyme-linked immunosorbent assay (ELISA) was performed on cell culture supernatants to quantify IFN-γ levels.
Synovial Monocyte Population Analysis [1][5]
-
Cell Source: Synovial fluid mononuclear cells (SFMCs) were obtained from patients with psoriatic arthritis (PsA) and rheumatoid arthritis (RA).
-
Drug Treatment: SFMCs were cultured with Methotrexate and/or Infliximab at the concentrations mentioned above.
-
Cell Population Analysis: Flow cytometry was used to identify and quantify the CD14+CD16+ intermediate monocyte population.
Signaling Pathway and Experimental Workflow
References
- 1. Rituximab for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of rituximab combined with methotrexate versus methotrexate alone in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review and meta-analysis of rituximab combined with methotrexate versus methotrexate alone in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Efficacy and safety of rituximab with and without methotrexate in the treatment of rheumatoid arthritis patients: results from the GISEA register - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Methotrexate's In Vivo Target Engagement: A Comparative Guide to PET Imaging and Alternative Methods
For researchers, scientists, and drug development professionals, validating that a therapeutic agent engages its intended target within a living organism is a cornerstone of preclinical and clinical development. This guide provides a comparative analysis of Positron Emission Tomography (PET) imaging and other key in vivo methods for validating the target engagement of Methotrexate (MTX), a widely used antifolate drug in the treatment of cancer and autoimmune diseases.
This document will delve into the principles, experimental protocols, and data outputs of PET imaging, autoradiography, and the Cellular Thermal Shift Assay (CETSA), offering a comprehensive overview to inform the selection of the most appropriate technique for specific research questions.
Comparison of In Vivo Target Engagement Validation Methods for Methotrexate
The selection of a suitable method for validating the in vivo target engagement of Methotrexate hinges on various factors, including the specific research question, the desired resolution, and the availability of resources. Below is a comparative summary of PET imaging, autoradiography, and CETSA.
| Feature | Positron Emission Tomography (PET) | Autoradiography | Cellular Thermal Shift Assay (CETSA) | Biomarker Analysis |
| Principle | Non-invasive imaging of a radiolabeled ligand that competes with the drug for target binding.[1] | Ex vivo imaging of the distribution of a radiolabeled drug in tissue sections. | Measures the thermal stabilization of a target protein upon drug binding in tissues.[1] | Measures changes in downstream molecules or pathways resulting from target modulation.[2] |
| Environment | In vivo (whole living organism).[1] | Ex vivo (analysis of tissues from dosed animals). | Ex vivo (analysis of tissues from dosed animals).[1] | Ex vivo (analysis of tissues or biofluids from dosed animals).[1] |
| Key Outputs | Target occupancy (%), real-time drug distribution, and pharmacokinetics.[1] | High-resolution localization of drug-target binding within tissues. | Direct confirmation of target binding in various tissues and thermal stabilization shifts.[1] | Target modulation, pathway activity, and dose-response relationship.[1] |
| Throughput | Low; requires specialized radiochemistry and imaging facilities.[1] | Medium; dependent on tissue sectioning and imaging time. | Medium to high; can be adapted for multi-well formats.[1] | High; amenable to standard laboratory techniques like ELISA or qPCR.[1] |
| Quantitative Data Example for MTX | 2-fold lower uptake of [18F]fluoro-PEG-folate in the liver and spleen of MTX-treated arthritic rats. | High concentrations of [3H]-MTX in gray matter of rabbit brains. | Not yet reported in vivo for MTX. | Reduction in erythrocyte 5-methyl-tetrahydrofolate (5mTHF) levels in MTX-treated mice with collagen-induced arthritis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are generalized protocols for the three primary techniques discussed.
Positron Emission Tomography (PET) Imaging
This protocol is based on studies monitoring the response to Methotrexate in arthritic rats using the PET tracer [18F]fluoro-PEG-folate.
-
Animal Model: Collagen-induced arthritis (CIA) rat model.
-
Drug Administration: Methotrexate (1 mg/kg) administered intraperitoneally four times over a specified period to the treatment group, with a control group receiving saline.
-
Radiotracer Injection: [18F]fluoro-PEG-folate is injected intravenously into both treated and control animals.
-
PET Scanning: Dynamic PET scans are acquired for 60 minutes post-injection.
-
Image Analysis: PET images are reconstructed and analyzed to quantify tracer uptake in regions of interest (e.g., liver, spleen, joints), typically expressed as Standardized Uptake Value (SUV).
-
Target Engagement Assessment: A significant reduction in tracer uptake in the MTX-treated group compared to the control group indicates target engagement.
Autoradiography
This protocol is a generalized procedure for localizing radiolabeled Methotrexate in tissues.
-
Animal Model: Appropriate animal model relevant to the research question (e.g., mouse, rabbit).
-
Drug Administration: Administer [3H]-Methotrexate to the animals.
-
Tissue Harvesting: At a predetermined time point, euthanize the animals and carefully excise the tissues of interest.
-
Tissue Processing: Tissues are rapidly frozen and sectioned using a cryostat.
-
Exposure: The tissue sections are apposed to a phosphor imaging plate or film for a specific duration to detect the radioactive signal.
-
Image Analysis: The resulting autoradiograms are analyzed to determine the distribution and relative concentration of [3H]-Methotrexate in different tissue structures.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol outlines the general steps for performing an in vivo CETSA to confirm direct target binding.[4][5]
-
Animal Dosing: Administer Methotrexate or vehicle control to cohorts of animals.[4]
-
Tissue Harvesting: At the desired time point, euthanize the animals and harvest the tissues of interest (e.g., spleen, brain).[4]
-
Tissue Homogenization: Tissues are homogenized in the presence of protease inhibitors.[4]
-
Heat Challenge: Aliquots of the tissue homogenates are heated to a range of temperatures to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged to pellet the denatured proteins.
-
Protein Quantification: The supernatant containing the soluble protein fraction is collected, and the amount of the target protein (e.g., DHFR) is quantified using methods like Western blotting or mass spectrometry.
-
Target Engagement Analysis: An increase in the amount of soluble target protein at higher temperatures in the MTX-treated samples compared to the control samples indicates target stabilization and therefore, engagement.
Visualizing Methotrexate's Mechanism of Action
To understand the molecular basis of Methotrexate's therapeutic effects and how target engagement validation methods provide insights into its mechanism, the following diagrams illustrate the key signaling pathways modulated by MTX.
Methotrexate's Impact on Folate Metabolism and Nucleotide Synthesis
Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell proliferation.[6]
Caption: Methotrexate's inhibition of DHFR disrupts DNA and RNA synthesis.
Methotrexate-Induced Adenosine (B11128) Signaling Pathway
A significant anti-inflammatory mechanism of low-dose Methotrexate involves the promotion of adenosine release. Intracellularly, polyglutamated MTX inhibits ATIC, leading to the accumulation of AICAR, which in turn increases extracellular adenosine levels. Adenosine then binds to its receptors, initiating anti-inflammatory signaling.[6]
Caption: Methotrexate promotes anti-inflammatory effects via adenosine signaling.
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a generalized workflow for validating the in vivo target engagement of Methotrexate using PET, autoradiography, or CETSA.
Caption: General workflow for validating in vivo target engagement of Methotrexate.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel PET imaging method more fully evaluates extent of rheumatoid arthritis inflammation | EurekAlert! [eurekalert.org]
Efficacy comparison between Methotrexate and Cyclophosphamide in vasculitis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methotrexate (MTX) and Cyclophosphamide (CYC), two cornerstone immunosuppressive agents used in the management of systemic vasculitides. Due to a notable lack of direct head-to-head preclinical studies with quantitative data in animal models, this comparison draws upon extensive clinical data from human trials in ANCA-associated vasculitis to inform on potential efficacy. This guide also presents a detailed, representative experimental protocol for a comparative study in a relevant animal model and visualizes the key signaling pathways involved.
Efficacy Comparison: Clinical Insights
While direct comparative data from vasculitis animal models is scarce, numerous clinical trials have evaluated the efficacy of Methotrexate and Cyclophosphamide for inducing and maintaining remission in patients with ANCA-associated vasculitis. The following table summarizes key quantitative data from these human studies, which can serve as a valuable proxy for preclinical expectations.
| Efficacy Endpoint | Methotrexate | Cyclophosphamide | Key Findings & Citations |
| Remission Induction (at 6 months) | 89.8% | 93.5% | In patients with early, non-life-threatening ANCA-associated vasculitis, MTX was not inferior to CYC for inducing remission. However, remission was delayed in patients with more extensive disease or pulmonary involvement treated with MTX. |
| Remission Maintenance (Relapse Rate at 18-24 months) | ~24-69.5% | ~21-46.5% | Relapse rates were comparable between the two drugs in some studies for remission maintenance. One study reported a higher relapse rate with MTX after treatment termination. |
| Adverse Events | More frequent liver dysfunction. Less frequent leukopenia. | More frequent leukopenia. Risk of hemorrhagic cystitis and long-term malignancy. | Both drugs have significant side effect profiles that require careful monitoring. The choice of agent often involves balancing efficacy with patient-specific risk factors. |
Proposed Experimental Protocol for a Comparative Study in an Animal Model
To directly compare the efficacy of Methotrexate and Cyclophosphamide in a controlled preclinical setting, the following experimental protocol is proposed based on the well-established Experimental Autoimmune Vasculitis (EAV) rat model.
Objective:
To compare the therapeutic efficacy of Methotrexate and Cyclophosphamide in a rat model of anti-myeloperoxidase (MPO)-ANCA associated vasculitis.
Animal Model:
-
Species: Wistar Kyoto (WKY) rats (female, 8-10 weeks old)
-
Model: Experimental Autoimmune Vasculitis (EAV) induced by human MPO (hMPO).[1][2][3][4]
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Received adjuvant and vehicle for treatment.
-
Vasculitis Control: Immunized with hMPO and received vehicle for treatment.
-
Methotrexate Treatment: Immunized with hMPO and treated with Methotrexate.
-
Cyclophosphamide Treatment: Immunized with hMPO and treated with Cyclophosphamide.
Methodology:
1. Induction of Vasculitis:
-
On day 0, rats will be immunized with a subcutaneous injection of 1.6 mg/kg of human myeloperoxidase (hMPO) emulsified in Complete Freund's Adjuvant.[1][4]
-
On days 0 and 2, rats will receive an intraperitoneal injection of pertussis toxin (800 ng) to enhance the immune response.[1]
2. Treatment Regimen:
-
Treatment will commence on day 14 post-immunization, coinciding with the development of anti-MPO antibodies.
-
Methotrexate: Administered orally at a dose of 1-2 mg/kg, once weekly. This dosage is extrapolated from clinical use and other animal studies.
-
Cyclophosphamide: Administered via intraperitoneal injection at a dose of 2-5 mg/kg, daily. This dosage is based on established protocols in rodent models of autoimmune disease.
-
Vehicle: The appropriate vehicle for each drug (e.g., saline) will be administered to the control groups on the same schedule.
-
The treatment duration will be 6 weeks.
3. Efficacy Assessment:
-
Clinical Monitoring: Weekly monitoring of body weight and assessment of clinical signs of disease (e.g., lethargy, ruffled fur).
-
Urinalysis: Weekly analysis of urine for proteinuria and hematuria as indicators of glomerulonephritis.
-
Serology: Blood samples will be collected at baseline, mid-point, and termination to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for renal function, and anti-MPO antibody titers by ELISA.
-
Histopathology: At the end of the study (week 8), kidneys and lungs will be harvested. Tissues will be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of vasculitis, glomerulonephritis (e.g., crescent formation), and pulmonary capillaritis. A semi-quantitative scoring system will be used to evaluate the extent of inflammation and tissue damage.
-
Immunohistochemistry: Staining for inflammatory cell markers (e.g., CD4+, CD8+, F4/80 for macrophages) in kidney and lung tissues to quantify the inflammatory infiltrate.
4. Statistical Analysis:
-
Data will be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the treatment and control groups. A p-value of <0.05 will be considered statistically significant.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative efficacy study.
Signaling Pathways in ANCA-Associated Vasculitis and Therapeutic Intervention
The pathogenesis of ANCA-associated vasculitis is a complex interplay of cellular and humoral immunity. The following diagram illustrates the key signaling pathways and highlights the points of intervention for Methotrexate and Cyclophosphamide.
Caption: Signaling pathways in vasculitis and drug targets.
Mechanisms of Action
Methotrexate: As a folate antagonist, Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines.[5] This antiproliferative effect targets rapidly dividing cells, including activated lymphocytes.[6] At the low doses used for autoimmune diseases, MTX also exerts anti-inflammatory effects by increasing the release of adenosine, which has potent anti-inflammatory properties, and by inhibiting T-cell activation and cytokine production.
Cyclophosphamide: This is a powerful alkylating agent that acts as a prodrug, being converted to its active metabolites in the liver.[7] These metabolites cross-link DNA, leading to the inhibition of DNA replication and transcription, ultimately causing apoptosis in both resting and dividing cells.[7] Its profound cytotoxic effect on immune cells, particularly lymphocytes, leads to potent immunosuppression.[8]
Conclusion
Both Methotrexate and Cyclophosphamide are effective immunosuppressive agents for the treatment of vasculitis. Clinical data suggests that while Cyclophosphamide may be more potent for inducing remission in severe disease, Methotrexate can be a viable alternative, particularly for remission maintenance and in patients with less severe initial presentations, offering a different safety profile. The development of robust and standardized animal models for direct comparative studies remains a critical need in the field to better delineate the preclinical efficacy and mechanisms of these and novel therapeutic agents for vasculitis.
References
- 1. T-cell immunity in the experimental autoimmune vasculitis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Vasculitis: An Animal Model of Anti-neutrophil Cytoplasmic Autoantibody-Associated Systemic Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune vasculitis: an animal model of anti-neutrophil cytoplasmic autoantibody-associated systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methotrexate (MTX) : Johns Hopkins Vasculitis Center [hopkinsvasculitis.org]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclophosphamide (Cytoxan) : Johns Hopkins Vasculitis Center [hopkinsvasculitis.org]
A Side-by-Side Analysis of Antifolates in Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different antifolate drugs in cancer research. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Antifolates are a class of chemotherapy drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] By mimicking folic acid, these drugs inhibit key enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA. This disruption of nucleotide synthesis is particularly effective against rapidly dividing cancer cells, which have a high demand for these molecules to support their growth and proliferation.[1][2] This guide will delve into a side-by-side analysis of prominent antifolates, including the classical drug Methotrexate and newer generation agents such as Pemetrexed, Pralatrexate (B1268), Raltitrexed, and Lometrexol.
Mechanism of Action: Targeting Folate-Dependent Pathways
The primary mechanism of action for most antifolates is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate.[2] However, newer antifolates have been developed to target other key enzymes in the folate pathway, offering different mechanisms of action and potentially overcoming resistance to traditional DHFR inhibitors.[3]
Key enzymatic targets for the antifolates discussed in this guide include:
-
Dihydrofolate Reductase (DHFR): The primary target of Methotrexate and Pralatrexate.[3][4][5]
-
Thymidylate Synthase (TS): A key enzyme in the synthesis of thymidylate, a crucial component of DNA. It is a primary target for Raltitrexed and a secondary target for Pemetrexed.[3]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines. It is a target for Lometrexol and a secondary target for Pemetrexed.[4]
The polyglutamylation of antifolates, a process where additional glutamate (B1630785) residues are added to the drug molecule by the enzyme folylpolyglutamate synthetase (FPGS), is a critical determinant of their efficacy.[6] Polyglutamylation traps the drug inside the cell and can increase its inhibitory activity against target enzymes.[6]
Below is a diagram illustrating the folate metabolism pathway and the points of inhibition by various antifolates.
Caption: Folate metabolism pathway and points of antifolate inhibition.
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various antifolates across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potential. It is important to note that IC50 values can be influenced by experimental conditions, including the duration of drug exposure and the specific cell line used.[7]
| Antifolate | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Methotrexate | H2052 (Mesothelioma) | 80 | [8] |
| NCI-H460 (NSCLC) | - | [4] | |
| MV522 (NSCLC) | - | [4] | |
| Pemetrexed | H2052 (Mesothelioma) | >200 (for DHFR inhibition) | [4][8] |
| NCI-H460 (NSCLC) | Inactive in xenograft model | [4] | |
| MV522 (NSCLC) | - | [4] | |
| Pralatrexate | H2052 (Mesothelioma) | 0.625 | [8] |
| NCI-H460 (NSCLC) | - | [4] | |
| MV522 (NSCLC) | - | [4] | |
| Raltitrexed | L1210 (Leukemia) | 9 | [9] |
| Lometrexol | CCRF-CEM (Leukemia) | 2.9 | [9] |
Note: A "-" indicates that a specific IC50 value was not provided in the referenced search results, although the study may have evaluated the drug's activity in that model.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the objective comparison of drug performance. Below are detailed methodologies for key in vitro assays used to evaluate antifolates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the antifolate drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. An inhibitor of DHFR will slow down this reaction.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the DHFR enzyme, a stock solution of NADPH, a stock solution of DHF, and a stock solution of the test antifolate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add various concentrations of the antifolate to the reaction mixture. Include a positive control (e.g., Methotrexate) and a no-inhibitor control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value for DHFR inhibition.
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the activity of the FPGS enzyme, which is responsible for the polyglutamylation of folates and antifolates.
Principle: The assay measures the incorporation of a labeled glutamate molecule onto a folate or antifolate substrate, catalyzed by FPGS in a cell lysate.
Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the cancer cell line of interest to obtain the FPGS enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, magnesium chloride, the folate or antifolate substrate (e.g., aminopterin), and a radiolabeled glutamate (e.g., [3H]glutamate).
-
Enzyme Reaction: Add the cell lysate to the reaction mixture and incubate at 37°C for a specific time to allow for the polyglutamylation reaction to occur.
-
Separation of Products: Separate the polyglutamated products from the unreacted radiolabeled glutamate. This can be achieved using techniques like anion-exchange chromatography.
-
Quantification: Quantify the amount of radiolabeled glutamate incorporated into the polyglutamated products using a scintillation counter.
-
Data Analysis: Calculate the FPGS activity, typically expressed as pmol of glutamate incorporated per mg of protein per hour.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vitro evaluation and comparison of different antifolate drugs.
Caption: A typical workflow for the in vitro evaluation of antifolates.
Resistance Mechanisms
A significant challenge in antifolate therapy is the development of drug resistance. Understanding these mechanisms is crucial for the development of novel antifolates and combination therapies. Common mechanisms of resistance include:
-
Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for transporting many antifolates into the cell.[5]
-
Decreased polyglutamylation: Reduced activity of FPGS, leading to decreased intracellular retention and efficacy of polyglutamatable antifolates.[6]
-
Altered drug targets: Mutations in the target enzymes (e.g., DHFR, TS) that reduce the binding affinity of the antifolate.
-
Increased drug efflux: Overexpression of efflux pumps that actively transport the antifolate out of the cell.
-
Increased expression of target enzymes: Amplification of the gene encoding the target enzyme, leading to higher protein levels that can overcome the inhibitory effects of the drug.
Conclusion
The landscape of antifolate cancer therapy has evolved significantly from the introduction of Methotrexate. Newer agents like Pemetrexed, Pralatrexate, Raltitrexed, and Lometrexol offer distinct mechanisms of action by targeting different enzymes within the folate metabolic pathway.[3][5][9] Pralatrexate, for instance, demonstrates significantly greater potency than Methotrexate in certain cancer cell lines, likely due to enhanced cellular uptake and polyglutamylation.[5][8] Pemetrexed's multi-targeted approach provides a broader spectrum of activity.[9] The choice of an appropriate antifolate for research or clinical application depends on a variety of factors, including the cancer type, the expression levels of key enzymes and transporters, and the potential for drug resistance. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of these important anticancer agents. Further research into the nuances of their mechanisms and resistance profiles will continue to drive the development of more effective and personalized cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Re-evaluating the Therapeutic Index: A Comparative Analysis of Methotrexate and its Predecessor, Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (formerly Amethopterin) and Aminopterin are both potent antifolates that function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and, consequently, DNA synthesis and cellular replication.[2] Historically, Aminopterin was the first antifolate to induce remission in pediatric leukemia but was supplanted by Methotrexate in the 1950s due to its unpredictable and severe toxicity.[3][4] Animal studies at the time demonstrated that Methotrexate possessed a more favorable therapeutic index, offering a wider margin between its effective and toxic doses.[1]
The primary differences in their therapeutic profiles stem from variations in cellular uptake and metabolism. Aminopterin exhibits more efficient cellular transport and is more readily converted to its active polyglutamated forms.[3] This enhanced intracellular accumulation and retention contribute to its greater potency but also its heightened and less predictable toxicity.[3] Methotrexate's chemical structure, featuring a methyl group at the N10 position, results in a more balanced pharmacokinetic and pharmacodynamic profile, making it a more manageable and safer therapeutic agent.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the in vitro cytotoxicity and in vivo toxicity of Aminopterin and Methotrexate.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) reflects the potency of a drug in inhibiting cellular proliferation. Lower IC50 values are indicative of higher potency. Data from preclinical studies in pediatric leukemia and lymphoma cell lines consistently show Aminopterin to be more potent than Methotrexate.[2]
| Cell Line Panel | Aminopterin (Median IC50) | Methotrexate (Median IC50) |
| Pediatric Leukemia/Lymphoma | 17 nM | 78 nM |
| Data sourced from a study utilizing a 120-hour sulforhodamine B (SRB) assay.[2] |
Table 2: In Vivo Acute Toxicity
Direct comparative LD50 (median lethal dose) values from a single, modern study are scarce. However, historical data provides insight into the higher toxicity of Aminopterin. It is important to note that toxicity can be influenced by factors such as animal age.[5]
| Parameter | Aminopterin | Methotrexate | Notes |
| Oral LDLo (Rat) | 2.5 mg/kg | Not available | LDLo is the lowest dose reported to have caused death.[6] |
| Intraperitoneal LD50 (Mouse) | 3.4 mg/kg | 59 mg/kg (5-week-old mice) | The LD50 for Methotrexate in mice shows significant age-dependent variation.[5][7] |
| 284 mg/kg (16-week-old mice) |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both Methotrexate and Aminopterin are structural analogs of folic acid and exert their primary effect by competitively inhibiting dihydrofolate reductase (DHFR).[2] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[2] By blocking this enzyme, these antifolates lead to a depletion of intracellular tetrahydrofolate, disrupting nucleic acid synthesis and causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[2]
Caption: Inhibition of DHFR by Methotrexate and Aminopterin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity by measuring the protein content of cultured cells.
1. Cell Plating:
-
Harvest cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of Methotrexate and Aminopterin in culture medium at 2X the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate for the desired treatment period (e.g., 72 or 120 hours).
3. Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely at room temperature.[8]
4. Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow the plates to air dry.
5. Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the bound dye.[2]
-
Measure the absorbance at approximately 510 nm using a microplate reader.[8]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the drug concentration to determine the IC50 value.[9]
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. epdf.pub [epdf.pub]
- 8. Transport of Aminopterin by Human Organic Anion Transporters hOAT1 and hOAT3: Comparison with Methotrexate [jstage.jst.go.jp]
- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
Validating Biomarkers for Methotrexate Response In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX) is a cornerstone therapy for a variety of cancers and autoimmune diseases. However, patient response to MTX can be highly variable. Identifying reliable biomarkers to predict treatment efficacy is a critical area of research that promises to enable personalized medicine approaches. This guide provides a comparative overview of in vitro methods and biomarkers used to validate and predict cellular responses to Methotrexate, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Biomarkers for Methotrexate Response
The predictive capacity of various biomarkers for MTX response has been investigated across numerous in vitro studies. These biomarkers can be broadly categorized into genetic, protein, and metabolic markers. The following tables summarize key findings from studies on different cell lines, providing a quantitative comparison of their performance.
Gene Expression Biomarkers
Changes in the expression levels of genes involved in MTX transport and metabolism are frequently associated with drug resistance and sensitivity.
| Gene Biomarker | Cell Line/Model | Change in Expression Associated with Resistance | Key Performance Metrics / Findings |
| DHFR (Dihydrofolate Reductase) | Osteosarcoma cell lines | Up-regulation | Increased DHFR expression is a common mechanism of MTX resistance, reducing the drug's inhibitory effect.[1] |
| SLC19A1 (RFC) | Osteosarcoma cell lines | Decrease | Reduced expression of this primary MTX influx transporter leads to lower intracellular drug concentrations and resistance.[1] |
| TYMS (Thymidylate Synthase) | Various cancer cells | Up-regulation | Ectopic TYMS expression has been shown to promote cell proliferation and is associated with poor clinical outcomes.[1] |
| FPGS (Folylpolyglutamate Synthetase) | Various cancer cells | Lower expression/activity | Reduced polyglutamation of MTX leads to decreased intracellular retention and efficacy.[2] |
| GGH (Gamma-Glutamyl Hydrolase) | Various cancer cells | Higher expression/activity | Increased GGH activity promotes MTX efflux by reversing polyglutamation.[2] |
| ABCC1 (MRP1) | Various cancer cells | Up-regulation | Polymorphisms and increased expression of this efflux transporter are associated with reduced MTX efficacy.[2] |
| PECAM1, KRTAP4-11, LOC101927584 | CD4+ cells (RA patients) | Differentially expressed | A prediction model using these genes achieved a high predictive value for MTX response (AUC = 0.90).[3][4] |
| PSMD5, ID1 | CD14+ cells (RA patients) | Differentially expressed | Part of a five-gene signature model that yielded excellent predictions of MTX response.[3][4] |
Protein and Metabolic Biomarkers
Alterations in protein levels and metabolic profiles can also serve as indicators of MTX sensitivity.
| Biomarker Category | Biomarker Candidate | Association with Good MTX Response | Key Performance Metrics / Findings |
| Protein | Bax/Bcl-2 ratio | Increased ratio | An increased Bax/Bcl-2 ratio is indicative of apoptosis induction and sensitivity to MTX.[5] |
| Caspase-3 | Activation | Activation of this executioner caspase is a hallmark of apoptosis and a marker of MTX-induced cell death.[5] | |
| Metabolic | MTX-Polyglutamates (MTX-PGs) | Higher intracellular concentrations | Higher levels of long-chain MTX-PGs are correlated with greater drug activity and clinical improvement.[2] |
| Homocysteine, Glycerol-3-phosphate, 1,3-/2,3-DPG | Specific baseline plasma levels | A model combining these three metabolites yielded a high predictive value for insufficient response (AUC = 0.81).[2][6] | |
| N-methylisoleucine (NMI) | Lower baseline plasma levels | Identified as a top discriminating metabolite for predicting MTX response in a mouse model (AUC = 1.00).[2] |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of biomarkers. The following are standard protocols for key in vitro assays used to assess MTX response.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of Methotrexate (e.g., 0.01 µM to 100 µM) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[5][7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with the desired concentrations of Methotrexate for the specified duration.
-
Cell Collection: Collect both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge to pellet the cells (1-5 x 10⁵ cells).[5]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
-
RNA Isolation: Isolate total RNA from MTX-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[4]
-
Primer and Probe Design: Design and synthesize primers and probes specific to the target genes (e.g., DHFR, SLC19A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[4]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers, probes, and cDNA.
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system using an appropriate thermal cycling protocol.[4]
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Visualizing Molecular Pathways and Workflows
Understanding the underlying molecular mechanisms and experimental processes is crucial for biomarker validation. The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Methotrexate and a typical experimental workflow for biomarker validation.
Caption: Simplified signaling pathway of Methotrexate's mechanism of action.
Caption: General experimental workflow for in vitro biomarker validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of gene expression biomarkers to predict clinical response to methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Metabolic Biomarkers in Relation to Methotrexate Response in Early Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative metabolomics of cells treated with Methotrexate vs. other antifolates
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of different antifolate drugs is paramount for advancing cancer therapy and overcoming drug resistance. This guide provides an objective comparison of the metabolomic effects of Methotrexate (B535133) versus other prominent antifolates, including Pemetrexed, Lometrexol, and Aminopterin (B17811), supported by a synthesis of experimental data and detailed methodologies.
Antifolates are a cornerstone of chemotherapy, exerting their cytotoxic effects by disrupting the metabolic pathways dependent on folate, a crucial vitamin for the synthesis of nucleotides required for DNA and RNA replication. While these drugs share a common overarching mechanism, their specific molecular targets and downstream metabolic consequences vary significantly. Methotrexate (MTX), the archetypal antifolate, primarily inhibits dihydrofolate reductase (DHFR).[1][2] This action depletes the pool of tetrahydrofolate (THF), a vital cofactor for numerous biosynthetic reactions.[1] Newer generations of antifolates, however, have been designed with different or broader target profiles, leading to distinct metabolic fingerprints.
This guide delves into these differences, presenting comparative data on their effects on key cellular metabolites, outlining a comprehensive experimental protocol for their metabolomic analysis, and providing visual representations of the affected pathways and experimental workflows to facilitate a deeper understanding of their differential pharmacology.
Data Presentation: Comparative Metabolomic Effects
The following tables summarize the differential effects of Methotrexate and other antifolates on key cellular metabolites. These summaries are compiled from multiple sources and, in some cases, reflect expected changes based on the drugs' known mechanisms of action, as direct head-to-head quantitative metabolomic data is limited in the public domain.[3]
Table 1: Methotrexate vs. Pemetrexed
Pemetrexed is a multi-targeted antifolate that, in addition to DHFR, also inhibits thymidylate synthase (TYMS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][4] This broader spectrum of activity leads to a more pronounced disruption of both purine (B94841) and pyrimidine (B1678525) synthesis.[2]
| Metabolite Category | Key Metabolite | Methotrexate Effect | Pemetrexed Effect | Rationale for Difference |
| Folate Pathway | Dihydrofolate (DHF) | Strong Increase | Increase | Both inhibit DHFR, causing substrate accumulation. |
| Tetrahydrofolate (THF) | Strong Decrease | Decrease | Both inhibit DHFR, preventing THF regeneration. | |
| Purine Pathway | Inosine Monophosphate (IMP) | Decrease | Strong Decrease | Pemetrexed also directly inhibits GARFT, an earlier step in purine synthesis.[2] |
| ATP, GTP | Decrease | Strong Decrease | Broader inhibition of purine synthesis by Pemetrexed.[2] | |
| Pyrimidine Pathway | dUMP | Increase | Increase | Inhibition of TYMS by Pemetrexed leads to dUMP accumulation. |
| dTMP | Decrease | Strong Decrease | Pemetrexed is a potent direct inhibitor of TYMS.[2] |
Table 2: Methotrexate vs. Lometrexol
Lometrexol is a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), targeting the de novo purine synthesis pathway directly.[3][5]
| Metabolite Category | Key Metabolite | Methotrexate Effect | Lometrexol Effect | Rationale for Difference |
| Folate Pathway | Dihydrofolate (DHF) | Strong Increase | No Direct Effect | Lometrexol does not directly inhibit DHFR.[3] |
| Tetrahydrofolate (THF) | Strong Decrease | No Direct Effect | Lometrexol does not directly inhibit DHFR.[3] | |
| Purine Pathway | Inosine Monophosphate (IMP) | Decrease | Strong Decrease | Lometrexol directly and potently blocks a step upstream of IMP synthesis.[3] |
| ATP, GTP | Decrease | Strong Decrease | Lometrexol specifically targets and shuts down the purine synthesis pathway.[5] | |
| AICAR | Increase | No Direct Effect | Polyglutamated MTX can inhibit AICARFT, causing its substrate, AICAR, to accumulate.[3] | |
| Pyrimidine Pathway | dTMP | Decrease | No Direct Effect | Lometrexol's primary effect is on purine, not pyrimidine, synthesis.[5] |
Table 3: Methotrexate vs. Aminopterin
Aminopterin is a close structural analog of Methotrexate and also primarily inhibits DHFR.[1] However, differences in cellular uptake and metabolism lead to variations in potency.[1][6] Aminopterin is more efficiently transported into cells and more readily polyglutamylated, leading to enhanced intracellular retention and potency.[1][6]
| Parameter | Methotrexate | Aminopterin | Rationale for Difference |
| Primary Target | DHFR | DHFR | Both are potent competitive inhibitors of DHFR.[1] |
| In Vitro Potency (IC50) | 78 nM (Median) | 17 nM (Median) | Aminopterin shows higher potency in preclinical leukemia cell lines.[1] |
| Cellular Accumulation | Lower | Higher | Aminopterin is more efficiently transported into leukemic blasts.[7] |
| Polyglutamylation | Less Efficient | More Efficient | Aminopterin is a better substrate for folylpolyglutamate synthetase (FPGS), leading to prolonged intracellular action.[1] |
| Metabolic Impact | Depletion of THF, purines, and thymidylate. | More profound depletion of THF, purines, and thymidylate at equivalent doses due to higher intracellular concentrations. | Differences in uptake and polyglutamylation amplify the metabolic impact.[1][6] |
Experimental Protocols
A generalized workflow for a comparative metabolomics study of cells treated with various antifolates is detailed below. This protocol is a synthesis of standard methodologies in the field.[5][8]
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., A549, CCRF-CEM) and culture in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Drug Preparation: Prepare stock solutions of Methotrexate and other antifolates in a suitable solvent (e.g., DMSO or PBS).
-
Treatment: Seed cells in multi-well plates. Once they reach a desired confluency (e.g., 70-80%), treat them with equitoxic concentrations (e.g., IC50) of each antifolate or a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, quench the metabolism by adding a pre-chilled extraction solvent, such as 80% methanol, kept at -80°C.
-
Cell Lysis and Collection: Scrape the cells in the cold extraction solvent. Transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cellular metabolites, to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: Employ a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS).[5]
-
Chromatographic Separation: Separate the metabolites using a suitable column based on their polarity. For polar metabolites characteristic of folate pathways, a hydrophilic interaction liquid chromatography (HILIC) column is often used.
-
Mass Spectrometry: Analyze the eluted metabolites using the mass spectrometer in both positive and negative ionization modes to achieve broad coverage of the metabolome.
-
Data Acquisition: Collect data in a data-dependent or data-independent acquisition mode to obtain both MS and MS/MS spectra for metabolite identification.
4. Data Analysis:
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or Compound Discoverer to detect, align, and quantify metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to spectral libraries (e.g., METLIN, HMDB) or authenticated standards.
-
Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly altered between the different treatment groups and the control.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to map the significantly altered metabolites onto biochemical pathways to understand the broader metabolic impact of each drug.[9]
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS metabolomics comparisons of cancer cell and macrophage responses to methotrexate and polymer-encapsulated methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of Methotrexate with Novel Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (MTX), a cornerstone of therapy in both oncology and autoimmune diseases for decades, continues to demonstrate its value as a combination partner for a range of novel targeted therapies. Its multifaceted mechanism of action, primarily as a dihydrofolate reductase (DHFR) inhibitor, disrupts nucleotide synthesis, but also extends to the modulation of inflammatory pathways, including the promotion of adenosine (B11128) release. These properties provide a strong rationale for its synergistic potential with new agents that target specific signaling cascades.
This guide provides a comparative overview of the synergy between Methotrexate and several classes of novel targeted therapies, supported by experimental data from preclinical and clinical studies. We delve into the mechanisms of synergy, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.
Methotrexate in Combination with Janus Kinase (JAK) Inhibitors
Janus Kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in inflammation and immunity. In rheumatoid arthritis (RA), combining Methotrexate with JAK inhibitors has become a common therapeutic strategy.
Mechanism of Synergy: The synergy between Methotrexate and JAK inhibitors is believed to arise from their complementary and potentially overlapping mechanisms of action on the inflammatory process. Methotrexate, in addition to its anti-proliferative effects, can increase extracellular adenosine levels, which has potent anti-inflammatory properties. Furthermore, studies have shown that Methotrexate itself can act as a JAK/STAT pathway inhibitor by reducing the phosphorylation of JAK1, JAK2, STAT1, and STAT5. This dual-front attack on the same inflammatory pathway—with the JAK inhibitor providing direct and potent blockade and Methotrexate contributing through both adenosine-mediated and direct JAK/STAT inhibitory effects—likely underlies the observed clinical synergy.
Quantitative Data Summary: Methotrexate and JAK Inhibitors in Rheumatoid Arthritis
| Therapy Combination | Population | Key Efficacy Endpoints | Safety Profile | Reference(s) |
| Tofacitinib + MTX | MTX-inadequate responders | Higher ACR20/50/70 response rates vs. Tofacitinib monotherapy. | Generally manageable; increased risk of some adverse events compared to monotherapy. | [1] |
| Baricitinib + MTX | MTX-inadequate responders | Superior ACR20 response rate compared to Baricitinib monotherapy at 24 weeks. | Higher rates of treatment-emergent adverse events compared to monotherapy. | [1][2] |
| Upadacitinib + MTX | MTX-inadequate responders | Statistically significant improvements in ACR20/50/70 vs. MTX alone. | No statistically significant difference in malignancy risk compared to MTX alone.[3] | [3] |
| Filgotinib + MTX | MTX-inadequate responders | Higher proportion of patients achieving ACR20/50/70 compared to Filgotinib monotherapy. | Similar tolerability to monotherapy, except for higher risks of TEAEs. | [1] |
Methotrexate in Combination with Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a promising strategy for B-cell driven autoimmune diseases like rheumatoid arthritis.
Mechanism of Synergy: The synergistic effect of combining Methotrexate with BTK inhibitors stems from targeting different facets of the autoimmune response. Methotrexate directly inhibits T-cell activation and B-cell proliferation through its anti-folate mechanism. In contrast, BTK inhibitors specifically block B-cell receptor signaling, which is essential for B-cell activation, autoantibody production, and cytokine release. By simultaneously targeting T-cell and B-cell proliferation and activation through distinct mechanisms, the combination therapy can achieve a more comprehensive suppression of the autoimmune process than either agent alone.[4][5]
Quantitative Data Summary: Preclinical Synergy of Methotrexate and BTK Inhibitor (HM71224) in a Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Arthritis Score Reduction | Bone Erosion Reduction | Synovitis Reduction | Cartilage Degradation Reduction | Reference(s) |
| HM71224 (ED50: 1.0 mg/kg) | Significant | Significant | Significant | Significant | [4][5] |
| HM71224 (ED90: 2.5 mg/kg) | More pronounced | More pronounced | More pronounced | More pronounced | [4][5] |
| HM71224 + MTX | Decreased vs. monotherapy | Decreased vs. monotherapy | Decreased vs. monotherapy | Decreased vs. monotherapy | [4][5] |
Methotrexate in Combination with mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. mTOR inhibitors have shown efficacy in various cancers.
Mechanism of Synergy: The synergy between Methotrexate and mTOR inhibitors in acute lymphoblastic leukemia (ALL) has been attributed to a novel mechanistic interaction. mTOR inhibitors can increase the degradation of cyclin D1, a protein that plays a role in the synthesis of dihydrofolate reductase (DHFR), the primary target of Methotrexate. By decreasing the expression of DHFR, mTOR inhibitors can enhance the sensitivity of cancer cells to Methotrexate. This combination leads to a more profound and durable anti-leukemic effect.
Quantitative Data Summary: Preclinical Synergy of Methotrexate and mTOR Inhibitors in Acute Lymphoblastic Leukemia (ALL)
| Cell Line / Model | Combination | Key Finding | Reference(s) |
| ALL Cell Lines (in vitro) | Temsirolimus + MTX | Synergistic effect on inhibiting cell proliferation. | |
| NOD/SCID mice with ALL xenografts (in vivo) | Temsirolimus + MTX | Complete and durable remission in combination-treated mice, versus partial response with single agents. |
Methotrexate in Combination with Other Novel Targeted Therapies
The potential for synergistic combinations with Methotrexate extends to other classes of targeted therapies, including those used in solid tumors.
Quantitative Data Summary: Synergy of Methotrexate with Other Targeted Therapies in Cancer
| Cancer Type | Combination | Cell Line | Combination Index (CI) | Key Finding | Reference(s) |
| Non-Small Cell Lung Cancer | Ganetespib (Hsp90 inhibitor) + MTX | A549 | 0.58 | Synergistic effect against cell growth and proliferation. | |
| T-Cell Acute Lymphoblastic Leukemia | Venetoclax (BCL-2 inhibitor) + MTX | Jurkat | < 1 (Synergistic) | Synergistic anti-proliferative effects. |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay and Chou-Talalay Analysis
Objective: To determine the synergistic, additive, or antagonistic effect of Methotrexate in combination with a novel targeted therapy on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Methotrexate
-
Novel targeted therapy agent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Single-Agent IC50 Determination: Prepare serial dilutions of Methotrexate and the novel targeted therapy in complete medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells. Incubate for 48-72 hours.
-
Combination Treatment: Based on the determined IC50 values, prepare a series of drug combinations at a constant ratio (e.g., equipotent ratio based on IC50s). Treat the cells with the single agents and the combinations in triplicate.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn or CalcuSyn to perform the Chou-Talalay analysis and calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Collagen-Induced Arthritis (CIA) Rat Model
Objective: To evaluate the in vivo synergistic efficacy of Methotrexate and a novel targeted therapy in a preclinical model of rheumatoid arthritis.
Materials:
-
Lewis or Wistar rats
-
Bovine or chicken type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
Methotrexate
-
Novel targeted therapy agent
-
Calipers for paw volume measurement
Procedure:
-
Induction of Arthritis: Emulsify type II collagen in Complete Freund's Adjuvant. Induce arthritis by intradermal injection at the base of the tail. A booster injection with collagen in Incomplete Freund's Adjuvant is typically given 7-10 days later.
-
Treatment: Once arthritis is established (typically 10-14 days after the initial immunization), randomize the animals into treatment groups: vehicle control, Methotrexate alone, novel targeted therapy alone, and the combination of Methotrexate and the novel targeted therapy. Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Assessment of Arthritis: Monitor the animals regularly for clinical signs of arthritis. Measure the arthritis score (based on erythema and swelling of the joints) and paw volume using calipers.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, bone erosion, and cartilage damage.
-
Data Analysis: Compare the arthritis scores, paw volumes, and histopathological scores between the different treatment groups to determine the efficacy of the combination therapy.
Protocol 3: Western Blotting for Phosphorylated Proteins (e.g., p-STAT)
Objective: To assess the effect of Methotrexate and a targeted therapy on the phosphorylation status of key signaling proteins.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with Methotrexate, the targeted therapy, or the combination for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add loading buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for assessing drug synergy.
References
- 1. Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Treatment: A Comparative Look at Amethopterin's Early Clinical Promise
A pivotal moment in the history of medicine, the mid-20th century saw the emergence of chemotherapy as a viable strategy against cancer. At the forefront of this revolution was Amethopterin, now known as methotrexate, a drug that offered the first glimmer of hope for patients with previously untreatable malignancies. This guide provides a comparative analysis of the historical studies that validated this compound's clinical potential, with a particular focus on its use in pediatric acute leukemia, and contrasts its performance with its predecessor, Aminopterin (B17811), and other available treatments of the era.
The development of this compound was a direct evolution from the earlier antifolate, Aminopterin. In 1948, Dr. Sidney Farber's groundbreaking clinical trial with Aminopterin demonstrated for the first time that a chemical agent could induce temporary remissions in children with acute leukemia.[1][2] This success spurred further research, leading to the synthesis of this compound, which was found to have a better therapeutic index.[3] While direct head-to-head clinical trials from that era are scarce, subsequent research and clinical experience led to this compound largely replacing Aminopterin in the early 1950s due to perceptions of a better balance between efficacy and toxicity.[4]
Comparative Efficacy in Early Leukemia Trials
The initial clinical studies of antifolates in pediatric acute leukemia, while not conforming to modern standards of randomized controlled trials, provided compelling evidence of their activity. The primary endpoint in these early studies was the induction of remission, a state characterized by the disappearance of leukemic cells from the blood and bone marrow.[1]
| Drug/Regimen | Study (Year) | Patient Population | Number of Patients | Remission Rate | Key Findings |
| Aminopterin | Farber et al. (1948) | Children with Acute Leukemia | 16 | 62.5% (10/16) | First demonstration of chemically induced temporary remissions in leukemia.[1][2] |
| Antifolates (including this compound) | Farber (1949) | Children with Acute Leukemia | ~60 | >50% | Confirmed the efficacy of antifolates in inducing remissions.[5][6] |
| This compound (Intravenous) | Condit et al. (1963) | Children with Acute Leukemia | 14 | 85.7% (12/14) | Demonstrated the high efficacy of intravenous administration. |
| 6-Mercaptopurine (B1684380) | Various studies (early 1950s) | Children with Acute Leukemia | N/A | Variable | Another early antimetabolite that showed activity in leukemia.[7] |
| Corticosteroids | Various studies (early 1950s) | Children with Acute Leukemia | N/A | Variable | Induced remissions but were often short-lived when used as monotherapy.[7] |
Toxicity Profiles of Early Antifolates
A significant challenge in the early days of chemotherapy was managing the severe toxicities associated with these potent drugs. Both this compound and Aminopterin, as inhibitors of dihydrofolate reductase, affected rapidly dividing normal cells, leading to a range of side effects.
| Toxicity | This compound | Aminopterin |
| Stomatitis (Mouth Sores) | Common and often dose-limiting. | Reported as a major and severe toxicity.[1][2] |
| Myelosuppression | Significant, leading to anemia, leukopenia, and thrombocytopenia. | A primary and dose-limiting toxicity.[8] |
| Gastrointestinal | Nausea, vomiting, and diarrhea were frequently observed. | Similar to this compound. |
| Alopecia (Hair Loss) | A known side effect. | Also reported.[9] |
| Overall Toxicity | Considered to have a more favorable therapeutic index.[3] | Perceived as having more unpredictable and severe toxicity.[4] |
Experimental Protocols of Landmark Studies
The methodologies of these early clinical trials were rudimentary by today's standards. However, they laid the groundwork for future clinical investigation in oncology.
Farber's 1948 Aminopterin Trial
-
Patient Selection: Children with a confirmed diagnosis of acute leukemia.
-
Drug Administration: Aminopterin was administered intramuscularly. The exact dosage and schedule were not uniformly standardized and were often adjusted based on the patient's response and tolerance.
-
Definition of Remission: Remission was primarily defined by morphological criteria, including a significant reduction or complete disappearance of leukemic blast cells from the peripheral blood and bone marrow, coupled with clinical improvement such as the regression of enlarged organs.[1][2]
-
Toxicity Monitoring: Patients were monitored for clinical signs of toxicity, particularly stomatitis and signs of bone marrow suppression (hemorrhage and infection). Laboratory monitoring was limited compared to modern standards.
-
Supportive Care: Supportive care in the 1940s and 1950s was minimal. Blood transfusions were available but not as routine or standardized as today. Antibiotics were in their infancy, and measures to manage treatment side effects were limited.[10]
Signaling Pathway and Experimental Workflow
The clinical potential of this compound is rooted in its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway necessary for DNA synthesis.
The general workflow for these early clinical trials can be conceptualized as follows:
Figure 2: Generalized Workflow of Early Antifolate Clinical Trials. This flowchart depicts the basic steps involved in the pioneering clinical studies of this compound and Aminopterin.
The Broader Therapeutic Landscape of the 1950s
It is crucial to view the advent of this compound within the context of the limited therapeutic options available at the time. Before the development of effective chemotherapy, the prognosis for acute leukemia was dismal, with survival measured in months.[10] The introduction of other agents like 6-mercaptopurine and corticosteroids in the early 1950s marked the beginning of combination chemotherapy, a strategy that would ultimately lead to curative treatments for many pediatric leukemias.[7] However, in its time, this compound represented a monumental leap forward, demonstrating that a systemic disease like leukemia could be temporarily controlled by a chemical agent, thereby laying the foundation for the entire field of medical oncology.
References
- 1. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 2. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapharmaustralia.com [datapharmaustralia.com]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. hematology.org [hematology.org]
- 8. Treatment of Pediatric Acute Lymphoblastic Leukemia: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 50-Year Journey to Cure Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supportive Care: An Indispensable Component of Modern Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Methotrexate Formulations for Researchers and Drug Development Professionals
An In-depth Analysis of Novel Drug Delivery Systems Versus the Standard Compound
Methotrexate (B535133) (MTX) remains a cornerstone therapy for a range of diseases, including cancer and autoimmune disorders.[1] However, the standard oral and parenteral formulations of methotrexate present challenges related to variable bioavailability, dose-dependent side effects, and systemic toxicity.[2][3] To address these limitations, a variety of new formulations are emerging, primarily centered around nanotechnology and novel drug delivery systems. This guide provides a comprehensive comparison of these new formulations against the standard methotrexate compound, supported by experimental data and detailed protocols to assist researchers and drug development professionals in this evolving field.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the performance of new methotrexate formulations with the standard compound across critical parameters of pharmacokinetics, efficacy, and toxicity.
Table 1: Pharmacokinetic Profile
| Formulation Type | Administration Route | Bioavailability (%) | Key Findings |
| Standard MTX | Oral | 36% - 64%[4][5] | Bioavailability is dose-dependent and decreases at higher doses.[5][6] |
| Standard MTX | Subcutaneous | ~93% - 100%[1][4] | Offers higher and more consistent bioavailability compared to oral administration.[1] |
| MTX-loaded Nanoparticles (PLGA) | Oral | 1.31-fold increase vs. free MTX[7] | Demonstrates improved bioavailability over standard oral formulations.[7] |
| MTX-loaded Nanoemulsions | Oral | 3.05-fold increase vs. free MTX[7] | Shows a significant enhancement in oral bioavailability.[7] |
Table 2: Efficacy and Cytotoxicity
| Formulation Type | Model | Efficacy Metric | Results |
| Standard MTX (Oral vs. Parenteral) | Rheumatoid Arthritis Patients | ACR20 Response | Parenteral administration showed a 20.2% increased likelihood of achieving ACR20 improvement compared to oral MTX.[2] |
| MTX-loaded Gold Nanoparticles (Intra-articular) | Collagen-Induced Arthritis (CIA) Mice | Reduction in IL-6 | Significantly greater reduction in serum IL-6 levels compared to free MTX.[8] |
| MTX-loaded SPIONs | MCF-7 Breast Cancer Cells | Apoptosis | Exhibited greater apoptosis in cancer cells compared to free MTX.[9] |
| MTX-loaded Niosomes | MCF-7 and HUVEC cell lines | IC50 | Showed lower IC50 values (higher cytotoxicity) in cancer cells compared to normal cells.[10] |
Table 3: Toxicity Profile
| Formulation Type | Administration Route | Key Toxicity Findings |
| Standard MTX (Oral) | Oral | Higher incidence of gastrointestinal side effects (nausea, vomiting).[10] |
| Standard MTX (Subcutaneous) | Subcutaneous | Fewer gastrointestinal adverse events compared to oral administration.[11] |
| MTX-loaded Niosomes | Intraperitoneal (in rats) | Caused significant increases in serum creatinine (B1669602) and BUN levels, indicating potential nephrotoxicity, comparable to free MTX.[10] |
| MTX-loaded Hydrogel | Topical (in mice with induced psoriasis) | Decreased inflammation and was as effective as dexamethasone (B1670325) in regulating epidermis thickness, with no reported systemic toxicity.[12][13] |
Key Signaling Pathways of Methotrexate
The therapeutic effects of methotrexate are mediated through several key signaling pathways. Understanding these pathways is crucial for the rational design of new formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate-loaded multifunctional nanoparticles with near-infrared irradiation for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate: bioavailability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical study of methotrexate-based hydrogels versus surfactant based liquid crystal systems on psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Amethopterin
For researchers, scientists, and drug development professionals, the proper handling and disposal of amethopterin, a potent cytotoxic agent also known as methotrexate, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks of exposure and ensure compliance with federal, state, and local regulations. This compound is classified as a hazardous drug, and its waste must be managed accordingly.
Personal Protective Equipment and Waste Segregation: The First Line of Defense
Before handling this compound, it is mandatory to use appropriate personal protective equipment (PPE) to minimize the risk of exposure through inhalation or skin contact.[1][2] This includes wearing chemotherapy-rated gloves, disposable gowns, safety glasses, and, for tasks with a high risk of aerosol generation, a mask or respirator.[1][3] It is recommended to work within a Class II Biological Safety Cabinet when preparing solutions.[1]
Proper segregation of this compound waste from general laboratory waste is the foundational step in the disposal process.[1] All materials that have come into contact with the drug, such as vials, syringes, needles, gloves, and contaminated labware, must be treated as hazardous waste.[1][2] These items should be placed in clearly labeled, sealed containers designated for hazardous drug waste.[1][4]
Recommended Disposal Procedures
The primary and most effective method for the disposal of this compound and associated contaminated materials is high-temperature incineration.[1][2] This process ensures the complete destruction of the cytotoxic compounds. It is crucial to engage a licensed hazardous waste contractor for the collection, transportation, and incineration of this waste.[1][4][5]
Key Disposal Steps:
-
Segregate Waste: Immediately after use, separate all this compound-contaminated items into designated, leak-proof, and puncture-resistant containers.[1][4] These containers should be clearly labeled as "Hazardous Drug Waste" or "Chemotherapeutic Waste".[5][6]
-
Container Management: Different types of waste require specific containers.
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated sharps container to prevent accidental punctures.[1][7] If a syringe still contains any volume of the drug, it should be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[8]
-
Trace Waste: Items with minimal residual contamination, such as empty vials, gloves, and gowns, should be collected in designated yellow "Trace" waste containers.[8]
-
Bulk Waste: Unused or expired this compound, as well as materials from spill cleanups, are considered bulk waste and must be collected in special black RCRA (Resource Conservation and Recovery Act) containers.[8]
-
-
Prohibition of Sewer Disposal: Current regulations from the Environmental Protection Agency (EPA) strictly prohibit the disposal of pharmaceutical hazardous waste, including this compound, into the sewer system.[1]
-
Spill Management: In the event of a spill, the area should be immediately secured. For small spills (less than 5 ml), trained personnel wearing appropriate PPE should absorb the spill with absorbent pads.[3][9] For larger spills, a respirator and eye protection should also be worn.[3][9] All cleanup materials must be disposed of as hazardous waste.[1]
-
Arrange for Pickup: Once waste containers are full, they should be securely sealed and stored in a designated, secure area.[5] Contact a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[4][5]
Quantitative data related to this compound disposal is summarized in the table below for easy reference.
| Parameter | Value | Source |
| Recommended Incineration Temperature | ≥ 1000°C | [1][2] |
| Patient Waste Consideration Period | Within 48 hours of last treatment | [6] |
| Small Spill Volume | < 5 ml | [3][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of public health and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. depts.washington.edu [depts.washington.edu]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 8. web.uri.edu [web.uri.edu]
- 9. uwyo.edu [uwyo.edu]
Essential Safety and Logistical Information for Handling Amethopterin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amethopterin, a cytotoxic agent, is paramount.[1] This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect personnel from exposure to this compound.[2] All personnel involved in handling this compound must be trained in the correct use of the following equipment.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile or latex gloves. Double gloving is recommended.[3][4] | To prevent skin contact with the hazardous drug. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[2][3] | To protect the body from contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[3][5] A face shield should be worn if there is a risk of splashing.[4] | To protect the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if aerosols are generated or if handling outside of a containment device.[3][5] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, such as a Class II Type B biological safety cabinet or a chemical fume hood, to minimize the risk of aerosol generation and environmental contamination.[3][6]
Preparation and Reconstitution:
-
Gather all necessary materials before starting, including the drug, diluents, sterile equipment, and waste containers.
-
Don the appropriate PPE as specified in the table above.
-
Prepare the work surface by covering it with a disposable, plastic-backed absorbent pad.
-
Reconstitute the drug carefully, using techniques that minimize aerosol formation. This may include using a closed-system drug-transfer device (CSTD).[2]
-
Clearly label all containers with the drug name, concentration, and date of preparation.
Administration (in a research context):
-
Ensure all connections are secure to prevent leakage. Luer-lock fittings are recommended.[2]
-
Administer the compound using methods that avoid direct contact.
-
Monitor for any spills or contamination during the procedure.
Decontamination and Cleaning:
-
Wipe down all surfaces in the work area with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., 70% ethanol).
-
Properly dispose of all contaminated materials in designated hazardous waste containers.[7]
-
Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.
Disposal Plan: Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste."[7]
-
Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other disposable items contaminated with this compound should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Unused or Expired Drug: Unused or expired this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or down the drain.[3]
Final Disposal:
-
All hazardous waste must be handled and disposed of in accordance with federal, state, and local regulations.[3] This typically involves incineration by a licensed hazardous waste disposal company.[8]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. pogo.ca [pogo.ca]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. discofinechem.com [discofinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
